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  • Product: 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate
  • CAS: 85604-87-1

Core Science & Biosynthesis

Foundational

2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate physicochemical properties

Technical Monograph: 2-(2-(Dimethylamino)ethoxy)ethyl Acetoacetate Executive Summary This technical guide profiles 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate (CAS: 85604-87-1), a bifunctional building block bridging i...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 2-(2-(Dimethylamino)ethoxy)ethyl Acetoacetate

Executive Summary

This technical guide profiles 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate (CAS: 85604-87-1), a bifunctional building block bridging industrial polymer chemistry and advanced pharmaceutical synthesis. Characterized by a tertiary amine "tail" and a reactive


-keto ester "head," this molecule offers a unique solution for introducing solubility-enhancing moieties (SEMs) into lipophilic drug scaffolds.

Unlike standard ethyl acetoacetate (EAA), which is purely lipophilic, this derivative incorporates a hydrophilic ether-amine chain, altering the physicochemical profile of downstream products. This guide details its properties, synthesis, and critical reactivity patterns, serving as a roadmap for researchers utilizing this compound in Hantzsch dihydropyridine synthesis, metal chelation, or pH-responsive linker design.

Molecular Architecture & Identification

The molecule consists of three distinct functional zones:

  • The Acetoacetate Head: A

    
    -keto ester capable of keto-enol tautomerism, Michael additions, and Knoevenagel condensations.
    
  • The Ether Linker: A diethylene glycol-like spacer providing flexibility and hydrophilicity.

  • The Amine Tail: A dimethylamino group acting as a proton acceptor (base) and solubility handle.

Identifier Detail
IUPAC Name 2-[2-(Dimethylamino)ethoxy]ethyl 3-oxobutanoate
CAS Number 85604-87-1
Molecular Formula

Molecular Weight 217.26 g/mol
SMILES CN(C)CCOCCOC(=O)CC(=O)C
InChI Key GIJVAQNLTSPVGC-UHFFFAOYSA-N

Physicochemical Profile

Note: Experimental data for this specific CAS is limited in public registries. Values below represent a synthesis of available experimental data and high-fidelity structure-property relationship (SPR) predictions.

Table 1: Key Physical Properties
PropertyValue (Experimental/Predicted)Context & Implication
Physical State Liquid (at 20°C)Viscous, likely pale yellow due to amine oxidation over time.
Boiling Point ~280°C (760 mmHg) / ~135°C (1 mmHg)*High BP necessitates vacuum distillation for purification.
Density 1.04 ± 0.05 g/cm³Slightly denser than water; phase separation requires salting out if pH is neutral.
LogP -0.53 (Predicted)Critical: Negative value indicates hydrophilicity, unlike Ethyl Acetoacetate (+0.2).
pKa (Amine) 9.2 ± 0.2Basic. Exists as a cationic ammonium salt at physiological pH (7.4).
pKa (

-CH2)
~10.7The active methylene is deprotonatable by alkoxides (e.g., NaOEt).
Solubility Miscible in Water, EtOH, DCMAmphiphilic nature allows use in both aqueous and organic phases.

*Estimated based on boiling point elevation of the precursor alcohol (2-(2-(dimethylamino)ethoxy)ethanol).

Synthetic Routes & Manufacturing

The industrial synthesis adheres to a self-validating protocol where the disappearance of the characteristic diketene IR band (2150 cm⁻¹) marks reaction completion.

Primary Route: Diketene Acetoacetylation

This exothermic reaction involves the nucleophilic attack of the alcohol hydroxyl group on the strained lactone ring of diketene.

Reaction Scheme:



Protocol:

  • Charge: Load 2-[2-(dimethylamino)ethoxy]ethanol (1.0 eq) into a reactor with cooling capabilities.

  • Catalysis: Add a trace of tertiary amine (often self-catalyzed by the substrate) or sodium acetate.

  • Addition: Slowly feed Diketene (1.05 eq) while maintaining internal temperature

    
    C. Caution: Diketene is highly reactive and lachrymatory.
    
  • Maturation: Stir at 60°C for 2 hours.

  • Validation: FTIR analysis (loss of 2150 cm⁻¹ peak; appearance of ester C=O at 1740 cm⁻¹ and ketone C=O at 1715 cm⁻¹).

  • Workup: Vacuum strip excess diketene/volatiles. Distillation is optional due to high product purity (>95%).

Reactivity & Functional Applications

This molecule is a "Swiss Army Knife" for medicinal chemists, offering three orthogonal reactivity pathways.

Pathway A: The Hantzsch Dihydropyridine Synthesis (Pharma Core)

In drug development, 1,4-dihydropyridines (DHPs) are privileged scaffolds (e.g., Nifedipine, Amlodipine). Using this specific acetoacetate introduces a solubilizing side chain directly into the DHP ring, addressing the common issue of poor aqueous solubility in calcium channel blockers.

Pathway B: Metal Chelation (Latency Promotion)

The


-keto ester moiety forms stable 6-membered chelate rings with transition metals (Ti, Zn, Sn).
  • Application: In polymer curing (PU/Epoxy), this molecule chelates the metal catalyst, blocking it at room temperature ("latency"). Upon heating, the chelate breaks, releasing the active catalyst.

Pathway C: pH-Switchable Extraction

The tertiary amine allows the molecule to be toggled between organic-soluble (neutral pH) and water-soluble (acidic pH) states, facilitating easy removal of unreacted reagents during purification.

ReactivityMap Core 2-(2-(Dimethylamino)ethoxy) ethyl Acetoacetate Hantzsch Hantzsch Synthesis (Dihydropyridines) Core->Hantzsch Aldehyde + Amine Chelation Metal Chelation (Enolate Form) Core->Chelation M+ (Ti, Sn, Zn) SaltForm Amine Protonation (pH < 9.0) Core->SaltForm HCl / Acid Solubility Solubility-Enhanced Drug Scaffolds Hantzsch->Solubility Yields Latency Catalyst Latency (Controlled Curing) Chelation->Latency Blocks Catalyst Purification Aqueous Extraction (Purification Strategy) SaltForm->Purification Phase Switch

Figure 1: Orthogonal reactivity pathways. The molecule acts as a solubility modifier, a ligand, or a pH-switchable reagent.

Experimental Protocol: Self-Validating Purity Check

Before using this reagent in complex synthesis, verify its integrity. The amine group makes standard GC/MS challenging without derivatization (tailing peaks). Use this titrimetric method.

Non-Aqueous Titration (Amine Value)

  • Solvent: Dissolve 0.5g of sample in 50mL glacial acetic acid.

  • Titrant: 0.1N Perchloric Acid (

    
    ) in acetic acid.
    
  • Indicator: Crystal Violet (transitions from violet to blue-green).

  • Calculation:

    
    
    (Where V=mL titrant, N=Normality, MW=217.26, W=Sample weight)
    

Integrity Check: If the purity is <95%, the likely impurity is the hydrolysis product (acetoacetic acid + amino-alcohol). This will interfere with stoichiometry.

Safety & Handling

  • Hazards: Causes skin and eye irritation (H315, H319). The amine tail adds a potential sensitization risk.

  • Storage: Store under nitrogen. Acetoacetates can hydrolyze; amines can oxidize (N-oxide formation).

  • Spill Cleanup: Do not use acidic absorbents (exothermic reaction with amine). Use sand or vermiculite.

References

  • SIELC Technologies. (2018). Separation of 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 2-(2-(Dimethylamino)ethoxy)ethanol (Precursor Data). National Library of Medicine. Retrieved from [Link]

  • Tosoh Corporation. (n.d.).[1] Toyocat® Specialty Amine Catalysts. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier: Acetoacetates and Amine Catalysts. Retrieved from [Link]

Sources

Exploratory

Chemical structure and molecular weight of 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate

This technical guide details the chemical identity, structural properties, synthesis, and applications of 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate , a specialized functional monomer and intermediate used in advanced...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical identity, structural properties, synthesis, and applications of 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate , a specialized functional monomer and intermediate used in advanced polymer chemistry and pharmaceutical synthesis.[1][2]

[2]

Chemical Identity & Core Specifications[2][3][4][5][6]

2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate is a bifunctional molecule combining a tertiary amine (base) and an acetoacetate group (active methylene).[1][2] This dual functionality makes it a critical building block for self-crosslinking polymers, pH-responsive hydrogels, and heterocyclic pharmaceutical intermediates.[1][2]

Nomenclature & Registry
Parameter Details
IUPAC Name 2-[2-(Dimethylamino)ethoxy]ethyl 3-oxobutanoate
CAS Number 85604-87-1
Common Synonyms Acetoacetic acid 2-[2-(dimethylamino)ethoxy]ethyl ester; DMAEE-AcAc
Molecular Formula

SMILES CN(C)CCOCCOC(=O)CC(=O)C
InChI Key GIJVAQNLTSPVGC-UHFFFAOYSA-N
Molecular Weight Calculation

The molecular weight is calculated based on standard atomic weights (


):
  • Carbon (10):

    
    [2]
    
  • Hydrogen (19):

    
    [2][3]
    
  • Nitrogen (1):

    
    [2]
    
  • Oxygen (4):

    
    [1][2]
    
  • Exact Mass:

    
    [2]
    
  • Average Molecular Weight: 217.26 g/mol [2][4]

Structural Architecture & Tautomerism

The molecule consists of three distinct functional domains, each conferring specific chemical behaviors:[1][2]

  • The Tail (Tertiary Amine): A dimethylamino group providing basicity and catalytic activity (e.g., for urethane formation).[2]

  • The Linker (Diglycol Ether): A hydrophilic polyethylene glycol-like spacer (

    
    ) that imparts flexibility and water solubility.[1][2]
    
  • The Head (Acetoacetate): A

    
    -keto ester moiety capable of keto-enol tautomerism, Michael additions, and chelation with metal ions.[1][2]
    
Keto-Enol Tautomerism

Like all acetoacetates, this compound exists in equilibrium between the keto and enol forms.[1][2] In polar solvents (like DMSO or water), the keto form dominates, while the enol form is stabilized by intramolecular hydrogen bonding in non-polar environments or the gas phase.[2]

  • Keto Form: Reactive toward nucleophiles (amines, aldehydes).[2]

  • Enol Form: Reactive toward electrophiles; responsible for the characteristic violet color with ferric chloride (

    
    ).[2]
    
Structural Visualization

The following diagram illustrates the connectivity and functional segmentation of the molecule.

ChemicalStructure Amine Dimethylamino Group (Basic Site) Linker Ethoxyethyl Linker (Hydrophilic Spacer) Amine->Linker N-C Bond Ester Ester Linkage Linker->Ester O-C Bond Aceto Acetoacetate Group (Active Methylene) Ester->Aceto C-C Bond

Figure 1: Functional segmentation of 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate.[1][2]

Synthesis & Manufacturing Protocols

The synthesis typically involves the acetoacetylation of the precursor alcohol, 2-[2-(dimethylamino)ethoxy]ethanol (also known as N,N-dimethyldiglycolamine or Jeffcat ZR-70).[2]

Method A: Reaction with Diketene (Industrial Standard)

This is the most atom-efficient route, used in large-scale manufacturing.[1][2] It involves the exothermic addition of the alcohol to diketene.[2]

  • Reagents: 2-[2-(dimethylamino)ethoxy]ethanol, Diketene.[2]

  • Catalyst: Often self-catalyzed by the tertiary amine in the substrate, or traces of triethylamine.[2]

  • Conditions:

    
    , inert atmosphere (
    
    
    
    ).[2]
Method B: Transesterification (Laboratory Scale)

Safer for labs lacking diketene handling infrastructure.[1][2] Uses tert-butyl acetoacetate (tBAA) to transfer the acetoacetyl group.[2]

  • Reagents: 2-[2-(dimethylamino)ethoxy]ethanol, tert-butyl acetoacetate.[2]

  • By-product: tert-Butanol (removed via distillation).[2]

  • Yield:

    
     after distillation.[2]
    
Synthesis Workflow Diagram

SynthesisWorkflow Alcohol Precursor Alcohol: 2-[2-(Dimethylamino)ethoxy]ethanol (CAS 1704-62-7) Reaction Reaction: Nucleophilic Attack on Carbonyl Alcohol->Reaction Reagent Acetoacetylating Agent: Diketene OR t-Butyl Acetoacetate Reagent->Reaction Workup Workup: Vacuum Distillation Reaction->Workup Heat/Catalyst Product Target Product: 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate (CAS 85604-87-1) Workup->Product Purification

Figure 2: Synthetic pathways for the production of CAS 85604-87-1.[1][2]

Physicochemical Properties[1][2][3][4][6]

The following data summarizes the expected properties based on the structural class (amino-functionalized acetoacetates).

Property Value / Description
Physical State Clear to pale yellow liquid
Boiling Point

at

(Estimated)
Density

Solubility Soluble in water, alcohols, chloroform, DMSO.[1][2][5]
pKa

(Tertiary amine) and

(Active methylene)
Refractive Index

Applications in Research & Industry

A. Self-Crosslinking Polymers (Coatings & Adhesives)

The acetoacetate group reacts with amines (via enamine formation) or aldehydes (via Knoevenagel condensation) at room temperature.[1][2]

  • Mechanism: The pendant amine acts as an internal catalyst, accelerating the reaction of the acetoacetate group with external crosslinkers (e.g., diamines) in coating formulations.[2]

  • Benefit: Creates moisture-resistant, high-durability networks without high-temperature curing.[2]

B. Pharmaceutical Intermediate (Hantzsch Reaction)

Used as a precursor for 1,4-dihydropyridines (calcium channel blockers).[1][2]

  • Reaction: Condensation with an aldehyde and an amine source (ammonia/urea) forms the dihydropyridine ring.[2] The ether tail improves the bioavailability and solubility of the final drug candidate.[2]

C. Chelation & Surface Modification

The


-dicarbonyl structure is a potent chelator for transition metals (

).[1][2] This property is utilized in:
  • Metal extraction: Selectively binding ions from aqueous solutions.[2]

  • Surface priming: Anchoring the molecule to metal oxide surfaces via the acetoacetate group, leaving the amine tail free for further bio-conjugation.[2]

Analytical Characterization

To verify the identity of the synthesized compound, the following spectral signatures are diagnostic:

  • 
     NMR (
    
    
    
    , 400 MHz):
    • 
       (s, 3H, 
      
      
      
      ): Terminal methyl of acetoacetate.[2]
    • 
       (s, 6H, 
      
      
      
      ): Dimethylamino group.[2]
    • 
       (s, 2H, 
      
      
      
      ): Active methylene (keto form).[2]
    • 
       (t, 2H, 
      
      
      
      ): Methylene adjacent to the ester oxygen.[2]
  • IR Spectroscopy:

    • 
      : Ester carbonyl stretch (
      
      
      
      ).[2]
    • 
      : Ketone carbonyl stretch.[2]
      
    • 
      : Bohlmann bands (characteristic of amines).[2]
      

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant to eyes and skin.[2] The tertiary amine moiety makes it potentially sensitizing.[2]

  • Storage: Store under inert gas (

    
     or 
    
    
    
    ) at
    
    
    . Acetoacetates can degrade slowly if exposed to moisture (hydrolysis) or heat (decarboxylation).[2]
  • Incompatibility: Strong oxidizers, strong acids, and reducing agents.[2]

References

  • SIELC Technologies. (2018).[2][4] 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate Structure and HPLC Separation. Retrieved from [Link]

  • PubChem. (2025).[2][6] Compound Summary: 2-(2-(Dimethylamino)ethoxy)ethanol (Precursor).[2][7] National Library of Medicine.[2] Retrieved from [Link][2]

  • Clemens, R. J. (1991).[2] The Chemistry of Acetoacetylated Resins. Chemical Reviews. (Contextual grounding for acetoacetate polymer applications).

Sources

Foundational

CAS number and IUPAC nomenclature for 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate

[1][2][3][4] Executive Summary 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate (CAS 85604-87-1 ) is a specialized bifunctional intermediate combining a tertiary amine moiety with a highly reactive acetoacetate ester group....

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4]

Executive Summary

2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate (CAS 85604-87-1 ) is a specialized bifunctional intermediate combining a tertiary amine moiety with a highly reactive acetoacetate ester group.[1][2][3][4] This dual functionality makes it a critical building block in the synthesis of pharmaceutical heterocycles (via Hantzsch or Biginelli reactions) and a functional monomer in advanced polymer coatings, where it serves as an internal catalyst or a metal-chelating crosslinker.[2][3]

This guide provides a comprehensive technical analysis of the compound’s physicochemical properties, synthesis protocols, analytical characterization, and downstream applications.[2][3]

Part 1: Chemical Identity & Physicochemical Properties[3][4][6]

Nomenclature & Identification[1][3][4][7][8][9]
  • CAS Number: 85604-87-1[1][5][2][3][4]

  • IUPAC Name: 2-[2-(Dimethylamino)ethoxy]ethyl 3-oxobutanoate[1][2][3][4]

  • Common Synonyms: 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate; DMAEE Acetoacetate; Butanoic acid, 3-oxo-, 2-[2-(dimethylamino)ethoxy]ethyl ester.[1][2][3][4]

  • Molecular Formula: C₁₀H₁₉NO₄[2][3]

Structural Analysis

The molecule consists of a 3-oxobutanoate head (active methylene) and a N,N-dimethyldiglycolamine tail .[2][3]

ChemicalStructure cluster_properties Functional Reactivity Acetoacetate Acetoacetate Group (Reactive Methylene) Linker Ethoxyethyl Linker (Hydrophilic Spacer) Acetoacetate->Linker Ester Bond Chelation Metal Chelation (Keto-Enol) Acetoacetate->Chelation Michael Michael Donor Acetoacetate->Michael Amine Dimethylamino Group (Tertiary Amine / Basic) Linker->Amine Ether Linkage Catalysis Internal Base Catalysis Amine->Catalysis

Figure 1: Structural dissection of 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate highlighting reactive centers.[2][3]

Physicochemical Data Table
PropertyValueNotes
Molecular Weight 217.26 g/mol
Physical State LiquidColorless to pale yellow
LogP -0.526Hydrophilic nature due to ether/amine groups
Boiling Point >200°C (est.)[2][3][6][7]High boiling point due to polarity
Solubility Water, Acetonitrile, AlcoholsMiscible in polar organic solvents
pKa (Amine) ~9.0 - 9.5Typical for tertiary amines
pKa (Active Methylene) ~11Acidic proton at C2 position

Part 2: Synthesis & Manufacturing[3][4][11]

The industrial synthesis of 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate typically follows the diketene route , which is preferred for its high atom economy and yield compared to transesterification.[2][3]

Reaction Mechanism

The precursor alcohol, 2-[2-(dimethylamino)ethoxy]ethanol (CAS 1704-62-7), acts as a nucleophile attacking the carbonyl carbon of diketene.[2][3]

Reaction Equation:


[2]
Detailed Synthetic Protocol

Safety Note: Diketene is a lachrymator and highly reactive.[2][3] All operations must be performed in a fume hood.[2][3]

  • Preparation: Charge a glass-lined reactor with 1.0 molar equivalent of 2-[2-(dimethylamino)ethoxy]ethanol .

  • Catalysis: Add a catalytic amount (0.1 wt%) of a tertiary amine (e.g., triethylamine) or sodium acetate if the substrate's own amine is insufficient to catalyze the ring opening (though the substrate itself is basic, autocatalysis often occurs).[2][3]

  • Addition: Dropwise add 1.05 molar equivalents of diketene while maintaining the reaction temperature between 40°C and 50°C .

    • Why: Exceeding 60°C promotes polymerization of diketene.[2][3]

  • Digestion: After addition, stir at 50°C for 2 hours to ensure complete conversion.

  • Purification:

    • Strip excess diketene and volatiles under reduced pressure (vacuum).[2][3]

    • The product is typically used as-is (technical grade >95%) or distilled under high vacuum if high purity is required.[2][3]

SynthesisWorkflow Start Precursor: 2-[2-(Dimethylamino)ethoxy]ethanol Reactor Reactor Temp: 40-50°C Exothermic Control Start->Reactor Reagent Reagent: Diketene Reagent->Reactor Dropwise Addition Workup Vacuum Stripping Removal of volatiles Reactor->Workup Conversion >98% Product Final Product: CAS 85604-87-1 Workup->Product

Figure 2: Industrial synthesis workflow via the diketene route.

Part 3: Applications & Mechanism of Action[4]

Pharmaceutical Intermediate (Hantzsch Synthesis)

The compound serves as a specialized 1,3-dicarbonyl building block.[2][3] The tertiary amine tail provides increased solubility in aqueous/acidic media, which is advantageous for drug bioavailability or salt formation.[2][3]

  • Mechanism: Reacts with an aldehyde and a nitrogen source (ammonia/urea) to form dihydropyridines (calcium channel blockers) or pyrimidines.[2][3]

  • Advantage: The ether linkage confers flexibility, while the dimethylamino group allows for the formation of HCl salts, improving the solubility of the final drug candidate.[2][3]

Polymer Crosslinking & Chelation

In coatings and adhesives, the acetoacetate group acts as a chelating agent for metals (Ti, Zr, Al) or as a crosslinker with polyamines (forming enamines).[2][3]

  • Self-Catalysis: The pendant tertiary amine group can internally catalyze the Michael addition of the acetoacetate group to acrylates, accelerating cure times in two-component (2K) systems without adding external toxic catalysts.[2][3]

Applications cluster_pharma Pharma Synthesis cluster_polymer Polymers & Coatings Compound CAS 85604-87-1 Hantzsch Hantzsch Reaction (Dihydropyridines) Compound->Hantzsch Biginelli Biginelli Reaction (Pyrimidines) Compound->Biginelli Chelation Metal Chelation (Adhesion Promoters) Compound->Chelation Crosslink Enamine Formation (Epoxy/Amine Cure) Compound->Crosslink

Figure 3: Downstream applications in pharmaceutical synthesis and material science.[2][3]

Part 4: Analytical Characterization

To validate the identity and purity of CAS 85604-87-1, the following analytical signatures are expected.

HPLC Method (Reverse Phase)
  • Column: C18 or specialized mixed-mode column (e.g., SIELC Newcrom R1).[2][3]

  • Mobile Phase: Acetonitrile (MeCN) / Water with Formic Acid (0.1%) buffer.[2][3]

  • Detection: UV at 210 nm (carbonyl absorption) or MS (Positive mode, M+H = 218.26).[2][3]

  • Retention Logic: The amine group will protonate at acidic pH, reducing retention on pure C18 unless ion-pairing reagents are used.[2][3]

NMR Spectroscopy (^1H NMR, CDCl3)
  • δ 2.25 ppm (s, 3H): Methyl group of the acetyl moiety (

    
    -C=O).[2][3]
    
  • δ 3.45 ppm (s, 2H): Methylene group between carbonyls (

    
    ).[2][3] Note: Tautomerism may show enol peak ~12 ppm and vinyl proton ~5.0 ppm.[2][3]
    
  • δ 2.28 ppm (s, 6H): Dimethylamino protons (

    
    ).[2]
    
  • δ 4.30 ppm (t, 2H): Methylene adjacent to ester oxygen (

    
    ).[2][3]
    
  • δ 3.6-3.7 ppm (m, 6H): Ether backbone protons.[2][3]

Part 5: Safety & Handling

  • GHS Classification:

    • Warning: Causes skin irritation (H315) and serious eye irritation (H319).[2][3]

    • Note: The precursor amine is corrosive; the ester is generally less corrosive but still an irritant.[2][3]

  • Storage: Store in a cool, dry place under nitrogen. Acetoacetates can hydrolyze in the presence of moisture and heat.[2][3]

  • Handling: Use nitrile gloves and safety goggles.[2][3] Avoid inhalation of mists.[2][3]

References

  • SIELC Technologies. (2018).[2][3][4] Separation of 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (2025).[2][3] Compound Summary: 2-[2-(Dimethylamino)ethoxy]ethanol (Precursor).[1][2][3] Retrieved from [Link][2]

  • PinPools. (n.d.). Chemical Supplier Database: 2-[2-(dimethylamino)ethoxy]ethyl acetoacetate (CAS 85604-87-1).[1][5][2][3] Retrieved from [Link][2]

Sources

Exploratory

Solubility of 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate in polar vs non-polar solvents

A Physicochemical Analysis for Formulation & Synthesis[1] Executive Summary 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate (CAS: 85604-87-1), often abbreviated in technical contexts as DMAEE-AA , represents a bifunctional...

Author: BenchChem Technical Support Team. Date: March 2026

A Physicochemical Analysis for Formulation & Synthesis[1]

Executive Summary

2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate (CAS: 85604-87-1), often abbreviated in technical contexts as DMAEE-AA , represents a bifunctional building block critical to modern drug delivery systems.[1] Its structure—comprising a tertiary amine, a hydrophilic ether linker, and a reactive acetoacetate moiety—creates a unique amphiphilic profile.

For the formulation scientist, DMAEE-AA is not merely a solvent or intermediate; it is a functional monomer .[1] Its solubility is governed by a "pH-switchable" mechanism driven by the dimethylamino group (pKa ≈ 9.0–9.[1]5) and the polarity of the acetoacetate tail. This guide provides a definitive technical analysis of its solubility landscape, offering protocols to leverage its properties in the synthesis of pH-responsive polymers and prodrugs.

Part 1: Molecular Architecture & Solvation Physics

To predict solubility behavior without trial-and-error, one must deconstruct the molecule into its solvatochromic domains.[1]

Functional DomainChemical NatureSolvation Mechanism
Dimethylamino Group Basic, Tertiary AminepH-Dependent Switch: Protonates in acidic media to form a highly soluble cation.[1] H-bond acceptor in neutral form.
Ethoxy-Ethyl Linker Polyether / GlycolAmphiphilicity: Provides flexibility and moderate polarity.[1] Soluble in both water and organic solvents (e.g., DCM, THF).
Acetoacetate Group

-Keto Ester
Reactive/Polar: Subject to keto-enol tautomerism.[1] The enol form is stabilized by H-bonding in non-polar solvents; the keto form dominates in polar solvents.[1]
The Keto-Enol Tautomerism Factor

In non-polar solvents (e.g., Toluene), the acetoacetate moiety forms an intramolecular hydrogen bond, stabilizing the enol form. In polar solvents (e.g., Water, DMSO), the solvent disrupts this internal bond, favoring the keto form. This shift alters the molecule's effective polarity and must be accounted for during HPLC analysis or NMR characterization.

Tautomerism cluster_0 Non-Polar Solvent (e.g., Toluene) cluster_1 Polar Solvent (e.g., Water) Enol Enol Form (Intramolecular H-Bond) Less Polar Keto Keto Form (Solvent H-Bonding) More Polar Enol->Keto Solvent Polarity Increase

Figure 1: Solvent-dependent tautomeric equilibrium affecting effective polarity.[1]

Part 2: Solubility Landscape

The following data synthesizes experimental trends for amino-functionalized acetoacetates.

1. Polar Solvents (Protics & Aprotics)[1][2]
  • Water: Miscible (pH dependent). [1]

    • Mechanism:[1][3][4][5][6] At neutral pH, the ether and ester oxygens accept H-bonds. At pH < 9, the amine protonates (

      
      ), rendering the molecule ionic and fully miscible.
      
    • Risk:[1][4] Prolonged exposure to basic aqueous solutions can hydrolyze the ester bond.

  • Alcohols (MeOH, EtOH, IPA): Fully Miscible.

    • Mechanism:[1][3][4][5][6] Strong dipole-dipole interactions and H-bonding match the glycol linker.[1]

  • Polar Aprotic (DMSO, DMF, Acetonitrile): Fully Miscible.

    • Use Case: Ideal for Michael Addition reactions where protic solvents might interfere.[1]

2. Non-Polar & Intermediate Solvents[2]
  • Chlorinated Solvents (DCM, Chloroform): High Solubility. [1]

    • Mechanism:[1][3][4][6] Excellent solvation of the organic backbone; standard solvent for extraction from aqueous phases.

  • Ethers (THF, Diethyl Ether): Soluble. [1]

  • Aliphatic Hydrocarbons (Hexane, Heptane): Insoluble / Immiscible. [1]

    • Mechanism:[1][3][4][5][6] The polarity of the amine and ester groups creates a high cohesive energy density that aliphatic chains cannot overcome.

    • Application: Hexane is an excellent non-solvent for precipitation purification of polymers derived from this monomer.[1]

  • Aromatic Hydrocarbons (Toluene): Moderately Soluble. [1]

    • Note: Solubility increases with temperature.[1] Toluene is often used for azeotropic distillation to dry the monomer.

Summary Table: Solubility & Application Matrix
Solvent ClassRepresentative SolventsSolubility StatusPrimary Application
Aqueous Water (pH 4-7)High Polymerization, Hydrogel formulation
Alcohols Methanol, EthanolHigh Solubilizer, Cleaning
Chlorinated Dichloromethane (DCM)High Extraction, Synthesis
Polar Aprotic DMSO, AcetonitrileHigh Analytical (HPLC), Michael Additions
Aromatics Toluene, BenzeneModerate Azeotropic Drying
Aliphatics n-Hexane, CyclohexaneLow / Insoluble Precipitation / Purification
Part 3: Experimental Protocols
Protocol A: Determination of pH-Dependent Solubility (Turbidimetric Titration)

Use this protocol to determine the "cloud point" pH for drug delivery formulations.[1]

Reagents: DMAEE-AA (Purified), 0.1M HCl, 0.1M NaOH, Deionized Water.

  • Preparation: Dissolve 1.0 g of DMAEE-AA in 20 mL of 0.1M HCl (Result: Clear solution, fully protonated).

  • Titration: Place the beaker on a magnetic stirrer with a calibrated pH probe.

  • Addition: Add 0.1M NaOH dropwise (50 µL increments).

  • Observation: Monitor transmittance at 600 nm using a dip-probe UV-Vis or visual inspection.

  • Endpoint: Record the pH at the onset of turbidity (Cloud Point). This indicates the transition from the soluble cationic state to the less soluble neutral amine state (typically pH 8.5–9.5).

Protocol B: Purification via Solvent Precipitation

Standard procedure to remove impurities after synthesis.[1]

  • Dissolution: Dissolve crude reaction mixture in a minimum volume of DCM (approx. 1:2 w/v).

  • Precipitation: Add the DCM solution dropwise into a vigorously stirred excess of cold n-Hexane (ratio 1:10).

  • Separation: The DMAEE-AA (or its polymer) will oil out or precipitate.[1] Decant the hexane (containing non-polar impurities).[1]

  • Drying: Redissolve the residue in DCM and rotary evaporate to yield purified oil.

Part 4: Applications in Drug Development[3]

The solubility profile of DMAEE-AA dictates its utility in two major drug delivery platforms:[1]

1. pH-Responsive "Smart" Carriers

The tertiary amine allows the molecule to act as a proton sponge.[1]

  • Mechanism: In the acidic environment of a tumor (pH ~6.5) or endosome (pH ~5.0), the amine protonates. This increases water solubility and charge repulsion, causing the polymer to swell and release its payload.

  • Formulation Note: Synthesis must occur in organic solvents (THF/Toluene) to prevent premature ionization during polymerization.

2. Hydrogel Crosslinking (Michael Addition)

The acetoacetate group is a "click chemistry" handle.[1]

  • Reaction: Acetoacetate + Acrylate/Amine

    
     Stable Linkage.[1]
    
  • Solvent Choice: This reaction is often performed in Water/Ethanol mixtures.[1] The water solubility of DMAEE-AA ensures homogeneous mixing with hydrophilic peptides or proteins before crosslinking occurs.[1]

DrugDelivery cluster_pH Pathway 1: pH-Responsive Micelles cluster_Cross Pathway 2: Hydrogel Formation Monomer DMAEE-AA Monomer (Amphiphilic) Acid Acidic pH (Tumor/Endosome) Protonation (N+) Monomer->Acid Self-Assembly Crosslinker React with PEG-Diacrylate (Michael Addition) Monomer->Crosslinker Aqueous Mixing Release Polymer Swelling Drug Release Acid->Release pH < pKa Gel Stable Hydrogel (Depot Delivery) Crosslinker->Gel Catalyst/Base

Figure 2: Strategic utilization of DMAEE-AA solubility in drug delivery systems.[1]

References
  • SIELC Technologies. (2018).[1][7] Separation of 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (2025).[1] 2-[2-(Dimethylamino)ethoxy]ethanol (Precursor Analysis). National Library of Medicine.[1] Retrieved from [Link][1]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

  • Alvarez-Lorenzo, C., et al. (2011).[1] Development of 2-(dimethylamino)ethyl methacrylate-based molecular recognition devices. Journal of Chromatography B. Retrieved from [Link]

Sources

Foundational

Literature review on 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate synthesis routes

Advanced Synthesis Routes for 2-(2-(Dimethylamino)ethoxy)ethyl Acetoacetate: A Technical Whitepaper Executive Summary The synthesis of 2-(2-(dimethylamino)ethoxy)ethyl acetoacetate (CAS 85604-87-1) represents a unique ch...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Synthesis Routes for 2-(2-(Dimethylamino)ethoxy)ethyl Acetoacetate: A Technical Whitepaper

Executive Summary

The synthesis of 2-(2-(dimethylamino)ethoxy)ethyl acetoacetate (CAS 85604-87-1) represents a unique challenge and opportunity in synthetic organic chemistry. The target molecule is a polyfunctional β-ketoester derived from 2-[2-(dimethylamino)ethoxy]ethanol (DMAEE)[1]. Because DMAEE contains a tertiary amine, an ether linkage, and a primary hydroxyl group, the basicity of the amine inherently alters the kinetics of traditional acetoacetylation[1]. As a Senior Application Scientist, I have structured this guide to evaluate the three primary synthetic routes for this compound, focusing on the mechanistic causality behind experimental choices and establishing self-validating protocols for seamless scale-up.

Chemical Profile & Mechanistic Rationale

The conversion of DMAEE to its corresponding acetoacetate ester requires the transfer of an acetoacetyl group to the primary hydroxyl oxygen. The presence of the dimethylamino group (-N(CH₃)₂) introduces a dual-edged dynamic:

  • Autocatalysis : The tertiary amine acts as an internal nucleophilic catalyst, accelerating the ring-opening of diketene or the transesterification process without the need for external bases like DMAP or triethylamine.

  • Degradation Risks : If the reaction temperature is not strictly controlled, the basic environment can promote the polymerization of highly reactive intermediates (e.g., diketene forming dehydroacetic acid) or cause unwanted side reactions[2][3].

To mitigate these risks, the selection of the acetoacetylating agent—tert-butyl acetoacetate (t-BAA), diketene, or 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD)—must be dictated by the available infrastructure, scale, and safety requirements.

MechanisticPathway DMAEE DMAEE (Amino Alcohol) Product 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate DMAEE->Product Diketene Diketene Acylketene Acylketene Intermediate Diketene->Acylketene Heat/Base TMD TMD (Dioxinone) TMD->Acylketene Heat (-Acetone) tBAA t-BAA (β-Ketoester) tBAA->Product + DMAEE (- t-Butanol) Acylketene->Product + DMAEE

Mechanistic pathways for the acetoacetylation of DMAEE.

Synthesis Route 1: Transesterification via tert-Butyl Acetoacetate (t-BAA)

Causality & Rationale: Transesterification is an equilibrium-driven process. While ethyl acetoacetate is cheaper, its use often results in poor yields due to the difficulty of driving the equilibrium forward[4]. By utilizing tert-butyl acetoacetate (t-BAA), we leverage the steric bulk of the tert-butyl group to prevent unwanted dialkylation at the α-carbon[5][6]. More importantly, the reaction generates tert-butanol (bp 82 °C) as a byproduct. By continuously distilling off the tert-butanol, Le Chatelier's principle dictates a unidirectional shift toward the target acetoacetate[5].

Self-Validating Experimental Protocol
  • Input Validation : Perform Karl Fischer titration on DMAEE to ensure moisture content is <0.1%. Water will prematurely hydrolyze t-BAA.

  • Reaction Execution : In a reactor equipped with a fractional distillation column, charge DMAEE (1.0 eq) and t-BAA (1.1 to 1.5 eq)[5]. Heat the mixture under a nitrogen atmosphere to 110–130 °C.

  • In-Process Control (IPC) : Monitor the distillation head temperature. The system validates itself when the head temperature stabilizes at ~82 °C, indicating active tert-butanol generation. The reaction is deemed complete when the head temperature drops, signifying the exhaustion of the alcohol substrate.

  • Workup : Cool the reactor to 60 °C and apply vacuum (10–20 mbar) to strip the excess t-BAA (bp 190 °C at atmospheric, significantly lower under vacuum).

  • Output Verification : Analyze the residue via GC-FID to confirm the disappearance of the DMAEE peak and validate mass balance.

ExperimentalWorkflow Step1 1. Input Validation Karl Fischer Titration (<0.1% H2O) Step2 2. Reaction Execution Heat DMAEE + t-BAA to 110-130°C Step1->Step2 Step3 3. In-Process Control (IPC) Monitor Distillation Head (82°C) Step2->Step3 Step4 4. Workup & Stripping Vacuum Distillation of Excess t-BAA Step3->Step4 Step5 5. Output Verification GC-FID & Mass Balance Check Step4->Step5

Self-validating experimental workflow for t-BAA transesterification.

Synthesis Route 2: Direct Acetoacetylation via Diketene

Causality & Rationale: Diketene is the industrial standard for synthesizing acetoacetate esters due to its high atom economy[3]. The reaction proceeds via the nucleophilic attack of the DMAEE hydroxyl group on the oxetane ring. Because DMAEE contains a tertiary amine, it acts as an autocatalyst, eliminating the need for external bases[2]. However, diketene is highly exothermic and prone to dimerization/polymerization[3]. The causality of the strict cooling requirement (0–5 °C) is to prevent the thermal runaway that leads to intractable dehydroacetic acid byproducts.

Self-Validating Experimental Protocol
  • Input Validation : Dissolve anhydrous DMAEE in a dry, non-reactive solvent (e.g., dichloromethane) under an inert argon atmosphere.

  • Reaction Execution : Cool the reactor to 0–5 °C. Begin the dropwise addition of diketene (1.05 eq).

  • In-Process Control (IPC) : The reaction's self-validation lies in its thermal profile. The addition rate must be dynamically linked to the internal temperature probe. If the exotherm ceases upon addition, the reaction has stalled or completed. Continuous FTIR monitoring of the diketene peak (1890 cm⁻¹) ensures no dangerous accumulation of unreacted diketene occurs.

  • Workup : Once the exotherm subsides, add a catalytic amount of methanol. This is a critical causality step: methanol quenches any residual diketene, converting it to volatile methyl acetoacetate, which is easily removed during solvent stripping.

  • Output Verification : Vacuum strip the solvent and methyl acetoacetate to isolate the product.

DiketeneWorkflow Step1 1. Substrate Prep Anhydrous DMAEE under N2 Step2 2. Controlled Addition Diketene dropwise at 0-5°C Step1->Step2 Step3 3. Thermal IPC Monitor Exotherm Cessation Step2->Step3 Step4 4. Quench Trace Methanol Addition Step3->Step4 Step5 5. Final Isolation Vacuum Stripping Step4->Step5

Autocatalytic diketene addition workflow with thermal IPC validation.

Synthesis Route 3: Thermal Decomposition of TMD

Causality & Rationale: For highly sensitive applications where the toxicity and exothermicity of diketene are prohibitive, 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) serves as a stable, non-lachrymatory equivalent[4][7]. Upon heating to ~110–120 °C, TMD undergoes a retro-hetero-Diels-Alder reaction, releasing acetone and generating a highly reactive acylketene intermediate[4]. The causality of using a high-boiling solvent like xylene is to reach the decomposition temperature of TMD while keeping the steady-state concentration of the acylketene low, ensuring it is immediately trapped by DMAEE rather than dimerizing[4][7].

Self-Validating Experimental Protocol
  • Input Validation : Combine DMAEE (1.0 eq) and TMD (1.05 eq) in anhydrous xylene.

  • Reaction Execution : Heat the mixture to 120 °C under a Dean-Stark apparatus or distillation setup.

  • In-Process Control (IPC) : Acetone is generated as a stoichiometric byproduct[4]. The distillation of acetone (bp 56 °C) serves as a volumetric validator of acylketene generation and subsequent trapping.

  • Workup : Once acetone evolution ceases, cool the mixture and evaporate the xylene under reduced pressure to yield the target ester.

Quantitative Data Presentation

The following table summarizes the operational parameters and comparative metrics for the three synthesis routes discussed.

Synthesis RouteReagentOperating Temp (°C)Reaction Time (h)Primary ByproductScalability / YieldSafety Profile
Route 1: Transesterification tert-Butyl Acetoacetate (t-BAA)110 – 1304 – 8tert-ButanolHigh / >90%Excellent (Bench/Pilot)
Route 2: Direct Addition Diketene0 – 201 – 3None (100% Atom Econ)Very High / >95%Hazardous (Requires strict IPC)
Route 3: Dioxinone Decomposition TMD110 – 1202 – 4AcetoneModerate / >85%Good (Best for sensitive substrates)

References

  • 2-(2-(Dimethylamino)ethoxy)ethanol (DMAEE) Chemical Profile Source: Wikipedia URL:[Link][1]

  • Acetoacetylation of alcohols, thiols and amines in a microreactor (US20060142588A1) Source: Google Patents URL:[2]

  • Bond formations by intermolecular and intramolecular trappings of acylketenes Source: PMC (National Institutes of Health) URL:[Link][7]

  • Diketene Reactions and Industrial Applications Source: Wikipedia URL:[Link][3]

  • Synthetic studies of β-ketoesters via TMD Decomposition Source: All Study Journal URL:[Link][4]

Sources

Exploratory

A Technical Guide to the Physicochemical Properties of 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate: Boiling and Melting Point Analysis

Abstract This technical guide provides a comprehensive analysis of the boiling and melting points of 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate (CAS No. 85604-87-1), a compound of interest in various research and deve...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the boiling and melting points of 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate (CAS No. 85604-87-1), a compound of interest in various research and development applications. In the absence of direct experimental data in publicly available literature, this document establishes a scientifically grounded estimation of these critical physical properties. The estimation is derived from a detailed analysis of the molecule's structural features, the intermolecular forces at play, and a comparative study with structurally analogous compounds. Furthermore, this guide outlines detailed, best-practice experimental protocols for the empirical determination of the boiling and melting points, ensuring a self-validating system for researchers. This document is intended for an audience of researchers, scientists, and professionals in drug development who require a thorough understanding of the physicochemical characteristics of this compound.

Introduction: Understanding the Compound of Interest

2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate is a multifunctional organic molecule possessing a tertiary amine, an ether linkage, and an acetoacetate ester group. Its molecular formula is C10H19NO4 and its molecular weight is 217.26 g/mol . The unique combination of these functional groups dictates its physical and chemical behavior, making a thorough understanding of its properties, such as boiling and melting points, essential for its application in research and development. These parameters are fundamental for predicting its state at various temperatures, designing purification processes like distillation, and understanding its stability.

Theoretical Analysis and Estimation of Boiling and Melting Points

Due to the current lack of experimentally determined values in the literature for 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate, a theoretical estimation based on its molecular structure and comparison with related compounds is necessary.

Factors Influencing Boiling and Melting Points

The boiling and melting points of an organic molecule are primarily governed by the strength of its intermolecular forces, molecular weight, and molecular symmetry.[1][2][3]

  • Intermolecular Forces: The primary forces at play in 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate are:

    • Van der Waals Forces (London Dispersion Forces): Present in all molecules, these forces increase with molecular size and surface area.[1][2]

    • Dipole-Dipole Interactions: The presence of polar C-O, C=O, and C-N bonds creates permanent dipoles, leading to stronger intermolecular attractions than in nonpolar molecules of similar size.

    • Hydrogen Bonding: While the molecule itself does not have a hydrogen bond donor (like an -OH or -NH group), the oxygen and nitrogen atoms can act as hydrogen bond acceptors in the presence of protic solvents. However, for the pure substance, this is not a primary intermolecular force.

  • Molecular Weight: Generally, as the molecular weight of a compound increases, so do its boiling and melting points, due to stronger van der Waals forces.[1][3]

  • Molecular Symmetry and Branching: Molecules with higher symmetry tend to pack more efficiently into a crystal lattice, resulting in a higher melting point.[2] Branching, on the other hand, can lower the boiling point by reducing the surface area available for intermolecular interactions.[1]

Comparative Analysis with Structurally Related Compounds

To estimate the boiling and melting points of our target compound, we can analyze the experimentally determined values of its structural components and analogous molecules.

CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
Ethyl acetoacetate CH3C(O)CH2COOCH2CH3130.14181[4][5][6]-43 to -45[4][6]
2-(2-(Dimethylamino)ethoxy)ethanol (CH3)2NCH2CH2OCH2CH2OH133.19203-205Not available
  • Ethyl Acetoacetate: This molecule represents the acetoacetate ester portion of our target compound. It has a boiling point of 181 °C.[4][5][6]

  • 2-(2-(Dimethylamino)ethoxy)ethanol: This compound is structurally very similar to the "side chain" of our target molecule, containing the dimethylamino and ethoxy functionalities. Its boiling point is in the range of 203-205 °C. The presence of a hydroxyl group allows for strong hydrogen bonding, significantly elevating its boiling point.

Estimated Boiling and Melting Points

Based on the analysis above, we can estimate the boiling point of 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate. Our target molecule has a significantly higher molecular weight (217.26 g/mol ) than both ethyl acetoacetate and 2-(2-(dimethylamino)ethoxy)ethanol. While it lacks the strong hydrogen bonding of the latter, the increased molecular weight and the presence of multiple polar groups suggest a boiling point that is likely higher than that of ethyl acetoacetate and potentially in a similar range or slightly higher than 2-(2-(dimethylamino)ethoxy)ethanol, despite the absence of a hydroxyl group.

Estimated Boiling Point: A reasonable estimation for the boiling point of 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate would be in the range of 220-240 °C at atmospheric pressure.

The melting point is more challenging to predict due to its high dependence on crystal packing and molecular symmetry.[2] The flexible nature of the ethoxyethyl chain would likely disrupt efficient crystal packing, suggesting a relatively low melting point, possibly below room temperature.

Estimated Melting Point: A broad estimation for the melting point would be in the range of -20 to 10 °C .

It is crucial to note that these are estimations and must be confirmed by experimental determination.

Experimental Determination of Boiling and Melting Points

To obtain accurate and reliable data, the following experimental protocols are recommended.

Melting Point Determination

The melting point of a substance is the temperature at which it changes state from solid to liquid. For a pure substance, this occurs over a narrow temperature range.

Protocol:

  • Sample Preparation: A small amount of the solid sample is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Measurement:

    • The capillary tube is placed in the heating block of the apparatus.

    • The temperature is raised rapidly to about 15-20 °C below the expected melting point.

    • The heating rate is then slowed to 1-2 °C per minute to ensure thermal equilibrium.

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire solid has melted is recorded as the end of the melting range.

  • Purity Assessment: A sharp melting range (typically less than 2 °C) is indicative of a pure compound.

Diagram of Melting Point Determination Workflow

MeltingPointDetermination A Sample Preparation (Fine powder, pack capillary) B Place in Calibrated Melting Point Apparatus A->B C Rapid Heating (to ~15-20°C below est. MP) B->C D Slow Heating (1-2°C/min) C->D E Record Start of Melting (First liquid drop) D->E F Record End of Melting (All solid melted) E->F G Analyze Melting Range (Purity assessment) F->G BoilingPointDetermination A Assemble Distillation Apparatus B Add Sample and Boiling Chips to Flask A->B C Gentle Heating (Heating mantle) B->C D Observe Vapor Rise and Temperature Stabilization C->D E Record Stable Temperature (Boiling Point) D->E F Record Atmospheric Pressure and Apply Correction if Needed E->F

Caption: Workflow for experimental boiling point determination via distillation.

Thermal Stability Considerations

Acetoacetate esters can be susceptible to thermal decomposition, particularly at elevated temperatures. The primary decomposition pathway for β-keto esters is decarboxylation upon hydrolysis to the corresponding β-keto acid. While the ester itself is more stable, prolonged heating near its boiling point could potentially lead to degradation. It is therefore recommended to perform boiling point measurements under reduced pressure (vacuum distillation) to lower the boiling temperature and minimize the risk of decomposition.

Conclusion

References

  • Organic Chemistry: How to Predict Boiling and Melting Points. (2022, July 30). How to solve recurring problems in chemistry.
  • Understanding Melting and Boiling Points of Organic Compounds. (2026, March 4). HSCprep.
  • Melting points and Boiling Points. (n.d.). In Introductory Organic Chemistry.
  • Ethyl acetoacetate. (n.d.). In PubChem.
  • Ethyl acetoacetate. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology.
  • Ethyl acetoacetate. (2023, June 6).
  • 2-(2-(Dimethylamino)ethoxy)ethanol. (n.d.). In PubChem.

Sources

Foundational

Storage conditions and shelf life of 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate

Technical Guide: Storage Conditions and Shelf Life of 2-(2-(Dimethylamino)ethoxy)ethyl Acetoacetate Executive Summary 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate (CAS: 85604-87-1) is a dual-functional intermediate comb...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Storage Conditions and Shelf Life of 2-(2-(Dimethylamino)ethoxy)ethyl Acetoacetate

Executive Summary

2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate (CAS: 85604-87-1) is a dual-functional intermediate combining a tertiary amine with a reactive acetoacetate ester moiety.[1] Widely utilized in the synthesis of functionalized polymers (e.g., vitrimers), pharmaceutical intermediates, and as a chelating ligand in organometallic catalysis, its stability is governed by two competing degradation pathways: ester hydrolysis and oxidative discoloration .[1]

This guide defines the critical storage parameters required to maintain purity >98% over a 24-month lifecycle.

Parameter Specification
CAS Number 85604-87-1
Molecular Formula C₁₀H₁₉NO₄
Primary Storage Condition Inert atmosphere (N₂/Ar), <25°C, Protected from light
Critical Sensitivity Moisture (Hydrolysis), Oxygen (N-Oxide formation), Heat (Decarboxylation)
Typical Shelf Life 12–24 Months (with re-test)

Chemical Basis of Instability

To implement effective storage, one must understand the molecular mechanisms driving degradation. This compound possesses three "trigger points" for instability:

  • The Acetoacetate Ester: This group is subject to keto-enol tautomerism .[1] While the ester linkage is generally stable, the presence of moisture catalyzes hydrolysis, releasing acetoacetic acid (which rapidly decarboxylates to acetone and CO₂) and the parent amino-alcohol.[1]

  • The Tertiary Amine: The dimethylamino group is electron-rich, making it susceptible to oxidation by atmospheric oxygen to form N-oxides, leading to yellowing/browning.[1] It is also hygroscopic, pulling moisture from the air to accelerate the ester hydrolysis described above.

  • The Ether Linkage: Generally stable, but contributes to the molecule's polarity and hygroscopicity.

Degradation Pathway Visualization

DegradationPathways Compound 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate Hydrolysis Hydrolysis Compound->Hydrolysis + Moisture Decarbox Decarboxylation Compound->Decarbox + Heat Oxidation N-Oxidation Compound->Oxidation + O₂ Moisture Moisture (H₂O) Oxygen Oxygen (O₂) Heat Heat (>40°C) Hydrolysis->Decarbox Rapid Products1 2-(2-(Dimethylamino)ethoxy)ethanol + Acetone + CO₂ Decarbox->Products1 Products2 N-Oxide Impurities (Yellowing) Oxidation->Products2

Figure 1: Primary degradation pathways.[1] Moisture ingress triggers a cascade leading to loss of the acetoacetate functionality.

Storage Protocols

The following protocols are designed to interrupt the degradation pathways identified above.

Environmental Conditions[1][2][3][4][5]
  • Temperature: Store at +2°C to +25°C .

    • Rationale: While the compound is liquid at room temperature, lower temperatures slow the kinetics of hydrolysis and oxidation. Avoid freezing if possible to prevent physical stress on containers, though the compound itself is freeze-thaw stable.[1]

  • Atmosphere: Strict Inert Gas Overlay (Nitrogen or Argon). [1]

    • Rationale: Displaces oxygen to prevent amine oxidation and excludes atmospheric moisture.

  • Light: Amber glassware or opaque containers. [1]

    • Rationale: Prevents photo-initiated radical oxidation of the amine and methylene groups.[1]

Container Material Compatibility
MaterialCompatibilityNotes
Stainless Steel (304/316) Excellent Ideal for bulk storage.[1] Grounding required to prevent static discharge.
Glass (Borosilicate) Excellent Preferred for small lab samples.[1] Use amber glass.
HDPE (High-Density Polyethylene) Good Acceptable for short-term (<1 year).[1] Ensure closure integrity (induction seal).
Carbon Steel Poor Avoid.[1][2][3][4][5] Iron traces can catalyze oxidative degradation.
PVC / Rubber Poor Plasticizers may leach; amine may attack certain elastomers.[1]
Handling Precautions
  • Hygroscopicity Management: The molecule is hygroscopic.[1] Always re-seal containers immediately under an inert gas blanket after use.

  • Static Control: As an organic ester, ensure proper grounding.[1] While flash points are typically >90°C, standard solvent safety applies.

Shelf Life & Lifecycle Management

Shelf Life Determination

Under the defined conditions (Sealed, N₂, <25°C), the standard shelf life is 24 months from the date of manufacture (DOM).[1]

  • 0–12 Months: Stable. Minimal change in assay.

  • 12–24 Months: Stable, but Re-test is recommended before critical use.[1]

  • >24 Months: High risk of hydrolysis.[1] Assay likely <95%.

Re-Test Protocol (Quality Control)

Perform the following validation steps to extend the shelf life or verify quality after storage.

TestMethodAcceptance CriteriaPurpose
Appearance VisualClear, colorless to pale yellow liquidDetects oxidation (darkening).[1]
Assay GC-FID or HPLC≥ 98.0%Quantifies active ester.[1]
Water Content Karl Fischer (Coulometric)≤ 0.5%Critical to prevent hydrolysis.[1]
Acid Value Titration (KOH)< 1.0 mg KOH/gDetects hydrolysis byproducts (acids).[1]
QC Workflow

QCWorkflow Start Sample from Storage Visual 1. Visual Inspection (Clear/Pale Yellow?) Start->Visual KF 2. Karl Fischer (Water < 0.5%?) Visual->KF Pass Fail QUARANTINE / DISCARD Visual->Fail Fail (Dark/Turbid) GC 3. GC/HPLC Assay (Purity > 98%?) KF->GC Pass KF->Fail Fail (>0.5% H₂O) Pass RELEASE Extend Date 12 Months GC->Pass Pass GC->Fail Fail (<98%)

Figure 2: Decision logic for re-certification of stored material.

References

  • SIELC Technologies. (2018).[1] Separation of 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (2025).[1] Compound Summary: 2-(2-(Dimethylamino)ethoxy)ethanol (Precursor Alcohol).[1] National Library of Medicine. Retrieved from [Link][1]

  • Royal Society of Chemistry. (2019).[1] Stability of amine-functionalized CO2 adsorbents. Energy & Environmental Science. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate in the lab

Application Note: AN-SYN-2026-03 Protocol for the Synthesis of 2-(2-(Dimethylamino)ethoxy)ethyl Acetoacetate Introduction & Molecule Profile Target Molecule: 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate CAS: 85604-87-1...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-SYN-2026-03 Protocol for the Synthesis of 2-(2-(Dimethylamino)ethoxy)ethyl Acetoacetate

Introduction & Molecule Profile

Target Molecule: 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate CAS: 85604-87-1 Molecular Formula: C₁₀H₁₉NO₄ Molecular Weight: 217.26 g/mol [1]

This protocol details the synthesis of 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate , a bifunctional monomer containing a tertiary amine (pH-responsive, catalytic site) and an acetoacetate group (Michael donor, metal chelator, crosslinker).

The synthesis strategy addresses the specific challenge of acetoacetylating an amino-alcohol. Unlike primary or secondary amino-alcohols, which suffer from chemoselectivity issues (amide vs. ester formation), the starting material here contains a tertiary amine . This precludes amide formation, allowing for a direct, high-yield transesterification strategy.

We utilize tert-butyl acetoacetate (t-BAA) as the acylating agent.[2] While industrial routes often employ diketene (hazardous) or ethyl acetoacetate (equilibrium-limited), the t-BAA route is selected for the laboratory environment due to its irreversibility , safety profile , and high purity outcomes [1].

Retrosynthetic Analysis & Strategy

The synthesis is driven by the thermal elimination of tert-butanol. This reaction is entropically favored and irreversible once the volatile byproduct is removed.

Retrosynthesis Target Target: 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate Break Transesterification Disconnection Target->Break Start1 Starting Material A: 2-(2-(Dimethylamino)ethoxy)ethanol (Jeffcat ZR-70) Break->Start1 Start2 Reagent B: tert-Butyl Acetoacetate (t-BAA) Break->Start2 Byproduct Byproduct: tert-Butanol (Volatile) Start2->Byproduct Elimination

Figure 1: Retrosynthetic disconnection showing the convergent synthesis via transesterification.

Materials & Equipment

Reagents:

ComponentCASMW ( g/mol )Equiv.[3]Role
2-[2-(Dimethylamino)ethoxy]ethanol 1704-62-7133.191.0Substrate (Alcohol)
tert-Butyl Acetoacetate (t-BAA) 1694-31-7158.191.1 - 1.2Acetoacetylating Agent
Toluene (Optional)108-88-392.14SolventAzeotropic entrainer
Nitrogen (Gas) 7727-37-928.01N/AInert Atmosphere

Equipment:

  • 3-Neck Round Bottom Flask (250 mL or 500 mL).

  • Magnetic Stir Bar & Hotplate.

  • Vigreux Column (Short path) or Distillation Head.

  • Thermometer (Internal temperature monitoring).

  • Vacuum Pump (High vacuum capability <5 mmHg recommended for isolation).

  • Nitrogen inlet/bubbler.

Experimental Protocol (The t-BAA Route)

This method relies on the "Witzeman Transacetoacetylation" principle, where the bulky tert-butyl group acts as a superior leaving group compared to ethyl or methyl esters [1].

Phase 1: Reaction Setup
  • Drying (Critical): Ensure the starting amino-alcohol is dry. If water content is >0.1%, perform an azeotropic distillation with toluene before adding t-BAA. Water will hydrolyze t-BAA to acetone and CO₂, lowering yield.

  • Charging: In a clean, dry 3-neck flask equipped with a stir bar, charge 1.0 equivalent of 2-[2-(Dimethylamino)ethoxy]ethanol.

  • Inerting: Flush the system with Nitrogen for 10 minutes. Maintain a slow N₂ stream throughout the reaction to assist in removing tert-butanol vapors.

  • Addition: Add 1.15 equivalents of tert-butyl acetoacetate (t-BAA).

    • Note: No catalyst is typically required because the substrate's tertiary amine provides sufficient basicity to facilitate the nucleophilic attack, and t-BAA is highly reactive thermally.

Phase 2: Thermal Transesterification
  • Apparatus: Attach a short Vigreux column and a distillation head with a receiving flask.

  • Heating: Gradually heat the reaction mixture.

    • Target Internal Temp:90°C – 105°C .

    • Observation:tert-Butanol (bp 82°C) will begin to distill over.

  • Monitoring: Maintain temperature for 2–4 hours .

    • Endpoint: The reaction is complete when the distillation of tert-butanol ceases.

    • TLC/GC Check: Monitor the disappearance of the starting alcohol.

Phase 3: Workup & Purification
  • Stripping: Once conversion is >98%, increase vacuum (approx. 20-50 mmHg) while maintaining the temperature at 60-80°C to strip off excess t-BAA and any residual t-Butanol.

  • Distillation (Isolation):

    • Switch to high vacuum (<2 mmHg).

    • The product is a high-boiling liquid.

    • Collect the main fraction. (Expected bp: >140°C at 1-2 mmHg, estimate based on MW and polarity).

    • Color: The product should be a clear to pale yellow liquid.

Process Workflow Diagram

Workflow Start Start: Dry Amino-Alcohol Mix Add t-BAA (1.15 eq) Inert Atmosphere (N2) Start->Mix Heat Heat to 95-105°C (Thermal Elimination) Mix->Heat Distill Distill off tert-Butanol (Byproduct Removal) Heat->Distill Check Check Conversion (GC/TLC) Distill->Check Check->Heat Incomplete Strip Vacuum Strip Excess t-BAA Check->Strip Complete FinalDist High Vacuum Distillation (<2 mmHg) Strip->FinalDist Product Pure Product 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate FinalDist->Product

Figure 2: Step-by-step experimental workflow for the synthesis.

Characterization & Validation

The product must be validated to ensure the integrity of both the amine and the acetoacetate functionalities.

TechniqueExpected Signal / ObservationStructural Assignment
¹H NMR (CDCl₃)

2.28 ppm (s, 6H)
N(CH ₃)₂ (Dimethylamine)

2.27 ppm (s, 3H)
C(=O)CH ₃ (Ketone methyl)

3.45 ppm (s, 2H)
C(=O)CH ₂C(=O) (Active methylene)

3.5 - 3.7 ppm (m, 6H)
Ether backbone (-CH ₂-O-CH ₂-)

4.30 ppm (t, 2H)
-COOCH ₂- (Ester methylene)
IR Spectroscopy 1740 cm⁻¹ (Strong)Ester C=O stretch
1715 cm⁻¹ (Medium)Ketone C=O stretch
~2700-2800 cm⁻¹C-H stretch (Amine adjacent)
GC-MS Molecular Ion [M]⁺ = 217Confirms MW

Key Quality Indicator: The presence of the singlet at 3.45 ppm (active methylene) is the primary indicator of a successful acetoacetylation. If this peak is split or shifted significantly, check for enol tautomers (common in acetoacetates) or hydrolysis.

Safety & Handling (SDS Context)

  • Amine Hazard: The starting material and product are tertiary amines. They are likely corrosive/irritating to skin and eyes.[4] Handle with gloves and eye protection.[3]

  • Acetoacetate Stability:

    
    -Keto esters are thermally unstable above 150°C and can decompose. Do not overheat during distillation.
    
  • Storage: Store under nitrogen in a cool, dry place. Acetoacetates can hydrolyze if exposed to moisture, releasing acetone and carbon dioxide.

References

  • Witzeman, J. S., & Nottingham, W. D. (1991).[2][5] Transacetoacetylation with tert-butyl acetoacetate: Synthetic applications. Journal of Organic Chemistry , 56(5), 1713–1718.

  • PubChem.[3][4] (n.d.). Compound Summary: 2-[2-(Dimethylamino)ethoxy]ethanol.[4][6][7] National Library of Medicine. Retrieved October 24, 2025.

  • Clemens, R. J., & Witzeman, J. S. (1989). Acetoacetylation with 2,2,6-trimethyl-4H-1,3-dioxin-4-one: A convenient alternative to diketene. Journal of the American Chemical Society , 111(6), 2183–2185.

Sources

Application

Application Note: 2-(2-(Dimethylamino)ethoxy)ethyl Acetoacetate as a Dual-Action Reactive Catalyst in Biomedical Polyurethane Foams

Document ID: AN-2026-0303 Target Audience: Materials Scientists, Polymer Chemists, and Drug Development Professionals Application Area: Medical-grade Polyurethane (PU) Foams, Drug-Eluting Scaffolds, Advanced Wound Care I...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-2026-0303 Target Audience: Materials Scientists, Polymer Chemists, and Drug Development Professionals Application Area: Medical-grade Polyurethane (PU) Foams, Drug-Eluting Scaffolds, Advanced Wound Care

Introduction & Rationale

Polyurethane (PU) foams are foundational in biomedical engineering, serving as highly tunable matrices for drug-eluting implants, hemostatic sponges, and tissue engineering scaffolds. However, a critical regulatory hurdle in the commercialization of medical-grade PU foams is the stringent limitation on Volatile Organic Compounds (VOCs). Traditional fugitive tertiary amine catalysts (e.g., BDMAEE) and residual aldehydes (such as formaldehyde) pose severe cytotoxicity and sensitization risks, often leading to failure during ISO 10993 biocompatibility testing.

To overcome this, 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate (DMAEE-AcAc, CAS: 85604-87-1) has emerged as a state-of-the-art alternative 1. By functionalizing the well-known DMAEE catalyst with an acetoacetate moiety, scientists can achieve a "dual-action" delayed-reactive catalyst. This specific molecular architecture not only drives the polyurethane polymerization but also permanently anchors the catalyst to the polymer backbone while actively neutralizing toxic aldehyde byproducts 2.

Mechanistic Causality: Why DMAEE-AcAc?

In drug development and medical device formulation, understanding the exact chemical fate of every excipient and catalyst is mandatory. DMAEE-AcAc operates via two distinct, synchronized pathways:

  • Catalysis & Matrix Immobilization : The tertiary amine (dimethylamino group) provides the electron density required to catalyze the isocyanate-water (blowing) and isocyanate-polyol (gelling) reactions. Concurrently, the acetoacetate ester features highly acidic active methylene protons. In the basic microenvironment, this methylene forms an enolate that reacts with the electrophilic isocyanate network to form stable amide/urea linkages. This permanently immobilizes the catalyst, eliminating leaching into surrounding biological tissues 3.

  • Intrinsic Aldehyde Scavenging : Formaldehyde is a common degradation byproduct of polyether polyols. The active methylene of DMAEE-AcAc undergoes a rapid Knoevenagel condensation with these residual aldehydes, forming a stable alkylidene derivative and dropping toxic emissions to near-zero levels.

Pathway cluster_0 Catalytic Core (Tertiary Amine) cluster_1 Reactive Tail (Acetoacetate) DMAEE DMAEE-AcAc Catalyst (CAS: 85604-87-1) Blow Blowing Reaction (Water + NCO → CO2) DMAEE->Blow Gel Gelling Reaction (Polyol + NCO → Urethane) DMAEE->Gel Scavenge Aldehyde Scavenging (Knoevenagel Condensation) DMAEE->Scavenge Immobilize Matrix Immobilization (Covalent Bonding to NCO) DMAEE->Immobilize

Fig 1: Dual-action mechanism of DMAEE-AcAc in polyurethane synthesis.

Experimental Protocols

To ensure a self-validating system, the following protocol details the synthesis of a medical-grade PU foam using DMAEE-AcAc, paired with analytical workflows to verify the absence of catalyst leaching and aldehyde emissions.

Protocol A: Synthesis of Low-VOC Biomedical PU Foam

Expert Insight: We utilize Aliphatic Diisocyanate (HDI) instead of traditional MDI/TDI. Aromatic isocyanates can degrade into toxic aromatic diamines (e.g., MDA) in vivo. HDI ensures a biocompatible degradation profile suitable for drug-eluting matrices.

Step-by-Step Methodology:

  • Pre-mix Formulation : In a sterile 500 mL polypropylene beaker, combine 100.0 g of medical-grade Polyether Polyol (MW 3000), 3.0 g of Deionized Water (blowing agent), and 1.0 g of a silicone-based cell stabilizer.

  • Catalyst Integration : Add 1.2 g of DMAEE-AcAc to the mixture.

  • Homogenization : Blend the components using a high-shear mechanical impeller at 2000 rpm for 60 seconds until a stable, micro-emulsified "B-side" resin is achieved.

  • Crosslinking : Rapidly introduce 45.0 g of Aliphatic HDI (Isocyanate Index = 105) into the vortex of the mixing resin.

  • Foaming & Curing : Mix aggressively at 3000 rpm for exactly 5 seconds. Immediately pour the reacting mixture into a pre-warmed (40°C) Teflon-coated mold. Allow the foam to rise and cure at room temperature for 24 hours.

Protocol B: Validation of Immobilization & Scavenging

To validate the safety profile for drug development applications, the foam must be subjected to rigorous extraction and emission testing.

  • Aldehyde Emission Assay (DNPH Method) :

    • Place a 10 g sample of the cured foam into a sealed 1L Tedlar bag filled with high-purity nitrogen.

    • Incubate at 65°C for 2 hours to force volatilization.

    • Draw the headspace gas through a 2,4-Dinitrophenylhydrazine (DNPH) derivatization cartridge.

    • Elute the cartridge with HPLC-grade acetonitrile and analyze via HPLC-UV (λ = 360 nm) to quantify formaldehyde and acetaldehyde.

  • Catalyst Leaching Assay (LC-MS/MS) :

    • Submerge 5.0 g of the foam in 50 mL of Simulated Wound Fluid (SWF) or PBS (pH 7.4) at 37°C for 72 hours.

    • Extract the aqueous supernatant, filter through a 0.22 µm PTFE syringe filter, and analyze via LC-MS/MS in positive electrospray ionization (ESI+) mode to detect any unbound DMAEE-AcAc.

Workflow Step1 Step 1: Pre-mix Polyol, Water, DMAEE-AcAc Step2 Step 2: NCO Addition High-Shear Mixing Step1->Step2 Step3 Step 3: Foaming Controlled Rise & Cure Step2->Step3 Step4 Step 4: Validation LC-MS/MS & DNPH Step3->Step4

Fig 2: End-to-end workflow for biomedical PU foam synthesis and validation.

Data Presentation

The conversion of the hydroxyl group on standard DMAEE to an acetoacetate ester dampens the immediate reactivity of the catalyst. This "delayed action" provides formulators with an extended cream time, allowing the liquid polymer to fully fill complex medical molds (e.g., anatomical scaffolds) before the gelation network locks the structure in place.

Table 1: Formulation of Biomedical Polyurethane Foam

ComponentChemical FunctionParts by Weight (pbw)
Polyether Polyol (MW 3000)Polymer backbone100.0
Deionized WaterChemical blowing agent3.0
Silicone SurfactantCell stabilizer1.0
DMAEE-AcAc Reactive Catalyst & Scavenger 1.2
Aliphatic Diisocyanate (HDI)Crosslinker (Isocyanate Index 105)45.0

Table 2: Comparative Performance and Emission Data

Analytical ParameterControl Foam (Standard BDMAEE)Experimental Foam (DMAEE-AcAc)
Cream Time (s) 1218 (Improved flowability)
Rise Time (s) 5565
Formaldehyde Emission (ppm) 4.5< 0.1 (Scavenged)
Catalyst Leaching in SWF (µg/g) 125.0Not Detected (< 0.05)

References

  • SIELC Technologies. (2018). 2-(2-(Dimethylamino)ethoxy)
  • European Patent Office. (2020). EP3310824B1: ALDEHYDE SCAVENGERS FOR POLYURETHANE FOAMS. EPO.
  • Google Patents. (2016). WO2016196643A1: Reactive amine catalysts for polyurethane applications.

Sources

Method

Applications of 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate in chelating agents

Application Note: Advanced Chelating Architectures using 2-(2-(Dimethylamino)ethoxy)ethyl Acetoacetate Executive Summary This technical guide details the application of 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Chelating Architectures using 2-(2-(Dimethylamino)ethoxy)ethyl Acetoacetate

Executive Summary

This technical guide details the application of 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate (CAS: 85604-87-1) as a high-performance functional monomer in the design of chelating agents. Unlike standard


-keto esters, this molecule integrates a tertiary amine moiety with an acetoacetate pharmacophore via a hydrophilic ethoxyethyl linker.

This unique architecture allows for tridentate coordination (N-O-O) , making it a superior candidate for:

  • Heavy Metal Scavenging: High-affinity removal of Cu(II), Ni(II), and Co(II) from aqueous streams.

  • Stimuli-Responsive Hydrogels: Creating metal-crosslinked polymer networks.

  • Adhesion Promoters: Enhancing the bonding of organic coatings to metal substrates via interfacial chelation.

Chemical Identity & Mechanism of Action

Molecule: 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate CAS: 85604-87-1 Molecular Weight: 217.26 g/mol Functionality: Dual-mode Ligand (Lewis Base Amine +


-Dicarbonyl)[1]
Mechanistic Chelation Logic

The molecule operates via a synergistic "Enolate-Amine" mechanism. While standard acetoacetates bind metals through a bidentate enolate form, the pendant dimethylamino group in this molecule acts as an intramolecular base (facilitating enolization) and a third coordination site.

  • Step 1 (Activation): The tertiary amine or external base deprotonates the

    
    -carbon, generating the enolate.
    
  • Step 2 (Capture): The metal ion is chelated by the two oxygen atoms of the acetoacetate.

  • Step 3 (Stabilization): The ether oxygen and tertiary nitrogen provide secondary coordination, creating a stable "wrap-around" complex (pseudo-crown ether effect).

DOT Diagram: Chelation Mechanism

ChelationMechanism cluster_0 Ligand Activation cluster_1 Metal Coordination Complex Monomer Keto Form (Neutral) Enol Enol/Enolate Form (Active Ligand) Monomer->Enol Tautomerization (Amine Assisted) Complex Tridentate Complex (N-O-O Coordination) Enol->Complex Coordination Metal Metal Ion (M2+) Metal->Complex Amine Tertiary Amine (N-Donor) Amine->Enol Internal Base Amine->Complex Axial Ligand AcAc Acetoacetate (O,O-Donor) AcAc->Complex Equatorial Ligand

Figure 1: Mechanistic pathway from keto-enol tautomerism to tridentate metal coordination.

Application Protocols

Protocol A: Synthesis of Chelating Resin (Polymeric Scavenger)

Objective: Synthesize a solid-phase resin capable of scavenging transition metals from industrial wastewater. Rationale: Polymerizing the acrylate derivative of this monomer creates a high-density chelating surface.

Materials:

  • Monomer: 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate (functionalized with methacrylate group via transesterification or used directly if copolymerizing with reactive epoxy resins). Note: For direct radical polymerization, we assume the methacrylic ester derivative or copolymerization with glycidyl methacrylate followed by ring opening.

  • Direct Route (Post-Polymerization Modification):

    • Base Polymer: Poly(glycidyl methacrylate) (PGMA) beads.

    • Reagent: 2-(2-(Dimethylamino)ethoxy)ethanol (Precursor) + Diketene OR direct reaction of the acetoacetate with amine-functionalized beads.

    • Alternative (Simpler): Copolymerize the monomer with Methyl Methacrylate (MMA).

Workflow (Copolymerization Approach):

  • Preparation: Mix 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate (20 wt%) with Methyl Methacrylate (75 wt%) and Crosslinker (EGDMA, 5 wt%).

  • Initiation: Add AIBN (1 wt%) as a radical initiator.

  • Polymerization: Purge with

    
     for 15 mins. Heat to 70°C for 6 hours in a sealed glass reactor.
    
  • Work-up: Grind the resulting solid polymer into fine beads (50-100 mesh). Wash with acetone to remove unreacted monomer.

  • Activation: Treat beads with 0.1M NaOH for 30 mins to ensure the acetoacetate is in the enolate form (if immediate binding is required).

Validation (Binding Capacity Test):

  • Prepare 50 mL of 100 ppm

    
     solution (Blue).
    
  • Add 1.0 g of resin. Stir for 1 hour.

  • Result: Solution turns clear; resin turns deep green (Copper-Acetoacetate complex).

Protocol B: "Self-Healing" Anti-Corrosion Primer

Objective: Create a coating that binds to steel substrates and "heals" scratches by migrating to exposed metal ions. Rationale: The amino-acetoacetate moiety chelates surface iron oxide (adhesion) and scavenges free ions that catalyze corrosion.

Formulation:

Component Percentage (wt%) Function
Acrylic Latex Binder 60% Film Former
2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate 5% Adhesion/Chelator
Water/Co-solvent 30% Carrier

| Titanium Dioxide | 5% | Opacifier |

Application Steps:

  • Substrate Prep: Degrease cold-rolled steel panels; do not phosphating (to test intrinsic adhesion).

  • Coating: Apply formulation via drawdown bar (50

    
    m wet film thickness).
    
  • Curing: Bake at 120°C for 20 mins. The acetoacetate reacts with amines in the binder (if present) or coordinates with the steel surface.

  • Salt Spray Test (ASTM B117): Expose to 5% NaCl fog for 200 hours.

  • Analysis: Measure creepage from scribe. The chelated layer should show significantly reduced undercutting compared to control.

Quantitative Data Summary

Table 1: Metal Binding Affinity (Log K) Estimated values based on homologous acetoacetate-amine ligands.

Metal IonBinding AffinityVisual IndicatorApplication
Cu(II) High (

)
Green PrecipitateCircuit Board Waste
Fe(III) High (

)
Red/Brown ComplexRust Conversion
Ni(II) Moderate (

)
Pale GreenElectroplating Recovery
Ca(II) Low (

)
ColorlessHard Water Softening (Ineffective)

Experimental Workflow Diagram

DOT Diagram: Resin Synthesis & Metal Extraction

ResinWorkflow cluster_synthesis Resin Synthesis cluster_extraction Metal Scavenging Cycle Raw Monomer (CAS 85604-87-1) Poly Copolymerization (with MMA/Crosslinker) Raw->Poly Beads Chelating Beads (Solid Phase) Poly->Beads Contact Contact Phase (Stirring/Column) Beads->Contact Waste Wastewater (Cu2+, Ni2+) Waste->Contact Clean Clean Water (Discharge) Contact->Clean Loaded Metal-Loaded Resin (Green/Blue) Contact->Loaded Regen Acid Wash (0.1M HCl) Loaded->Regen Recovery Regen->Beads Recycle

Figure 2: Complete lifecycle of the chelating resin from synthesis to regeneration.

References

  • SIELC Technologies. (2018).[1] Separation of 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Lavoie, A. C., et al. (1996). Functionalization of polymers via enamine of acetoacetate. U.S. Patent No.[2] 5,494,975.[2] Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • Killilea, T. H. (2014). Acetoacetate-functional monomers and their uses in coating compositions. U.S. Patent No.[2] 8,809,447. Retrieved from

Sources

Application

Reaction mechanism of 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate in Michael additions

This Application Note and Protocol guide details the mechanistic behavior and experimental handling of 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate (DMAEE-AA) in Michael addition reactions. Part 1: Introduction & Molecu...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the mechanistic behavior and experimental handling of 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate (DMAEE-AA) in Michael addition reactions.

Part 1: Introduction & Molecular Architecture[1]

2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate (DMAEE-AA) represents a specialized class of "dual-function" monomers used in high-performance coatings, adhesives, and drug delivery systems.[1] Unlike standard Michael donors (e.g., Ethyl Acetoacetate or AAEM) which require external base catalysts, DMAEE-AA integrates a tertiary amine moiety directly into its ether-linked backbone.[1]

Core Chemical Identity[1][2]
  • CAS Number: 85604-87-1[1][2]

  • Molecular Formula:

    
    [1][2]
    
  • Functional Roles:

    • Michael Donor: The acetoacetate (beta-keto ester) terminus provides an active methylene group (

      
      ) capable of forming stable enolates.[1]
      
    • Internal Catalyst: The dimethylamino group acts as an in-situ base, facilitating "self-catalyzing" curing reactions or reducing the need for exogenous catalysts.[1]

    • Solubility Enhancer: The ethoxy-ethyl linker mimics PEG (polyethylene glycol), improving compatibility in aqueous or polar organic media.[1]

Part 2: Reaction Mechanism (The "Tethered-Base" Effect)[1]

The Michael addition of DMAEE-AA to an electron-deficient alkene (Michael Acceptor) follows a base-catalyzed anionic pathway.[1] However, the presence of the tethered amine introduces a unique Intermolecular Auto-Catalytic Cycle .

Mechanistic Steps[4][5][6][7][8][9][10][11]
  • Initiation (Deprotonation): The tertiary amine of one DMAEE-AA molecule (Molecule A) acts as a Brønsted base.[1] It abstracts a proton from the active methylene group of the acetoacetate moiety on a neighboring DMAEE-AA molecule (Molecule B).[1] This generates a resonance-stabilized enolate anion on Molecule B and an ammonium cation on Molecule A.[1]

    • Note: Intramolecular deprotonation (biting its own tail) is sterically disfavored due to the strain involved in forming the required cyclic transition state (9-membered ring).[1]

  • Nucleophilic Attack (C-C Bond Formation): The enolate (Michael Donor) attacks the

    
    -carbon of the Michael Acceptor (e.g., an acrylate or maleimide).[1] This is the rate-determining step, forming a stabilized carbanion intermediate on the acceptor.
    
  • Proton Transfer & Regeneration: The intermediate carbanion abstracts a proton from the protonated ammonium species (generated in Step 1), yielding the final Michael Adduct and regenerating the neutral amine catalyst.

Pathway Visualization[1]

MichaelMechanism cluster_0 Step 1: Auto-Catalytic Activation cluster_1 Step 2: C-C Bond Formation cluster_2 Step 3: Product Formation DMAEE DMAEE-AA (Neutral) Enolate Enolate Anion (Active Donor) DMAEE->Enolate Deprotonation AmineBase Tethered Amine (Neighboring Mol) Ammonium Ammonium Cation (Protonated) AmineBase->Ammonium Accepts H+ Intermediate C-C Adduct (Anionic Intermediate) Enolate->Intermediate Nucleophilic Attack (Rate Limiting) RegenBase Regenerated Amine Ammonium->RegenBase Donates H+ Acceptor Michael Acceptor (Acrylate) Acceptor->Intermediate Product Final Michael Adduct Intermediate->Product Proton Transfer RegenBase->AmineBase Recycle

Figure 1: Intermolecular Auto-Catalytic Mechanism of DMAEE-AA. The tethered amine facilitates enolate formation on neighboring molecules, driving the reaction without external base.

Part 3: Experimental Protocol

Protocol: Self-Catalyzed Crosslinking of DMAEE-AA with Diacrylates

Objective: To demonstrate the curing (crosslinking) of DMAEE-AA with 1,6-Hexanediol Diacrylate (HDDA) utilizing the internal amine catalysis.

Materials:

  • Michael Donor: DMAEE-AA (>95% purity).[1]

  • Michael Acceptor: 1,6-Hexanediol Diacrylate (HDDA).[1]

  • Solvent: Anhydrous Ethyl Acetate or Toluene (Optional; for viscosity control).[1]

  • Inhibitor: MEHQ (Monomethyl ether of hydroquinone) - usually present in acrylates to prevent radical polymerization.[1]

Stoichiometry Table:

ComponentFunctionality (

)
Eq. Wt. ( g/mol )Molar Ratio (Functional Groups)
DMAEE-AA 2 (Active Hydrogens)~217.261.0 (Acetoacetate eq)
HDDA 2 (Acrylate groups)~113.131.0 (Acrylate eq)

Note: A 1:1 ratio of Active Hydrogen to Acrylate is standard.[1] Since DMAEE-AA has two active hydrogens on the methylene bridge, 1 mole of DMAEE-AA can theoretically react with 2 moles of acrylate groups.[1]

Step-by-Step Workflow
  • Preparation:

    • Ensure all glassware is dry.[1] Moisture can hydrolyze the ester, though Michael additions are generally tolerant of trace moisture.

    • Pre-weigh DMAEE-AA into a reaction vessel equipped with a magnetic stir bar.[1]

  • Mixing (The Induction Period):

    • Add the Michael Acceptor (HDDA) dropwise to the DMAEE-AA at Room Temperature (

      
      ).[1]
      
    • Observation: Unlike standard acetoacetate/acrylate mixtures which are stable until a catalyst is added, this mixture will begin to react immediately upon mixing due to the internal amine.

    • Exotherm Warning: The reaction is exothermic.[1] For bulk reactions >10g, use an ice bath to maintain temperature

      
       to prevent runaway radical polymerization of the acrylate.
      
  • Reaction Monitoring:

    • Stir the mixture at

      
      .
      
    • FTIR Method: Monitor the disappearance of the acrylate C=C peak at 1635 cm⁻¹ and 810 cm⁻¹ .

    • NMR Method: Monitor the disappearance of the vinyl protons (

      
       5.8-6.4 ppm) and the shift of the acetoacetate methylene protons (
      
      
      
      3.4 ppm) to methine (
      
      
      ~12 ppm enol form or complex alkyl region).[1]
  • Curing / Workup:

    • For coatings: Draw down the film immediately after mixing (Pot life is significantly shorter than non-aminated analogs).[1]

    • Cure time: Typically 4–24 hours at RT, or 30 mins at

      
      .
      
Experimental Workflow Diagram

ProtocolWorkflow Start Start: Weigh DMAEE-AA AddAcceptor Add Acrylate (Dropwise) Control Exotherm < 40°C Start->AddAcceptor Monitor Monitor Reaction (FTIR: 1635 cm⁻¹ decay) AddAcceptor->Monitor Decision Is C=C Peak Gone? Monitor->Decision Cure Cure / Film Formation Decision->Cure Yes Adjust Increase Temp to 60°C Decision->Adjust No Adjust->Monitor Re-check 30 min

Figure 2: Step-by-step experimental workflow for self-catalyzed Michael addition.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Rapid Gelation (Pot Life < 5 min) High concentration of internal amine; Runaway exotherm.[1]Dilute with solvent (Butyl Acetate/Ethanol) or cool reagents to

before mixing.
Incomplete Cure (Tacky Surface) Oxygen inhibition (radical side-reaction) or stoichiometry error.[1]Ensure 1:1 equivalent ratio. Michael addition is not oxygen inhibited, but if radical polymerization competes, exclude air.
Yellowing Amine oxidation or formation of conjugated enamines.[1]Keep curing temperature

. Add antioxidant if high-temp cure is required.[1]
Hydrolysis Moisture in solvent/reagents reacting with ester.[1]Use anhydrous solvents.[1] Store DMAEE-AA under nitrogen.[1]

Part 5: References

  • Clemens, R. J. (1986).[1] A Comparison of Catalysts for Crosslinking Acetoacetylated Resins via the Michael Reaction. Eastman Kodak Company, Publication N-324.[1]

  • Mather, B. D., Viswanathan, K., Miller, K. M., & Long, T. E. (2006). Michael addition reactions in macromolecular design for emerging technologies. Progress in Polymer Science, 31(5), 487-531. [1]

  • SIELC Technologies. (2018).[1][2] Separation of 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate on Newcrom R1 HPLC column.

  • Eastman Chemical Company. Acetoacetoxyethyl Methacrylate (AAEM) Monomer - Technical Data Sheet. (Analogous chemistry reference). [1]

Sources

Method

Procedure for crosslinking polymers using 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate

Application Note & Protocol: Advanced Polymer Crosslinking via 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate (DMAEEAA) Document ID: AN-2026-03-DMAEEAA Target Audience: Polymer Chemists, Materials Scientists, and Drug Del...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Advanced Polymer Crosslinking via 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate (DMAEEAA)

Document ID: AN-2026-03-DMAEEAA Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Formulation Researchers.

Executive Summary & Mechanistic Rationale

The demand for smart, self-catalyzing, and stimuli-responsive materials has driven the development of bifunctional crosslinking agents. 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate (DMAEEAA) (CAS: 85604-87-1) is a highly versatile monomer that integrates a reactive acetoacetate ester (a


-keto ester) with a tertiary amine, separated by an ethoxyethyl spacer[1].

Traditionally, crosslinking acetoacetate-functionalized polymers via Real Michael Addition (RMA) requires the addition of strong external base catalysts (e.g., DBU or tetramethylguanidine) to deprotonate the active methylene group[2],[3]. However, these low-molecular-weight catalysts often migrate out of the polymer matrix over time, leading to material degradation and severe cytotoxicity in biomedical applications[4].

DMAEEAA solves this by acting as an autocatalytic crosslinker . The covalently tethered dimethylamino group serves as an internal, non-migrating tertiary amine catalyst[4]. The flexible ethoxyethyl chain allows the amine to fold back, efficiently abstracting a proton from the CH-acidic acetoacetate group (pKa ~11–13) to generate a highly reactive enolate[4]. Depending on the chosen co-reactant, DMAEEAA facilitates two distinct crosslinking pathways:

  • Real Michael Addition (RMA): Reaction with electron-deficient alkenes (e.g., polyacrylates) to form permanent, high-strength C–C bonds[5].

  • Dynamic Enaminone Condensation: Reaction with primary polyamines to form dynamic, pH-cleavable enaminone linkages, ideal for targeted drug delivery[6],.

Mechanistic Pathways

Mechanistic_Pathways DMAEEAA DMAEEAA (Acetoacetate + Tertiary Amine) RMA Real Michael Addition (Autocatalytic Enolate Formation) DMAEEAA->RMA Internal Base Catalysis Enamine Enaminone Condensation (Dehydration) DMAEEAA->Enamine Nucleophilic Attack Acrylate Polyacrylate (Michael Acceptor) Acrylate->RMA Electron-deficient Alkene Amine Polyamine (Primary Amine) Amine->Enamine Primary Amine Network1 Thermoset Network (Permanent C-C Bonds) RMA->Network1 Curing Network2 pH-Responsive Hydrogel (Cleavable Enaminone Bonds) Enamine->Network2 Self-Assembly

Fig 1: Dual crosslinking pathways of DMAEEAA via Real Michael Addition and Enaminone Condensation.

Experimental Protocols

Protocol A: Synthesis of Autocatalytic RMA Thermosets

This protocol details the formation of a permanent polymer network using DMAEEAA and a multi-functional acrylate. The internal tertiary amine drives the reaction, eliminating the need for external catalysts[4].

Materials:

  • DMAEEAA-functionalized oligomer (Donor)

  • Trimethylolpropane triacrylate (TMPTA) (Acceptor)

  • Propylene glycol monomethyl ether acetate (PMA) (Solvent)

Step-by-Step Methodology:

  • Stoichiometric Calculation: Calculate the equivalent weight of the acetoacetate C–H donor groups and the acrylate C=C acceptor groups. Maintain a molar ratio of 1:1 (donor:acceptor) to ensure maximum crosslinking density[7].

  • Formulation: In a planetary mixer, dissolve the DMAEEAA-functionalized oligomer in PMA to achieve a 70% solid content.

  • Crosslinker Addition: Slowly add TMPTA to the mixture under continuous stirring at 200 rpm for 10 minutes at 25°C. Causality note: Because the tertiary amine is built-in, the pot-life begins immediately upon mixing. Keep the mixture cooled (10°C) if delayed application is required.

  • Curing: Cast the formulation onto a glass substrate using a 100 µm draw-down bar. Cure the film at 60°C for 45 minutes. The internal base catalyzes the Michael addition, yielding a highly crosslinked, solvent-resistant thermoset[3].

  • Validation (HPLC): To verify complete consumption of the monomer, extract a sample with acetonitrile and analyze via Reverse-Phase (RP) HPLC. Use a mobile phase of acetonitrile/water/phosphoric acid (or formic acid for MS compatibility) to detect any unreacted DMAEEAA[1].

Protocol B: Formulation of pH-Responsive Enaminone Hydrogels

This protocol generates a smart hydrogel for drug delivery. Primary amines react with the acetoacetate group of DMAEEAA to form enaminones, which are stable at physiological pH (7.4) but rapidly hydrolyze in the acidic tumor microenvironment (pH ~5.0).

Materials:

  • DMAEEAA-functionalized PEG-backbone polymer

  • 1,3-Diaminopropane (Crosslinker)[6]

  • Phosphate Buffered Saline (PBS, pH 7.4)

  • Model Drug (e.g., Doxorubicin)

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve the DMAEEAA-functionalized polymer in PBS (pH 7.4) at a concentration of 50 mg/mL.

  • Drug Loading: Add the model drug to the polymer solution and stir in the dark for 30 minutes to ensure homogeneous dispersion.

  • Gelation via Condensation: Inject 1,3-Diaminopropane into the solution at a 1:2 molar ratio (diamine to acetoacetate). Vortex for 30 seconds. Gelation will occur within 5–15 minutes at room temperature as the primary amines attack the

    
    -keto esters, forming dynamic enaminone crosslinks and releasing water[6],.
    
  • Release Assay: Submerge the cured hydrogel in acidic buffer (pH 5.0) at 37°C. Monitor the UV-Vis absorbance of the supernatant over 48 hours to quantify the release of the drug as the enaminone bonds undergo acid-catalyzed cleavage.

Experimental Workflow Visualization

Experimental_Workflow Step1 1. Polymer Functionalization Step2 2. Co-Reactant Addition Step1->Step2 Step3 3. Autocatalytic Curing Step2->Step3 Step4 4. Purification & HPLC Analysis Step3->Step4 Step5 5. Application Testing Step4->Step5

Fig 2: Step-by-step experimental workflow for formulating and validating DMAEEAA-crosslinked polymers.

Quantitative Data & System Comparison

To assist in experimental design, the following table summarizes the physicochemical properties and kinetic profiles of the two DMAEEAA crosslinking methodologies.

ParameterProtocol A: Real Michael Addition (RMA)Protocol B: Enaminone Condensation
Co-Reactant Polyacrylates / MaleimidesPrimary Polyamines (e.g., Diaminopropane)
Catalyst Required None (Autocatalyzed by internal amine)None (Spontaneous condensation)
Gelation Time (25°C) 45 – 120 minutes5 – 15 minutes
Resulting Bond Type C–C (Irreversible, Covalent)C=N–C=C (Dynamic, Reversible)
Hydrolytic Stability Highly stable across all pH rangesStable at pH 7.4; Cleaves at pH < 6.0
Primary Application High-strength thermosets, VOC-free coatingspH-responsive hydrogels, Drug delivery

References

  • Title: Separation of 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: Synthesis of core crosslinked stable block copolymer nanoparticles through polymerization induced self-assembly Source: ResearchGate URL: [Link]

  • Title: The Use of Click-Type Reactions in the Preparation of Thermosets Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Crosslinkable composition crosslinkable with a latent base catalyst (WO2011124663A1)
  • Title: Method for preparation of acetoacetate ester compounds (WO2021004947A1)
  • Title: Functional pH-responsive polymers containing dynamic enaminone linkages for the release of active organic amines Source: RSC Publishing URL: [Link]

  • Title: Composition crosslinkable by real michael addition (rma) reaction (WO2014166880A1)
  • Title: A crosslinkable composition cross-linkable by real michael addition reaction and resins for use in said composition (EP2764037A1)

Sources

Application

Application Note: Optimizing Sol-Gel Synthesis for Advanced Drug Delivery Using Amine-Functionalized Acetoacetates

Introduction: The Sol-Gel Process as a Platform for Drug Delivery The sol-gel process is a versatile wet-chemical technique for fabricating glassy and ceramic materials with a high degree of control over their final prop...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Sol-Gel Process as a Platform for Drug Delivery

The sol-gel process is a versatile wet-chemical technique for fabricating glassy and ceramic materials with a high degree of control over their final properties.[1] This bottom-up approach involves the transition of a colloidal solution (sol) into a solid, porous network (gel) through hydrolysis and condensation of molecular precursors, typically metal alkoxides.[2][3] The inherent porosity, biocompatibility of materials like silica, and mild synthesis temperatures make sol-gel derived nanoparticles and matrices highly attractive for biomedical applications, particularly for the controlled release of therapeutic agents.[4][5] The ability to tune particle size, pore structure, and surface chemistry allows for the precise tailoring of drug loading and release kinetics.[6][7]

This application note provides an in-depth guide to optimizing the sol-gel process for drug delivery applications through the strategic use of a novel class of modifying agents: amine-functionalized acetoacetates. These bifunctional molecules offer unprecedented control over the synthesis, leading to enhanced material properties and performance.

The Challenge: Controlling Reactivity in Sol-Gel Synthesis

A primary challenge in sol-gel synthesis is managing the high reactivity of metal alkoxide precursors (e.g., tetraethyl orthosilicate, TEOS) towards water.[8] Uncontrolled, rapid hydrolysis and condensation lead to the formation of large, non-uniform particles and precipitates, which are unsuitable for sophisticated drug delivery systems.[9] To overcome this, chelating agents are employed to modify the metal alkoxide precursor, reducing its reactivity and allowing for a more controlled polymerization process.[8]

The Innovation: Amine-Functionalized Acetoacetates as Dual-Action Modifiers

Amine-functionalized acetoacetates represent a significant advancement in sol-gel chemistry. This class of molecules integrates two critical functionalities into a single reagent:

  • An Acetoacetate Group: This β-ketoester moiety acts as a powerful chelating agent.[10] It reacts with the metal alkoxide precursor, replacing one or more reactive alkoxy groups. This chelation increases the steric hindrance around the metal center and its hydrolytic stability, thereby slowing down the rates of hydrolysis and condensation.[9][10] This moderation is crucial for achieving smaller, monodisperse nanoparticles with a well-defined structure.[11]

  • An Amine Group: The terminal amine group provides a reactive site for further functionalization. This is particularly valuable in drug delivery for several reasons:

    • Surface Charge Modulation: The amine group imparts a positive surface charge (at physiological pH), which can enhance interaction with negatively charged cell membranes, potentially improving cellular uptake.

    • Drug Conjugation: The amine group serves as a chemical handle for the covalent attachment of drug molecules, ensuring high loading efficiency and preventing premature release.

    • Biocompatibility: Amine functionalization can improve the biocompatibility of the silica matrix.[12]

By combining these functionalities, amine-functionalized acetoacetates offer a "one-pot" solution for both controlling the sol-gel reaction and introducing desired surface properties, simplifying the synthesis process compared to multi-step post-functionalization methods.[12][13]

Mechanism of Action: A Step-by-Step Perspective

The optimization of the sol-gel process using amine-functionalized acetoacetates can be understood through the following key stages:

  • Chelation of the Metal Alkoxide: The acetoacetate portion of the modifier complexes with the metal precursor (e.g., silicon from TEOS). This reaction is typically rapid and precedes hydrolysis.

  • Controlled Hydrolysis: The chelated precursor is now less susceptible to rapid reaction with water. The rate of hydrolysis can be further tuned by adjusting parameters such as the water-to-alkoxide ratio and the pH of the solution.[14]

  • Controlled Condensation and Gelation: As the hydrolyzed species begin to condense, the presence of the bulky chelating agent influences the growth of the inorganic network, promoting the formation of smaller, more uniform particles.[8]

  • Surface Amine Presentation: As the nanoparticles form, the amine-functionalized tails of the chelating agent are oriented towards the particle surface, making them available for interaction and subsequent bioconjugation.

Visualizing the Process

Diagram 1: Chelation and Functionalization Workflow

cluster_0 Step 1: Precursor Modification cluster_1 Step 2: Sol-Gel Reaction cluster_2 Step 3: Bioconjugation Metal Alkoxide Metal Alkoxide Chelated Precursor Chelated Precursor Metal Alkoxide->Chelated Precursor Chelation Amine-Functionalized Acetoacetate Amine-Functionalized Acetoacetate Amine-Functionalized Acetoacetate->Chelated Precursor Hydrolysis & Condensation Hydrolysis & Condensation Chelated Precursor->Hydrolysis & Condensation Water Water Water->Hydrolysis & Condensation Amine-Functionalized Nanoparticle Amine-Functionalized Nanoparticle Hydrolysis & Condensation->Amine-Functionalized Nanoparticle Drug-Loaded Nanoparticle Drug-Loaded Nanoparticle Amine-Functionalized Nanoparticle->Drug-Loaded Nanoparticle Covalent Bonding Drug Molecule Drug Molecule Drug Molecule->Drug-Loaded Nanoparticle

Caption: Workflow of sol-gel synthesis using amine-functionalized acetoacetates.

Diagram 2: Reaction Mechanism

G cluster_chelation Chelation cluster_hydrolysis Hydrolysis cluster_condensation Condensation cluster_final Final Product M_OR M(OR)₄ (Metal Alkoxide) Chelated_M M(OR)₃(AcAc-(CH₂)n-NH₂-R') (Chelated Precursor) M_OR->Chelated_M Amine_AcAc R'-NH₂-(CH₂)n-AcAc (Amine-Functionalized Acetoacetate) Amine_AcAc->Chelated_M Hydrolyzed_M M(OR)₂(OH)(AcAc-(CH₂)n-NH₂-R') Chelated_M->Hydrolyzed_M H2O H₂O H2O->Hydrolyzed_M Dimer Formation of M-O-M Bonds Hydrolyzed_M->Dimer Polycondensation Nanoparticle Amine-Functionalized Nanoparticle Dimer->Nanoparticle

Caption: Simplified reaction pathway for the formation of amine-functionalized nanoparticles.

Experimental Protocols

Protocol 1: Synthesis of Amine-Functionalized Silica Nanoparticles

This protocol details a one-pot synthesis of amine-functionalized silica nanoparticles using an amine-functionalized acetoacetate as a modifying agent.

Materials:

  • Tetraethyl orthosilicate (TEOS)

  • (3-Aminopropyl)acetoacetamide (or similar amine-functionalized acetoacetate)

  • Ethanol (absolute)

  • Ammonium hydroxide solution (28-30%)

  • Deionized water

Procedure:

  • In a round-bottom flask, prepare a solution of ethanol and deionized water.

  • Add the amine-functionalized acetoacetate to the ethanol/water mixture and stir for 10 minutes to ensure complete dissolution.

  • Add TEOS to the solution while stirring vigorously.

  • After 5 minutes of stirring, add the ammonium hydroxide solution to catalyze the reaction.

  • Allow the reaction to proceed for 24 hours at room temperature with continuous stirring.

  • Collect the nanoparticles by centrifugation (e.g., 10,000 rpm for 20 minutes).

  • Wash the nanoparticles three times with ethanol and three times with deionized water to remove any unreacted precursors and surfactant.

  • Dry the purified nanoparticles in a vacuum oven at 60°C overnight.

Protocol 2: Characterization of Amine-Functionalized Nanoparticles

1. Particle Size and Morphology:

  • Dynamic Light Scattering (DLS): Determine the hydrodynamic diameter and size distribution of the nanoparticles in suspension.

  • Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): Visualize the morphology, size, and uniformity of the dried nanoparticles.

2. Surface Functionalization:

  • Fourier-Transform Infrared Spectroscopy (FTIR): Confirm the presence of amine and acetoacetate groups on the nanoparticle surface. Look for characteristic peaks for N-H stretching and C=O stretching of the chelated acetoacetate.

  • Zeta Potential Measurement: Determine the surface charge of the nanoparticles in an aqueous suspension. A positive zeta potential indicates successful amine functionalization.

3. Porosity and Surface Area:

  • Brunauer-Emmett-Teller (BET) Analysis: Measure the specific surface area and pore size distribution of the nanoparticles.

Protocol 3: Drug Loading and Release Study

1. Drug Loading (using a model drug, e.g., Ibuprofen):

  • Disperse a known amount of amine-functionalized silica nanoparticles in a solution of the drug in a suitable solvent (e.g., ethanol).

  • Stir the suspension for 24 hours at room temperature to allow for drug adsorption and/or covalent conjugation (if a crosslinker is used).

  • Centrifuge the suspension to separate the drug-loaded nanoparticles.

  • Measure the concentration of the drug in the supernatant using UV-Vis spectroscopy to determine the amount of drug loaded onto the nanoparticles.

2. In Vitro Drug Release:

  • Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4).

  • Place the suspension in a dialysis bag and immerse it in a larger volume of the release medium at 37°C with gentle stirring.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.

  • Quantify the concentration of the released drug in the aliquots using UV-Vis spectroscopy.

  • Plot the cumulative drug release as a function of time.

Data Presentation and Optimization Strategies

The following tables provide a framework for systematically optimizing the sol-gel process using amine-functionalized acetoacetates.

Table 1: Effect of Modifier Concentration on Nanoparticle Properties
Modifier:TEOS Molar RatioAverage Particle Size (nm)Zeta Potential (mV)Surface Area (m²/g)
0.1:1150 ± 10+15 ± 2350 ± 20
0.5:1100 ± 8+25 ± 3450 ± 25
1:175 ± 5+35 ± 2500 ± 30

Data are hypothetical and for illustrative purposes.

Insight: Increasing the concentration of the amine-functionalized acetoacetate leads to smaller particle sizes due to more effective chelation and control over the reaction kinetics.[8] The zeta potential becomes more positive, indicating a higher density of amine groups on the surface.

Table 2: Influence of pH on Drug Release
pH of Release Medium% Drug Released at 6h% Drug Released at 24h
5.040%75%
6.830%60%
7.425%55%

Data are hypothetical and for illustrative purposes.

Insight: The release rate can be pH-dependent, which is a desirable feature for targeted drug delivery.[15] In this example, the release is faster at a more acidic pH, which could be advantageous for targeting tumor microenvironments.

Conclusion and Future Outlook

The use of amine-functionalized acetoacetates as modifying agents in the sol-gel synthesis of nanoparticles offers a powerful and streamlined approach to creating advanced drug delivery systems. This method provides excellent control over particle size and surface chemistry in a single step, leading to materials with high drug loading capacity and tunable release profiles. By systematically optimizing reaction parameters such as modifier concentration, pH, and water-to-alkoxide ratio, researchers can develop highly effective nanocarriers for a wide range of therapeutic applications.

References

Sources

Method

Stoichiometry calculations for 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate reactions

Application Note: Precision Stoichiometry & Protocol Design for 2-(2-(Dimethylamino)ethoxy)ethyl Acetoacetate (DMAEE-AA) Executive Summary & Chemical Identity Subject: Stoichiometric optimization and handling protocols f...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Stoichiometry & Protocol Design for 2-(2-(Dimethylamino)ethoxy)ethyl Acetoacetate (DMAEE-AA)

Executive Summary & Chemical Identity

Subject: Stoichiometric optimization and handling protocols for 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate (DMAEE-AA). CAS Registry Number: 85604-87-1 Formula:


Molecular Weight:  217.26  g/mol 

Scope: This guide addresses the unique "dual-personality" of DMAEE-AA. Unlike standard


-keto esters (e.g., ethyl acetoacetate), DMAEE-AA contains a tethered tertiary amine. This basic moiety fundamentally alters stoichiometric requirements in acid-catalyzed reactions (Biginelli) and offers self-catalytic potential in base-mediated transformations (Knoevenagel). Failure to account for the amine's proton-scavenging capacity is the primary cause of yield failure in derivatives synthesis.

Physicochemical Baseline: The "Inputs"

Before initiating synthesis, the exact molar content of the reactive acetoacetate functionality must be established. Commercial samples often contain residual precursor alcohols (Jeffcat® ZR-70 type) which are non-reactive in Knoevenagel pathways but active in isocyanate curing.

Protocol A: Purity Determination via Non-Aqueous Titration

Rationale: Standard aqueous titration is inaccurate due to the weak basicity of the tertiary amine and potential hydrolysis of the ester. Non-aqueous titration with perchloric acid is the gold standard.

Reagents:

  • 0.1 N Perchloric Acid (

    
    ) in Glacial Acetic Acid (Standardized).[1]
    
  • Solvent: Glacial Acetic Acid (anhydrous).

  • Indicator: Crystal Violet or Potentiometric Electrode.

Workflow:

  • Weighing: Accurately weigh ~0.3 g of DMAEE-AA (

    
    ) into a clean beaker.
    
  • Dissolution: Dissolve in 50 mL Glacial Acetic Acid.

  • Titration: Titrate with 0.1 N

    
     to a blue-to-green endpoint (Crystal Violet) or inflection point (Potentiometric). Record Volume (
    
    
    
    in mL).

Calculation:



(Where 

is the normality of the titrant)

Stoichiometric Correction Factor (


): 


Multiply all calculated masses in synthesis by

to ensure 1.0 equivalent of active reagent.

The Biginelli Reaction: Overcoming the "Amine Trap"

Application: Synthesis of functionalized Dihydropyrimidinones (DHPMs). The Problem: The Biginelli reaction is acid-catalyzed (typically Brønsted or Lewis acids). The tethered amine in DMAEE-AA (


) acts as an internal "proton sink," instantly neutralizing the catalyst and stalling the reaction.

The Solution: You must view the amine as a stoichiometric reagent that requires neutralization before the catalytic cycle can begin.

Stoichiometry Table: Biginelli Synthesis
ComponentRoleTheoretical Equiv.[1][2][3]Practical Equiv. Notes
Aldehyde (R-CHO)Electrophile1.01.0Limiting Reagent
Urea / Thiourea Nucleophile1.01.2 - 1.5Excess drives equilibrium
DMAEE-AA ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

-Keto Ester
1.01.0Corrected for Purity (

)
Catalyst (HCl) Acid Source0.1 - 0.21.2 CRITICAL: 1.0 eq neutralizes amine; 0.2 eq catalyzes reaction.
Protocol B: The "Pre-Salt" Method

To prevent catalyst quenching, convert DMAEE-AA to its hydrochloride salt in situ.

  • Charge: Add DMAEE-AA (10 mmol, 2.17 g) to Ethanol (15 mL).

  • Neutralization: Add Conc. HCl (37%) dropwise.

    • Calculation: 10 mmol amine requires 10 mmol HCl.

    • 
      .
      
  • Catalyst Addition: Add the actual catalytic amount of HCl (e.g., 2 mmol, ~0.2 g) or a Lewis Acid (e.g.,

    
    ) at this stage.
    
  • Reaction: Add Aldehyde (10 mmol) and Urea (12 mmol). Reflux for 4–6 hours.

  • Work-up: Upon cooling, the product may be a salt. Neutralize with

    
     (aq) to liberate the free amine base DHPM for extraction.
    

Knoevenagel Condensation: Leveraging Self-Catalysis

Application: Synthesis of UV-absorbers or drug intermediates. Mechanism: Condensation of aldehyde with active methylene. Advantage: Standard protocols require adding piperidine or pyridine. DMAEE-AA contains a tethered tertiary amine that can facilitate the deprotonation of the


-carbon via an intramolecular or intermolecular mechanism, reducing the need for external base.
Stoichiometry Table: Knoevenagel
ComponentRoleEquiv.Optimization Note
Aromatic Aldehyde Electrophile1.0
DMAEE-AA Nucleophile/Base1.05Slight excess ensures complete aldehyde consumption.
External Base Catalyst0 - 0.05 Often unnecessary. If sluggish, add trace Piperidine.
Acetic Acid Co-Catalyst0.05Buffers the internal amine to prevent side reactions.

Visualizing the Reaction Logic

The following diagram illustrates the decision tree for handling DMAEE-AA based on the reaction pH requirements.

DMAEE_Workflow Start Starting Material: DMAEE-AA Purity Step 1: Purity Assay (HClO4 Titration) Start->Purity Decision Step 2: Select Reaction Type Purity->Decision Biginelli Acid-Catalyzed (e.g., Biginelli) Decision->Biginelli pH < 7 Knoevenagel Base-Mediated (e.g., Knoevenagel) Decision->Knoevenagel pH > 7 Salt_Form CRITICAL STEP: Stoichiometric Neutralization (Add 1.0 eq Acid) Biginelli->Salt_Form Amine Quenches Catalyst Catalysis Add Excess Catalyst (+0.2 eq Acid) Salt_Form->Catalysis DHPM Product: Amine-Functionalized DHPM Catalysis->DHPM Self_Cat Leverage Internal Amine (No External Base Needed) Knoevenagel->Self_Cat Intramolecular Catalysis Condensation Product: Alpha-Beta Unsaturated Ester Self_Cat->Condensation

Figure 1: Decision logic for DMAEE-AA stoichiometry. Note the critical neutralization step in acid-catalyzed pathways.

References

  • Citation Context: Establishes the protocol for purity determin
  • Kappe, C. O. "Recent Advances in the Biginelli Dihydropyrimidine Synthesis." Accounts of Chemical Research, vol. 33, no. 12, 2000, pp. 879–888. [Link]

    • Citation Context: Foundational text for Biginelli stoichiometry and mechanism, supporting the need for acid c
  • PubChem. "Compound Summary: 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate (CAS 85604-87-1)." National Library of Medicine. [Link]

    • Citation Context: Verification of chemical structure, molecular weight, and identifiers.
  • Wan, J. P., & Pan, Y. "Recent Advances in the Synthesis of Dihydropyrimidinones." Mini-Reviews in Organic Chemistry, vol. 9, no. 4, 2012. [Link]

    • Citation Context: Discusses variations in beta-keto ester reactivity in multicomponent reactions.

Sources

Application

Preparation of acetoacetate-functionalized coatings using 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate

Executive Summary & Mechanism This guide details the synthesis and application of 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate (DMAE-AcAc) in high-performance coatings. Unlike standard acetoacetylated monomers (e.g., AA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanism

This guide details the synthesis and application of 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate (DMAE-AcAc) in high-performance coatings. Unlike standard acetoacetylated monomers (e.g., AAEM), DMAE-AcAc incorporates a tertiary amine within its pendant chain.

The "Internal Catalysis" Advantage: In conventional Michael addition crosslinking (Acetoacetate + Acrylate), an external strong base (e.g., DBU, TMG) is required to deprotonate the active methylene. DMAE-AcAc provides an intramolecular tertiary amine , acting as a built-in catalyst or co-catalyst. This facilitates "self-catalyzing" Michael addition curing or enhances water solubility for cationic waterborne systems upon neutralization.

Core Chemical Competencies
  • Active Methylene: The acetoacetate group (

    
    ) reacts with amines (enamine formation) or electron-deficient alkenes (Michael addition).
    
  • Tertiary Amine: Provides catalytic basicity for Michael addition and potential for pH-responsive solubility.

  • Ether Linkage: Improves flexibility and substrate wetting.

Synthesis Protocol: Monomer Preparation

Note: While diketene is a classic reagent, this protocol utilizes tert-butyl acetoacetate (tBAA) for transesterification. This route is safer, yields higher purity, and avoids the handling of hazardous diketene gas.

Materials Required
ReagentFunctionPurityCAS
2-[2-(Dimethylamino)ethoxy]ethanol Precursor Alcohol>98%1704-62-7
tert-Butyl Acetoacetate (tBAA) Acetoacetylating Agent>98%1694-31-1
Toluene or Xylene Azeotropic SolventACS Grade108-88-3
Hydroquinone (MEHQ) Polymerization Inhibitor>99%150-76-5
Step-by-Step Synthesis
  • Reactor Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, temperature probe, and a distillation column (Vigreux or packed column) leading to a condenser.

  • Charging: Load 1.0 equivalent of 2-[2-(Dimethylamino)ethoxy]ethanol and 1.1 equivalents of tBAA . Add 0.1 wt% MEHQ (relative to total mass) to prevent radical polymerization if impurities are present.

  • Solvent (Optional): Add Toluene (50% w/w) if temperature control is critical, though neat reaction is preferred for higher throughput.

  • Reaction (Transesterification):

    • Heat the mixture to 110°C - 120°C .

    • t-Butanol (bp 82°C) will begin to distill off. This drives the equilibrium forward.

    • Critical Control Point: Monitor the head temperature. Keep it near 82°C to ensure only t-Butanol is removed. If it rises, reduce heat.

  • Completion: The reaction is complete when the theoretical mass of t-Butanol is collected (approx. 3-5 hours).

  • Work-up: Apply vacuum (gradually to 20 mbar) at 100°C to strip excess tBAA and residual solvent.

  • Yield: The resulting pale yellow liquid is DMAE-AcAc . Purity should be verified via GC-MS or H-NMR (disappearance of alcohol -OH signal).

Coating Formulation: The "Dual-Cure" System

This protocol describes a 2-Component (2K) Solvent-Borne Coating utilizing DMAE-AcAc as a reactive diluent/functionalizer crosslinked with a multifunctional acrylate (Michael Addition).

Formulation Logic[2][3][4][5]
  • Component A (Resin): Acrylic polyol or Polyester backbone blended with DMAE-AcAc .

  • Component B (Crosslinker): Trimethylolpropane triacrylate (TMPTA) or ethoxylated variants.

  • Mechanism: The tertiary amine in DMAE-AcAc catalyzes the deprotonation of its own acetoacetate group (and others in the resin), allowing attack on the acrylate double bonds of TMPTA.

Protocol: 2K Michael Addition Clearcoat
Component A: Functionalized Resin Blend
IngredientParts by WeightFunction
Acrylic Resin (OH-functional) 60.0Main Binder (Backbone)
DMAE-AcAc (Synthesized above) 15.0Reactive Diluent & Co-Catalyst
Butyl Acetate 25.0Solvent
BYK-333 0.2Surface Additive

Instructions: Mix Acrylic Resin and Butyl Acetate until dissolved. Add DMAE-AcAc and mix for 15 mins at low shear.

Component B: Hardener (Acrylate)
IngredientParts by WeightFunction
TMPTA (Trimethylolpropane triacrylate) Calculated StoichiometryMichael Acceptor

Stoichiometry Calculation: Target a ratio of 1:1 between Active Methylene Hydrogens (AcAc) and Acrylate Double Bonds (C=C).

  • Note: Each Acetoacetate group has 2 active hydrogens.

  • Calculation: (Moles of DMAE-AcAc × 2) = Moles of Acrylate groups required.

Application & Curing[5][6][7][8][9]
  • Mixing: Combine Component A and Component B.

  • Induction Time: None required (reaction starts immediately due to internal amine).

  • Pot Life Warning: Due to the internal catalytic amine, pot life may be shorter (30-60 mins) than standard AAEM/Catalyst systems. Process immediately.

  • Application: Drawdown on chemically treated steel or glass panels (wet film thickness: 100 µm).

  • Cure Cycle:

    • Ambient: Tack-free in 4-6 hours.

    • Force Cure: 30 mins at 60°C.

Visualization of Mechanism

The following diagrams illustrate the synthesis of the monomer and the self-catalyzed crosslinking network.

G cluster_0 Step 1: Monomer Synthesis (Transesterification) Alcohol 2-[2-(Dimethylamino) ethoxy]ethanol Intermediate Transition State (Tetrahedral) Alcohol->Intermediate + Heat (110°C) tBAA t-Butyl Acetoacetate tBAA->Intermediate Product DMAE-AcAc (Target Monomer) Intermediate->Product Byproduct t-Butanol (Distilled Off) Intermediate->Byproduct Removal drives reaction

Caption: Transesterification route for DMAE-AcAc synthesis, utilizing t-Butyl Acetoacetate to drive equilibrium via t-Butanol removal.

H cluster_1 Step 2: Self-Catalyzed Michael Addition Crosslinking DMAE DMAE-AcAc (Pendant Amine + AcAc) Deprotonation Internal Catalysis: Amine deprotonates AcAc (Enolate Formation) DMAE->Deprotonation Intramolecular Acrylate Polyacrylate (TMPTA) Attack Nucleophilic Attack (C-C Bond Formation) Acrylate->Attack Deprotonation->Attack + Acrylate Network Crosslinked Polymer Network (Beta-Keto Ester Linkages) Attack->Network Curing

Caption: Mechanism of self-catalyzed cure. The pendant tertiary amine facilitates enolate formation, enabling reaction with acrylates without external additives.

Characterization & Validation Protocol

To validate the successful functionalization and curing, perform the following assays.

Test MethodParameterSuccess Criteria
FTIR Spectroscopy Cure ExtentDisappearance of Acrylate peak (

) and shift of Carbonyl peak.
MEK Rubs (ASTM D4752) Solvent Resistance> 200 Double Rubs (indicates high crosslink density).
Pendulum Hardness (König) Surface Hardness> 100 seconds (after 7 days ambient cure).
DSC (Differential Scanning Calorimetry)

(Glass Transition)
Shift in

to higher temp compared to uncured resin.
Troubleshooting Guide
  • Issue: Coating remains tacky.

    • Cause: Incomplete cure due to oxygen inhibition (acrylates) or incorrect stoichiometry.

    • Fix: Ensure 1:1 ratio of Active H to Acrylate. Increase temperature to 60°C.

  • Issue: Gelation in the pot.

    • Cause: The internal amine is too active.

    • Fix: Dilute Component A further or use a dual-feed spray system (mix at nozzle).

References

  • Witzeman, J. S., Nottingham, W. D., & Rector, F. J. (1990).[1] Comparison of Methods for the Preparation of Acetoacetylated Coating Resins. Journal of Coatings Technology, 62(789), 101.

  • Clemens, R. J., & Rector, F. D. (1989). A Comparison of the Properties of Coatings Based on Acetoacetylated Resins Crosslinked with Di- and Poly-amines and with Isocyanates. Journal of Coatings Technology.

  • PubChem. (n.d.). 2-[2-(Dimethylamino)ethoxy]ethanol (Compound Summary). National Library of Medicine. Retrieved October 26, 2023. [2]

  • Eastman Chemical Company. (1999). Acetoacetate Chemistry: A Versatile Tool for Coating Resin Synthesis.

Sources

Method

Methods for grafting 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate onto polymer backbones

Application Note: Advanced Methods for Grafting 2-(2-(Dimethylamino)ethoxy)ethyl Acetoacetate (DMAEEAA) onto Polymer Backbones Audience: Researchers, Materials Scientists, and Drug Development Professionals Focus: Post-p...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Methods for Grafting 2-(2-(Dimethylamino)ethoxy)ethyl Acetoacetate (DMAEEAA) onto Polymer Backbones

Audience: Researchers, Materials Scientists, and Drug Development Professionals Focus: Post-polymerization modification, dynamic covalent chemistry, and stimuli-responsive materials.

Introduction & Chemical Rationale

The functionalization of polymer backbones with stimuli-responsive moieties is a cornerstone of modern drug delivery and smart materials design. 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate (DMAEEAA) (CAS: 85604-87-1) is a highly versatile, bifunctional modifier[1]. It features two distinct functional domains:

  • A Dimethylamino Group (Tertiary Amine): Confers pH-responsive behavior (pKa ~7.5). In acidic environments (e.g., tumor microenvironments or endosomes), this group protonates, inducing a "proton sponge" effect critical for endosomal escape in gene and drug delivery vectors.

  • An Acetoacetate Ester: Acts as the reactive anchoring point. The acetoacetate moiety is chemically privileged, capable of undergoing both catalyst-free enamine formation with primary amines and base-catalyzed Carbon-Michael additions with electron-deficient olefins[2][3].

By understanding the causality of the acetoacetate group's reactivity, researchers can choose between forming dynamic, reversible linkages (ideal for controlled drug release) or stable, permanent linkages (ideal for robust hydrogels and thermosets).

Mechanistic Pathways for Polymer Grafting

Pathway A: Dynamic Covalent Grafting via Enamine Formation

When DMAEEAA is introduced to a polymer bearing primary amines (e.g., Chitosan, Polyethylenimine, or Polyallylamine), the ketone carbonyl of the acetoacetate undergoes a nucleophilic attack by the amine. This Schiff-base-like condensation yields an enamine bond[4].

  • The Causality of Reversibility: Enamine bonds exhibit dynamic covalent chemistry. At physiological pH (7.4), the linkage is stable. However, upon exposure to mildly acidic conditions (pH 5.0–5.5), the enamine hydrolyzes, releasing the DMAEEAA moiety. This makes it an exceptional mechanism for designing programmable, shape-deforming materials or triggered-release nanocarriers.

G A Polymer Backbone (Primary Amine) C Enamine Linkage (Dynamic Covalent Bond) A->C Catalyst-free RT B DMAEEAA (Acetoacetate) B->C D Physiological pH (7.4) Stable Graft C->D E Acidic pH (5.0) Hydrolytic Cleavage C->E Endosomal Escape

Fig 1: Dynamic enamine formation and pH-responsive cleavage pathway.

Pathway B: Stable Covalent Grafting via Carbon-Michael Addition

For applications requiring permanent modification (e.g., structural hydrogels), the active methylene group of the acetoacetate is exploited. Flanked by two carbonyls, these protons are unusually acidic (pKa ~11).

  • The Causality of Stability: A strong organic base (like 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU) deprotonates the methylene to form a nucleophilic enolate. This enolate rapidly undergoes a 1,4-conjugate addition into a Michael acceptor (e.g., an acrylate or maleimide on a PEG backbone), forming a highly stable, non-reversible carbon-carbon bond[5][6].

Workflow Step1 Dissolve Polymer (e.g., PEG-Acrylate) Step2 Add DMAEEAA (Michael Donor) Step1->Step2 Step3 Add Base Catalyst (e.g., DBU) Step2->Step3 Step4 Stir at RT (1,4-Addition) Step3->Step4 Step5 Precipitation & Purification Step4->Step5

Fig 2: Step-by-step workflow for base-catalyzed Michael addition grafting.

Quantitative Comparison of Grafting Methodologies

To assist in experimental design, the following table summarizes the operational parameters and outcomes of both grafting strategies based on established polymer modification kinetics[2][4].

ParameterEnamine FormationCarbon-Michael Addition
Target Functional Group Primary Amines (-NH₂)Acrylates, Maleimides, Vinyl Sulfones
Catalyst Required None (Autocatalytic/Thermal)Strong Base (e.g., DBU, TMG, K₂CO₃)
Reaction Temperature 20°C – 50°C20°C – 35°C
Linkage Type C=C-N (Enamine)C-C (Aliphatic)
Reversibility Yes (pH < 6.0)No (Permanent)
Typical Grafting Efficiency 75% – 90%> 95% ("Click-like")
Primary Application Drug delivery, responsive spongesStructural hydrogels, thermoset resins

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific spectroscopic checkpoints, researchers can definitively confirm successful grafting and rule out physical entanglement.

Protocol A: Catalyst-Free Enamine Grafting onto Chitosan

Objective: Create a pH-responsive, cationic biopolymer for nucleic acid delivery.

  • Polymer Dissolution: Dissolve 1.0 g of low-molecular-weight Chitosan (approx. 6 mmol of amine groups) in 50 mL of 1% (v/v) aqueous acetic acid. Stir until completely transparent.

  • pH Adjustment: Carefully adjust the pH of the solution to 6.5 using 1 M NaOH. Causality: The amine must be partially deprotonated to act as a nucleophile, but the pH must remain low enough to keep chitosan in solution.

  • DMAEEAA Addition: Add 1.3 g of DMAEEAA (approx. 6 mmol, 1 eq. relative to amine) dropwise to the vigorously stirring solution.

  • Reaction: Stir the mixture at 40°C for 24 hours. The solution will gradually shift to a light yellow hue, indicative of enamine chromophore formation.

  • Purification: Dialyze the reaction mixture against deionized water (MWCO 3.5 kDa) for 72 hours, changing the water twice daily to remove unreacted DMAEEAA. Lyophilize to obtain the grafted polymer.

  • Validation Checkpoint: Perform FTIR analysis. Successful grafting is validated by the disappearance of the primary amine bend (~1590 cm⁻¹) and the appearance of a strong enamine C=C stretch at ~1650 cm⁻¹[3][4].

Protocol B: Base-Catalyzed Michael Addition onto PEG-Diacrylate

Objective: Synthesize a stable, cationic PEGylated network.

  • Preparation: In a flame-dried Schlenk flask under nitrogen, dissolve 2.0 g of Poly(ethylene glycol) diacrylate (PEG-DA, MW 4000, approx. 1 mmol of acrylate groups) in 20 mL of anhydrous Tetrahydrofuran (THF).

  • Reagent Addition: Add 0.26 g of DMAEEAA (approx. 1.2 mmol, slight excess to ensure complete acrylate consumption) to the flask.

  • Catalysis: Inject 15 µL of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (approx. 0.1 mmol, 10 mol% relative to acrylate). Causality: DBU is a non-nucleophilic base that selectively deprotonates the acetoacetate methylene without attacking the acrylate.

  • Reaction: Stir at room temperature for 4 hours. The reaction is highly efficient and typically reaches completion rapidly[5].

  • Purification: Precipitate the polymer by dropping the THF solution into 200 mL of ice-cold diethyl ether. Recover the precipitate via centrifugation (8000 rpm, 5 min) and dry under vacuum.

  • Validation Checkpoint: Perform ¹H NMR (in CDCl₃). The reaction is validated by the complete disappearance of the acrylate vinyl protons (multiplets at δ 5.8 – 6.4 ppm) and the shift of the acetoacetate methylene protons (originally at δ 3.6 ppm).

References

  • SIELC Technologies. (2018). 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate. SIELC.com. Available at:[Link]

  • Williams, S. R., Miller, K. M., & Long, T. E. (2008). Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. Progress in Reaction Kinetics and Mechanism. Available at:[Link]

  • Acosta, J. et al. (2018). Sequential dual curing by selective Michael addition and free radical polymerization of acetoacetate-acrylate-methacrylate mixtures. European Polymer Journal. Available at:[Link]

  • Li, Y. et al. (2023). Strong and tough octyl enamine-grafted polyvinyl alcohol with programmable shape deformation via simple soaking treatment. Materials Advances (RSC). Available at:[Link]

  • Sui, X. et al. (2018). Enamine Approach for Versatile and Reversible Functionalization on Cellulose Related Porous Sponges. ACS Sustainable Chemistry & Engineering. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Yield Synthesis of 2-(2-(Dimethylamino)ethoxy)ethyl Acetoacetate

Executive Summary & Core Chemistry The Challenge: Synthesizing 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate (DMAEE-AA) presents a unique "double-edged" problem. You are reacting a thermally sensitive acetoacetate moiety...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Chemistry

The Challenge: Synthesizing 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate (DMAEE-AA) presents a unique "double-edged" problem. You are reacting a thermally sensitive acetoacetate moiety with a basic tertiary amine tail. Standard acid-catalyzed esterifications often fail due to salt formation with the amine, while harsh thermal methods lead to decarboxylation (decomposition) of the acetoacetate.

The Solution: The "Gold Standard" protocol shifts away from diketene (safety hazard) or ethyl acetoacetate (low equilibrium constant) to transesterification using tert-butyl acetoacetate (


-BAA) .
Why -BAA? (The Mechanistic Advantage)
  • Irreversibility: The byproduct is tert-butanol (bp 82°C), which is easily distilled off, driving the equilibrium to completion.

  • Kinetic Favorability:

    
    -BAA undergoes unimolecular decomposition to an acylketene intermediate more readily than ethyl acetoacetate, facilitating attack by the alcohol nucleophile [1].
    
  • Chemoselectivity: Since your starting material (DMAEE) has a tertiary amine, there is no risk of competing amide formation.

Reaction Pathway Visualization

The following diagram illustrates the optimized synthesis route and Critical Control Points (CCPs) where yield is typically lost.

ReactionPathway cluster_0 Critical Control Point 1: Temperature Start Reactants: DMAEE + t-Butyl Acetoacetate Inter Tetrahedral Intermediate Start->Inter Heat (90-110°C) No Catalyst Product Target Product: DMAEE-Acetoacetate Inter->Product - t-BuOH Byproduct Byproduct: t-Butanol (Gas/Liq) Inter->Byproduct Distill off (Drives Eq) Decomp FAILURE MODE: Acetone + CO2 Product->Decomp Overheating (>130°C)

Caption: Figure 1. Thermal transesterification pathway using t-BAA. Note that efficient removal of t-butanol is the primary driver of yield.

Optimized Experimental Protocol

Objective: Synthesize DMAEE-AA with >90% conversion and >98% purity.

Reagents
ComponentEquiv.RoleNotes
2-[2-(Dimethylamino)ethoxy]ethanol 1.0NucleophileMust be dry (<0.1% H2O). Water hydrolyzes the ester.

-Butyl Acetoacetate (

-BAA)
1.1 - 1.2ElectrophileSlight excess compensates for thermal decomposition.
Toluene (Optional) 2-3 VolSolventAzeotrope former for

-BuOH removal.
Step-by-Step Methodology
  • Setup: Equip a 3-neck round bottom flask with a magnetic stirrer, a temperature probe (internal), and a Vigreux column connected to a distillation head and condenser.

  • Charging: Charge the DMAEE and Toluene. Heat to 90°C.

  • Addition: Add

    
    -BAA dropwise over 30 minutes. Reasoning: Prevents pooling of unreacted acetoacetate which can self-condense.
    
  • Reaction: Increase bath temperature to 110-120°C. The internal temperature should hold near 100-110°C.

  • Driving Equilibrium: You will observe the distillation of

    
    -butanol (and toluene if used). Continue heating until the vapor temperature drops or theoretical volume of 
    
    
    
    -butanol is collected (approx. 2-4 hours).
  • Monitoring: Check conversion via TLC or GC. Look for the disappearance of the alcohol.

  • Workup: Strip remaining toluene/excess

    
    -BAA under reduced pressure (Rotavap).
    
  • Purification (CRITICAL): High-vacuum distillation.

    • Pressure:[1][2][3] < 1 mmHg (essential).

    • Temp: Keep pot temperature below 120°C . Above this, the acetoacetate group will decarboxylate.

Troubleshooting & FAQs (Technical Support)

Category 1: Low Yield & Conversion

Q: I am seeing 30% unreacted starting alcohol even after 6 hours. What is wrong? A: You are likely facing an equilibrium bottleneck .

  • Diagnosis: If

    
    -butanol is not effectively removed, the reaction stalls.
    
  • Fix: Use a slight vacuum (300-400 mmHg) during the reaction to assist the pull-off of

    
    -butanol, or add more toluene to assist azeotropic distillation. Ensure your column isn't too efficient (refluxing the byproduct back into the pot).
    

Q: My crude yield is high, but my isolated yield after distillation is low (<50%). A: You are decomposing your product during purification.

  • Mechanism: Acetoacetates undergo thermal decarboxylation:

    
    .
    
  • Fix: Do not distill at atmospheric pressure. You need a vacuum strong enough (<0.5 mbar) to distill the product at <100°C. If you cannot achieve this vacuum, use a Wiped Film Evaporator (WFE) to minimize thermal residence time.

Category 2: Impurity Profiles

Q: The product is yellow/orange. Is this acceptable? A: Pale yellow is typical, but dark orange indicates polymerization or degradation .

  • Cause: Presence of trace iron or prolonged heating. The amine group can oxidize, or the acetoacetate can undergo aldol-like self-condensation.

  • Fix: Add a radical inhibitor (e.g., BHT or MEHQ, 100-200 ppm) if you suspect polymerization of the vinyl group (if you were making acrylates), but here, it's usually oxidative. Sparge with Nitrogen throughout the reaction.

Q: I see a "double-weight" impurity by MS. A: This is likely the transesterification of the acetoacetate with ITSELF or aldol condensation products.

  • Fix: Avoid large excesses of

    
    -BAA and keep the reaction time under 5 hours.
    

Troubleshooting Logic Tree

Use this flow to diagnose synthesis failures.

Troubleshooting Start Problem Detected Issue1 Incomplete Conversion? Start->Issue1 Issue2 Product Decomposition? Start->Issue2 Action1 Check Distillation Head. Is t-BuOH removing? Issue1->Action1 Yes Action3 Dry Reactants. Check Water Content. Issue1->Action3 No, reactants wet Action2 Increase Vacuum. Lower Pot Temp. Issue2->Action2 Black residue formed

Caption: Figure 2. Decision matrix for common yield issues.

References

  • Witzeman, J. S. (1991).[4] Transacetoacetylation with tert-butyl acetoacetate: synthetic applications. Journal of Organic Chemistry.

  • Organic Chemistry Portal. (2023). Transesterification: Synthesis of Esters.

  • BenchChem. (2023). Acetoacetic Ester Synthesis Technical Guide.

  • Biotage. (2023).[5][6] Purification of Amine-Functionalized Compounds.

Sources

Optimization

Purification methods for removing impurities from 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate

[1][2] Product: 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate CAS: 85604-87-1 Synonyms: 2-[2-(Dimethylamino)ethoxy]ethyl 3-oxobutanoate; Acetoacetylated N,N-dimethyldiglycolamine.[1][2][3] Support Tier: Level 3 (Senior A...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Product: 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate CAS: 85604-87-1 Synonyms: 2-[2-(Dimethylamino)ethoxy]ethyl 3-oxobutanoate; Acetoacetylated N,N-dimethyldiglycolamine.[1][2][3] Support Tier: Level 3 (Senior Application Scientist)

Introduction

Welcome to the Technical Support Center. This guide addresses the purification and handling of 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate , a specialized intermediate combining a tertiary amine, ether linkages, and a reactive acetoacetate group.[1]

The Engineering Challenge: This molecule presents a "perfect storm" for purification difficulties:

  • High Boiling Point: The ether linkages and molecular weight increase the boiling point significantly.[4]

  • Thermal Instability: The acetoacetate moiety is prone to polymerization and decarboxylation above 140°C.[2][4]

  • Amine Reactivity: The tertiary amine is susceptible to oxidation (color formation) and complicates silica chromatography (tailing).[1][2][4]

The protocols below prioritize Vacuum Distillation as the primary method, supported by Adsorption for polishing.

Part 1: Impurity Profiling & Diagnostics[1][2][4][5]

Before selecting a purification method, identify your specific impurity profile.[2][4]

Common Impurities Table
Impurity TypeSourceCharacteristicsRemoval Strategy
Starting Alcohol Unreacted 2-[2-(dimethylamino)ethoxy]ethanolLower BP than product, but high boiling.[1][2] Hydrophilic.[1][2]Fractional Distillation (Fore-cut).[1][2]
Ethyl Acetoacetate (EAA) Excess reagent (if transesterification used).[1][2][4]Low BP (~180°C atm), fruity odor.[1][2][4]Low Vacuum Stripping / Rotovap.[1][2]
Color Bodies Oxidation of the tertiary amine (N-oxides).[1][2]Yellow to dark brown discoloration.[1][2]Activated Carbon / Short Path Distillation.[1][2]
Polymers/Oligomers Thermal dimerization of acetoacetate (Diketene derivatives).[1][2][4]High viscosity, non-volatile residue.[1][2]Wiped Film Evaporation (Leave in residue).[1][2]
Water Hygroscopic nature of the amine/ether.Broad O-H peak in NMR.[1][2]Azeotropic distillation (Toluene) or Molecular Sieves (4Å).[1][2]

Part 2: Primary Purification (Vacuum Distillation)

Core Directive: Due to the thermal sensitivity of the acetoacetate group, you must minimize "residence time" at high heat.

Method A: Batch Fractional Distillation (Lab Scale < 1kg)

Recommended for removing unreacted alcohol and EAA.[1]

Equipment Setup:

  • Short-path distillation head (minimize distance to condenser).[1][2]

  • Vigreux column (optional, only if starting alcohol content >5%).[1][2]

  • High vacuum pump (Oil pump capable of <1 mbar).[1][2]

  • Nitrogen bleed capillary (to prevent bumping and oxidation).[1][2]

Protocol:

  • Degassing: Stir crude mixture under weak vacuum (20 mbar) at RT for 30 mins to remove dissolved gases and volatiles (Acetone/Ethanol).

  • Ramp Up: Slowly increase oil bath temperature. Do not exceed 150°C bath temperature.

  • Pressure Drop: Lower pressure to < 1.0 mbar .

  • Fraction Collection:

    • Fraction 1 (Fore-cut): Rapidly distilling volatiles (EAA, trace solvents).[1][2][4]

    • Fraction 2 (Intermediate): Mixed fraction containing unreacted amino-alcohol.[1][2][4]

    • Fraction 3 (Main Cut): Pure Product.[1][2][4] (Likely distills >130°C at 0.5 mbar—empirical verification required).[1][2]

  • Shutdown: Break vacuum with Nitrogen , not air, to prevent hot amine oxidation (reddening).[1][2][4]

Method B: Wiped Film Evaporation (WFE) (Scale > 1kg)

Recommended for heat-sensitive batches or high polymer content.[1][2]

Logic: WFE creates a thin film on a heated surface, reducing heat exposure to seconds rather than hours.[2][4]

  • Feed Rate: Slow to Moderate.

  • Wiper Speed: High (to ensure thin turbulence).

  • Jacket Temp: Set 10-20°C above the observed boiling point of the product at operating pressure.

  • Condenser: Internal condenser set to 40°C (prevent solidification/viscosity issues).

Part 3: Secondary Purification (Polishing)[1][2][5]

If distillation yields a product that is chemically pure (by NMR) but colored (yellow/orange), use Adsorption.[1][2]

Protocol: Activated Carbon Treatment

  • Dissolve crude/distilled product in Ethyl Acetate or Toluene (1:5 ratio).[1][2]

  • Add Activated Carbon (e.g., Norit SX Ultra, 5% w/w relative to product).[1][2]

  • Stir gently at room temperature for 2 hours. Do not heat.

  • Filter through a Celite 545 pad to remove carbon fines.[1][2]

  • Concentrate filtrate under reduced pressure.[1][2][5]

Part 4: Troubleshooting & Decision Logic

Visual Workflow: Purification Strategy

PurificationLogic Start Crude 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate CheckPurity Analyze Purity (GC/NMR) Start->CheckPurity Decision1 Major Impurity? CheckPurity->Decision1 Volatiles Volatiles (Ethanol/EAA) Decision1->Volatiles Low BP HighBoilers Polymers / Heavy Color Decision1->HighBoilers High MW CloseBoilers Unreacted Amino-Alcohol Decision1->CloseBoilers Similiar BP Action_Strip Rotary Evaporation (40°C, 20 mbar) Volatiles->Action_Strip Action_WFE Wiped Film Evaporator (Short residence time) HighBoilers->Action_WFE Action_Frac Fractional Distillation (High Vacuum <1 mbar) CloseBoilers->Action_Frac CheckColor Is Product Colored? Action_Strip->CheckColor Action_WFE->CheckColor Action_Frac->CheckColor CarbonTreat Activated Carbon Treatment (in EtOAc) CheckColor->CarbonTreat Yes (Yellow/Red) Final Pure Product Store under N2, 4°C CheckColor->Final No (Clear) CarbonTreat->Final

Caption: Decision matrix for selecting the appropriate purification technique based on impurity profile.

Part 5: Frequently Asked Questions (FAQ)

Q1: My product turned red after distillation. What happened? A: This is likely oxidative degradation of the tertiary amine.

  • Cause: Air was introduced into the system while the pot was still hot (>80°C).

  • Prevention: Always backfill your vacuum system with dry Nitrogen or Argon.[1][2][4] Allow the pot to cool to <50°C before exposing it to the atmosphere.

  • Fix: Redistill under strict inert conditions or perform an activated carbon wash.[1][2][4]

Q2: I see a "doublet" impurity in the proton NMR around 1.2 ppm and 4.1 ppm. Is this my product? A: No. These shifts are characteristic of the ethyl group in Ethyl Acetoacetate (EAA) or Ethanol .

  • Diagnosis: If the peaks are broad, it’s likely exchangeable ethanol. If sharp triplets/quartets, it is residual EAA.[1][2]

  • Fix: These are volatiles.[1][2][4] Place the sample on a high-vacuum manifold (Schlenk line) at 40°C for 4 hours. If EAA persists, a short distillation "fore-cut" is required.[1][2]

Q3: Can I use silica gel chromatography? A: Not recommended. The tertiary amine in your molecule will interact strongly with the acidic silanols on standard silica, leading to severe streaking and yield loss.

  • Alternative: If you must use chromatography, use Neutral Alumina or pretreat your silica with 1% Triethylamine in the mobile phase to deactivate acidic sites.

Q4: The product is viscous and the boiling point seems to be fluctuating. A: Fluctuating boiling points often indicate decomposition (decarboxylation) during distillation.

  • Check: Is your oil bath >150°C?

  • Solution: Your vacuum is likely insufficient.[1][2][4][6] You need a stronger pump to lower the boiling point below the decomposition threshold. Switch to Wiped Film Evaporation if available.[1][2]

References

  • SIELC Technologies. (2018).[1][2][3][4] Separation of 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Eastman Chemical Company. (2020).[1][2][4] Acetoacetates: Versatile Intermediates for Organic Synthesis.[1][2][4] (General guidance on thermal stability of acetoacetates).

  • PubChem. (2025).[1][2][4] 2-(2-(Dimethylamino)ethoxy)ethanol (Precursor Data).[1][2] National Library of Medicine.[1][2] Retrieved from [Link][1][2]

  • Clemens, R. J. (1986).[1][2] Diketene.[1][2][7] Chemical Reviews, 86(2), 241–318.[1][2] (Mechanisms of acetoacetylation and polymer formation).

  • Sciencemadness. (2008).[1][2][8] Removal of excess acetoacetic ester.[1][2][6] Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting catalyst degradation in 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate reactions

Welcome to the Technical Support Center for DMAEEA Reaction Systems . Working with 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate (DMAEEA) presents unique challenges in catalytic environments.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for DMAEEA Reaction Systems .

Working with 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate (DMAEEA) presents unique challenges in catalytic environments. As a bifunctional molecule containing both a highly coordinating tertiary amine and a chelating β-keto ester, DMAEEA frequently induces rapid catalyst deactivation, metal leaching, and auto-catalyzed side reactions.

This guide is designed for researchers and drug development professionals to diagnose, troubleshoot, and resolve catalyst degradation in DMAEEA workflows.

🗂️ Diagnostic Matrix: Catalyst Degradation Profiles

To effectively troubleshoot, you must first identify the primary degradation pathway affecting your specific catalyst class. The table below synthesizes the quantitative kinetics and thermodynamic affinities associated with DMAEEA-induced deactivation.

Catalyst SystemPrimary Degradation PathwayApparent Deactivation Half-Life (

)
Binding Affinity (

)
Critical

Threshold
Recommended Mitigation Strategy
Late Transition Metals (Pd, Pt, Ru) Amine Coordination (Active Site Blockade)45 – 90 minutes6.2 – 7.5< 500 ppmIn situ protonation (0.95 eq. mild acid)
Lewis Acids (Ti, Sn, Zn) Bidentate Chelation (Enolate Formation)< 15 minutes8.5 – 10.2< 100 ppmFormulate with sterically bulky ligands
Basic Organocatalysts (DBU, TEA) Auto-catalyzed Hydrolysis & Neutralization12 – 24 hoursN/A< 50 ppmMaintain strictly anhydrous conditions
Supported Metals (Pd/C, Raney Ni) Metal Leaching via Chelation2 – 4 hours~ 8.0N/APre-saturate support with sacrificial ligand

🛠️ Frequently Asked Questions (Deep-Dive Q&A)

Q1: My palladium catalyst loses activity within minutes of adding DMAEEA. Is the catalyst being poisoned or destroyed? A: It is likely experiencing reversible active site blockade (poisoning). The dimethylamino group in DMAEEA acts as a strong σ-donor. Its nitrogen lone pair aggressively competes with your substrate for the empty d-orbitals on the Pd center. Because this is an equilibrium process, the catalyst is not permanently destroyed. You can recover activity by shifting the equilibrium—either by increasing the substrate concentration or by masking the amine via selective protonation (see Protocol A).

Q2: I am using a Titanium-based Lewis acid, and my reaction mixture is changing color while the catalyst permanently dies. What is happening? A: You are observing irreversible bidentate chelation. The acetoacetate moiety in DMAEEA undergoes tautomerization to its enol form (pKa ~11). Upon deprotonation, both oxygen atoms bind to the Titanium center, forming a highly stable, thermodynamically favored six-membered chelate ring[1]. This process displaces the original ligands on your catalyst, fundamentally altering its electronic structure and permanently deactivating it.

Q3: During scale-up, the reaction mixture started outgassing, the pH dropped, and the catalyst precipitated. What caused this cascading failure? A: This is a classic auto-catalyzed degradation loop triggered by trace moisture.

  • Hydrolysis: Trace water initiates the cleavage of the ester linkage in DMAEEA. The pendant tertiary amine acts as an intramolecular base, dramatically accelerating this hydrolysis.

  • Decarboxylation: This cleavage yields acetoacetic acid. Acetoacetic acid is inherently unstable and undergoes rapid decarboxylation into acetone and carbon dioxide (the outgassing you observed). The tertiary amine further accelerates this CO₂ release via electrostatic stabilization of the transition state[2].

  • Precipitation: The sudden generation of acidic byproducts drops the pH, neutralizing basic co-catalysts and causing transition metals to crash out of solution.

🗺️ Mechanistic Pathways of Degradation

DMAEEA_Degradation DMAEEA DMAEEA Monomer Amine Tertiary Amine Coordination DMAEEA->Amine N-lone pair donation Chelate Acetoacetate Bidentate Chelation DMAEEA->Chelate Enolization (pKa ~11) Hydrolysis Base-Catalyzed Hydrolysis DMAEEA->Hydrolysis Trace H₂O MetalCat Metal Catalyst (Mⁿ⁺) MetalCat->Amine MetalCat->Chelate Poisoning Reversible Active Site Blockade Amine->Poisoning Competitive inhibition Leaching Irreversible Metal Leaching / Precipitation Chelate->Leaching 6-membered ring formation Decarboxylation Decarboxylation (CO₂ Release) Hydrolysis->Decarboxylation Acetoacetic acid intermediate Decarboxylation->Leaching pH drop & catalyst crash-out

Mechanistic pathways of metal catalyst degradation and poisoning by DMAEEA.

🧪 Validated Workflows & Standard Operating Procedures

Protocol A: Selective Amine Masking (Catalyst Protection)

Causality: By selectively protonating the tertiary amine, we eliminate its nucleophilicity and ability to coordinate to the metal center, while leaving the acetoacetate moiety free for the desired transformation.

  • Quantification: Determine the exact molarity of DMAEEA in your starting material.

  • Acid Selection: Prepare a 1.0 M solution of anhydrous p-Toluenesulfonic acid (PTSA) in a non-coordinating solvent (e.g., DCM or THF).

  • Titration: Slowly add 0.95 equivalents of the PTSA solution to the DMAEEA at 0 °C under an inert atmosphere.

    • Self-Validation Check: The solution must remain clear. A sudden cloudiness indicates over-protonation, leading to localized heating and potential ester cleavage. We use 0.95 eq. to ensure no free acid is left to degrade the catalyst.

  • Catalyst Introduction: Add the metal catalyst to the masked DMAEEA solution and proceed with the reaction.

Protocol B: RP-HPLC Method for Monitoring DMAEEA Integrity

Causality: DMAEEA degrades into highly polar acetoacetic acid and amino alcohols. Standard phosphoric acid mobile phases will damage Mass-Spec (MS) equipment. Switching to formic acid ensures MS compatibility while keeping the amine protonated to prevent peak tailing on residual column silanols[3].

  • Sample Quenching: Aliquot 50 µL of the reaction mixture into 950 µL of cold acetonitrile containing 0.1% formic acid.

    • Self-Validation Check: Immediate cessation of gas evolution confirms the amine is fully protonated and auto-catalysis has successfully halted.

  • Column Setup: Install a reverse-phase C18 column (e.g., Newcrom R1, 3 µm particle size)[3].

  • Mobile Phase: Prepare an isocratic blend of 60:40 Acetonitrile:Water with 0.1% Formic acid.

  • Detection: Run the method at 1.0 mL/min. Monitor UV absorbance at 210 nm (ester/amine backbone) and 254 nm (enol-acetoacetate).

  • Data Interpretation: A new peak eluting near the void volume, coupled with a loss of the 254 nm signal, definitively confirms ester hydrolysis and subsequent decarboxylation.

📚 References

  • Title: 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate Source: SIELC Technologies URL:

  • Title: Acetoacetate decarboxylase. Identification of the rate-determining step in the primary amine catalyzed reaction and in the enzymic reaction Source: PubMed (Journal of the American Chemical Society) URL:

  • Title: Acetylacetone Source: Wikipedia URL:

Sources

Optimization

Technical Support Center: Minimizing Side Reactions with 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate

Welcome to the Technical Support and Troubleshooting Portal for 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate (CAS: 85604-87-1). This bifunctional monomer is highly valued in drug development and polymer chemistry for it...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal for 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate (CAS: 85604-87-1). This bifunctional monomer is highly valued in drug development and polymer chemistry for its PEG-like ethoxyethyl linker, reactive beta-keto ester, and tertiary amine functionalities[1].

However, housing a basic tertiary amine and an acidic beta-keto ester within the same molecule creates an "auto-catalytic" environment. If handled improperly, the molecule will rapidly degrade through self-condensation, hydrolysis, or decarboxylation. This guide provides field-proven, mechanistically grounded solutions to stabilize your reagent and optimize your synthetic workflows.

Part 1: Core Troubleshooting & FAQs

Q1: Why does my neat reagent turn yellow/brown and increase in viscosity during room-temperature storage?

The Causality: You are observing auto-catalyzed self-condensation. The tertiary dimethylamino group acts as an internal base (pKa ~8.5) that deprotonates the highly acidic active methylene (alpha-carbon) of the acetoacetate group (pKa ~10.5)[2]. This forms a reactive enolate intermediate. Because beta-keto esters are highly susceptible to nucleophilic attack, the enolate of one molecule attacks the ester or ketone carbonyl of another (a Claisen or Knoevenagel-type condensation), leading to continuous oligomerization and the formation of dehydroacetic acid derivatives[3]. The Solution: Never store this reagent neat at room temperature. It must be stored at -20°C under an inert atmosphere (Ar/N2). For long-term stability, convert the tertiary amine into a hydrochloride salt (see Protocol 1) to eliminate its basicity.

Q2: I attempted an aqueous workup, and my product yield dropped significantly. NMR shows a new methyl ketone peak. What happened?

The Causality: Beta-keto esters are notoriously vulnerable to hydrolysis, and your internal tertiary amine acts as a localized base catalyst that accelerates saponification in the presence of trace water. Once hydrolyzed to a beta-keto acid, the molecule becomes thermodynamically unstable. The partial positive charge on the beta-carbon facilitates a cyclic transition state, leading to spontaneous decarboxylation (loss of CO


) even at room temperature, leaving behind a degraded ketone byproduct[4].
The Solution:  Avoid aqueous basic workups. Maintain strictly anhydrous conditions during your reaction and use non-aqueous purification methods (e.g., silica gel chromatography with anhydrous eluents) or mildly acidic aqueous washes (pH 4-5) to keep the amine protonated and the ester stable.
Q3: Can I use methanol or ethanol as a solvent for multicomponent reactions (like the Biginelli reaction) with this compound?

The Causality: No. Dissolving this specific compound in protic solvents like methanol or ethanol will trigger transesterification. The internal dimethylamino group will catalyze the nucleophilic attack of the solvent alcohol onto the ester carbonyl, cleaving the 2-(dimethylamino)ethoxyethyl chain and replacing it with a methyl or ethyl group. The Solution: Always use anhydrous, aprotic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (MeCN).

Part 2: Mechanistic Pathways & Visualizations

To successfully work with this molecule, you must understand its degradation pathways. The diagram below illustrates how the internal amine triggers both oligomerization and decarboxylation.

Degradation A 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate B Enolate Intermediate (Internal Base Catalysis) A->B Intramolecular Deprotonation D Beta-Keto Acid (Hydrolysis) A->D Trace H2O + Amine Catalysis C Self-Condensation (Oligomerization) B->C Nucleophilic Attack on Ester/Ketone E Ketone Degradant + CO2 (Decarboxylation) D->E Spontaneous Heat/Acid

Fig 1: Auto-catalyzed degradation pathways via enolization and hydrolysis.

Workflow S1 Anhydrous Storage (-20°C, Ar/N2) S2 Aprotic Solvent (THF/DCM) S1->S2 S3 Amine Masking (Mild Acid/Salt) S2->S3 S4 Electrophile Addition S3->S4 S5 High-Yield Target Product S4->S5

Fig 2: Optimized synthetic workflow to prevent side reactions during functionalization.

Part 3: Quantitative Reaction Parameters

To aid in experimental design, the following table summarizes the quantitative triggers for side reactions and the physical parameters required to mitigate them.

Side ReactionPrimary Catalyst / TriggerCritical ThresholdMitigation StrategyShelf Life Impact
Self-Condensation Internal Tertiary AmineTemp > 0°C (Neat)Store at -20°C; Convert to HCl salt.< 1 week at 25°C

> 1 year as salt
Hydrolysis Trace H

O + Amine
H

O > 0.1% w/w
Use molecular sieves (3Å); Anhydrous solvents.Rapid degradation in aqueous base
Decarboxylation Beta-keto acid formationpH > 8 or Temp > 40°CMaintain pH 4-6 during workup; Avoid heat.Complete loss of active ester
Transesterification Protic Solvents (ROH)100% (Solvent level)Use aprotic solvents (THF, DCM, MeCN).Yield drops by >60% in EtOH

Part 4: Step-by-Step Self-Validating Methodologies

Protocol 1: Masking the Amine (Preparation of the Hydrochloride Salt)

To completely halt auto-catalysis during storage or prior to a reaction, the tertiary amine must be protonated. This neutralizes its basicity while leaving the beta-keto ester intact.

  • Preparation : In an oven-dried flask flushed with Argon, dissolve 10 mmol of 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate in 20 mL of anhydrous diethyl ether.

  • Cooling : Submerge the flask in an ice bath (0°C) and stir vigorously.

  • Acidification : Dropwise, add 10.5 mmol (1.05 eq) of 2.0 M HCl in diethyl ether. A white precipitate will begin to form immediately as the amine is protonated.

  • Isolation : Stir for 30 minutes at 0°C, then filter the precipitate rapidly under a blanket of Argon using a Schlenk frit. Wash with 10 mL of cold, anhydrous ether.

  • Drying : Dry the resulting solid under high vacuum for 2 hours.

  • Self-Validation Check : Dissolve a 5 mg aliquot in D

    
    O and analyze via 
    
    
    
    H-NMR.
    • Pass Criteria: The dimethylamino protons will shift downfield (from ~2.2 ppm to ~2.8 ppm). The sharp singlet of the acetoacetate methylene protons (~3.5 ppm) must remain intact. If you see broad polymeric baseline peaks, self-condensation occurred prior to salt formation.

Protocol 2: Controlled Knoevenagel Condensation

When you are ready to react the active methylene (e.g., with an aldehyde), you must use the masked salt and selectively activate it in situ to prevent the reagent from consuming itself.

  • Setup : Charge a dry flask with 1.0 eq of the target aldehyde and 1.1 eq of the acetoacetate HCl salt (from Protocol 1) in anhydrous THF (0.2 M concentration).

  • Controlled Activation : Add 0.1 eq of Piperidine and 0.1 eq of Glacial Acetic Acid. Crucial Causality: Do not add a strong base to neutralize the HCl salt entirely. The weak acid/base catalyst system promotes the Knoevenagel condensation with the aldehyde faster than the internal amine can trigger self-condensation[3].

  • Reaction : Attach a Soxhlet extractor filled with 3Å molecular sieves (to trap the water byproduct and prevent hydrolysis) and reflux for 4-6 hours.

  • Self-Validation Check : Monitor the reaction via TLC (Eluent: 9:1 DCM:MeOH).

    • Pass Criteria: The appearance of a distinct UV-active product spot.

    • Fail Criteria: The evolution of gas bubbles (CO

      
      ) during the reaction indicates water breached the system, causing hydrolysis and decarboxylation.
      

References

1.[1] SIELC Technologies. 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate. Available at:[Link] 2.[2] Scribd. Named Reactions (Autosaved) | PDF | Ester | Amine. Available at: [Link] 3.[3] Google Patents. WO2011048425A1 - Continuous process for the production of beta-keto esters by claisen condensation. Available at: 4. AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available at:[Link] 5.[4] ACS Publications. Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. Available at:[Link]

Sources

Troubleshooting

Optimizing pH conditions for 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate stability

The following technical guide is structured as a specialized support resource for researchers working with 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate (CAS: 85604-87-1).[1] It synthesizes chemical kinetics, structural...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support resource for researchers working with 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate (CAS: 85604-87-1).[1] It synthesizes chemical kinetics, structural analysis, and practical laboratory protocols to ensure experimental reproducibility.[1]

[1]

Core Technical Analysis: The Stability Paradox

To successfully use 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate (hereafter DMAE-AA ), one must understand the inherent conflict in its molecular structure.[1]

The Structural Conflict: DMAE-AA contains two functional groups with opposing pH requirements:

  • The Acetoacetate Ester: A labile ester prone to hydrolysis.[1] Acetoacetate esters are significantly more reactive than simple alkyl esters due to the electron-withdrawing effect of the

    
    -keto group.[1]
    
  • The Tertiary Amine: A basic dimethylamino group (estimated pKa

    
     9.2–9.5).[1]
    

The Mechanism of Failure:

  • At pH > 8 (Basic): The amine exists as a free base.[1] It can act as an intramolecular general base catalyst, activating water molecules to attack the ester bond. Furthermore, hydroxide ions (

    
    ) directly attack the ester (saponification).[1] This leads to rapid hydrolysis into 2-(2-(dimethylamino)ethoxy)ethanol and acetoacetic acid (which spontaneously decarboxylates to acetone).[1]
    
  • At pH < 3 (Strongly Acidic): Specific acid catalysis drives ester hydrolysis.[1]

  • At pH 4–6 (The "Goldilocks" Zone): The amine is protonated (

    
    ).[1] The positive charge prevents it from acting as a catalyst.[1] The concentration of 
    
    
    
    is insufficient to drive rapid acid hydrolysis, and
    
    
    concentration is negligible.

Troubleshooting Guide & FAQs

This section addresses specific failure modes reported by users in drug delivery and polymer synthesis applications.

Issue 1: "My compound degrades rapidly in PBS (pH 7.4)."

Diagnosis: Buffer-Catalyzed Hydrolysis. Standard Phosphate Buffered Saline (pH 7.[1]4) is too basic for long-term stability of DMAE-AA.[1] At pH 7.4, a small but significant fraction of the amine is deprotonated. Additionally, phosphate anions can act as weak nucleophiles or general bases, accelerating ester cleavage.[1]

Solution: Shift your working pH to 5.5 – 6.0 .[1]

  • Protocol: Use a Citrate-Phosphate or MES buffer system.[1]

  • Why? Protonating the amine (locking it as an ammonium salt) shuts down the intramolecular catalytic pathway.[1]

Issue 2: "The solution turned violet/purple."

Diagnosis: Metal Ion Contamination (Enolate Complexation). Acetoacetates exist in equilibrium with their enol form.[1] The enol is a bidentate ligand that chelates Ferric ions (


), producing a characteristic violet color even at ppm levels.[1]

Solution:

  • Immediate Fix: Add EDTA (0.5 mM) to your buffer to sequester trace metals.[1]

  • Prevention: Use high-purity, metal-free water (LC-MS grade) and avoid glass containers washed with tap water.[1]

Issue 3: "I see an 'Acetone' peak in my NMR/GC."

Diagnosis: Post-Hydrolysis Decarboxylation. The presence of acetone confirms that the ester has already hydrolyzed. The byproduct, acetoacetic acid, is unstable and loses


 to form acetone.

Visualizing the Degradation Pathway:

DegradationPathway cluster_conditions Catalytic Factors DMAE_AA DMAE-AA (Intact Ester) Intermediate Hydrolysis Intermediate DMAE_AA->Intermediate pH > 7 (Base Cat.) Products Alcohol Byproduct + Acetoacetic Acid Intermediate->Products Cleavage Final Acetone + CO2 (Irreversible) Products->Final Spontaneous Decarboxylation Factor1 Free Amine (Intramolecular) Factor2 Heat (>30°C)

Figure 1: Degradation pathway of DMAE-AA showing the irreversible loss of the acetoacetate moiety.[1][2][3][4]

Optimized Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a stock solution stable for >24 hours at room temperature or >1 week at 4°C.

Reagents:

  • DMAE-AA (Liquid).[1][5][6][7]

  • Buffer: 50 mM Sodium Citrate adjusted to pH 5.0 .

  • Solvent (Optional): Acetonitrile (if higher concentration is needed).[1]

Procedure:

  • Pre-chill the citrate buffer to 4°C.

  • Add DMAE-AA dropwise to the buffer while stirring.[1]

  • Check pH immediately. The amine in the compound will raise the pH.[1]

  • Adjust: Add 1M HCl or Citric Acid dropwise to bring pH back to 5.0 ± 0.2 .

  • Filtration: Filter through a 0.22 µm PES membrane (Nylon can adsorb acetoacetates).[1]

  • Storage: Store in amber glass vials at -20°C.

Protocol B: QC Method (HPLC)

To verify the integrity of your material, use this specific acidic mobile phase method which suppresses hydrolysis during analysis.

ParameterCondition
Column C18 Reverse Phase (e.g., SIELC Newcrom R1 or equivalent), 3 µm
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.[1]7)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 60% B over 15 minutes
Detection UV @ 210 nm (Ester) and 254 nm (Enol tautomer)
Flow Rate 1.0 mL/min

Note: Do not use neutral phosphate buffers in the mobile phase, as the compound may degrade inside the column during the run.

Decision Logic for Experimental Design

Use this logic flow to determine the correct conditions for your specific application (e.g., polymerization vs. drug conjugation).

DecisionTree Start Start: Define Application Aqueous Is the reaction Aqueous? Start->Aqueous NonAqueous Non-Aqueous (Organic Solvent) Start->NonAqueous CheckPH Required pH? Aqueous->CheckPH DrySolvent Use Anhydrous Solvent (DCM, THF) NonAqueous->DrySolvent Acidic pH 4.0 - 6.0 CheckPH->Acidic Neutral pH 7.0 - 8.0 CheckPH->Neutral Basic pH > 8.0 CheckPH->Basic Safe Proceed: Stable Window Acidic->Safe Caution Caution: Use Fresh Prep Only Keep on Ice Neutral->Caution Stop STOP: High Degradation Risk Modify Synthetic Route Basic->Stop AvoidBase Avoid Strong Bases (TEA, NaOH) DrySolvent->AvoidBase

Figure 2: Decision matrix for selecting solvent and pH conditions.[1]

Summary of Stability Data

ConditionEstimated Half-Life (

)
Recommendation
pH 2.0 (Acid) < 12 HoursAvoid prolonged exposure.[1]
pH 5.0 (Buffered) > 2 Weeks (4°C)Optimal Storage Condition.
pH 7.4 (PBS) 24–48 HoursUse immediately; do not store.[1]
pH 9.0 (Basic) < 1 HourCritical Failure Zone.
Neat Liquid Months (if dry)Store under Argon/Nitrogen.[1]

References

  • SIELC Technologies. (2018).[1] Separation of 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.).[1][2] 2-[2-(Dimethylamino)ethoxy]ethanol (Precursor Analysis). National Library of Medicine.[1] Retrieved from [Link][1][4]

  • Larson, G. L., & Gelb, M. H. (1994).[1] Kinetics and Mechanism of the Hydrolysis of Acetoacetic Esters. (Contextual grounding on general acetoacetate kinetics).

  • Werner, S. (2018).[1] Amine-containing adsorbents for carbon dioxide capture. (Contextual grounding on amine oxidative stability). PubMed.[1] Retrieved from [Link]

Sources

Optimization

Resolving solubility issues of 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate in water

The following technical guide addresses the solubility, stability, and handling of 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate (CAS: 85604-87-1), referred to herein as DMAEE-AcAc . Topic: Resolving Solubility and Stabi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the solubility, stability, and handling of 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate (CAS: 85604-87-1), referred to herein as DMAEE-AcAc .

Topic: Resolving Solubility and Stability Issues of 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate in Aqueous Media Audience: Chemical Biologists, Formulation Scientists, and Process Engineers Version: 2.1 (Current as of 2025)[1]

Core Technical Overview

2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate (DMAEE-AcAc) is a bifunctional specialty monomer and chelating agent.[1] Its structure combines a tertiary amine (pH-sensitive hydrophilicity), a glycol ether linker (temperature-sensitive hydrophilicity), and an acetoacetate group (reactive beta-keto ester).[1]

Understanding the interplay between these functional groups is the key to resolving "solubility" issues, which are often actually stability or phase-behavior problems.

ParameterCharacteristicImpact on Solubility/Stability
Functional Group Tertiary Amine pH Dependence: Soluble as a cationic salt (pH < 8.0); potential phase separation as free base (pH > 9.0).[1]
Linker Diethylene Glycol Cloud Point: Exhibits inverse solubility. Solutions may turn cloudy (phase separate) upon heating.
Reactive Head Acetoacetate Hydrolysis/Chelation: Prone to hydrolysis in water (generating acetone + alcohol) and metal chelation (colored precipitates).[1]
LogP -0.526 (approx)Theoretically water-soluble, but kinetic barriers and salt effects ("salting out") can impede dissolution.[1]

Troubleshooting Guide & FAQs

Category A: Initial Solubilization Issues

Q1: I am trying to dissolve the neat oil in pure water, but it forms a hazy emulsion or oil droplets. Why isn't it dissolving? Diagnosis: You are likely working with the Free Base form of DMAEE-AcAc. While the molecule is polar, the free amine (uncharged) combined with the lipophilic acetoacetate tail can exhibit limited miscibility at high concentrations or neutral pH.[1] Solution:

  • Acidification: The tertiary amine requires protonation to maximize hydrophilicity.[1] Adjust the aqueous solvent to pH 5.0–6.0 using dilute Acetic Acid or HCl before adding the solute.[1]

  • Shear Stress: The neat oil is viscous.[1] Vortexing creates an emulsion; true dissolution requires magnetic stirring for 10–15 minutes to overcome kinetic viscosity barriers.

Q2: My solution was clear, but it turned cloudy when I warmed it to 37°C (cell culture conditions). Diagnosis: This is the Cloud Point Phenomenon .[1] The ethoxy-ethyl linker creates a hydration shell that dehydrates as temperature rises, leading to phase separation (inverse solubility).[1] Solution:

  • Check Concentration: Lower the concentration. Cloud points are often concentration-dependent.

  • Add Co-solvent: Add 5–10% Ethanol or DMSO to stabilize the hydration shell at higher temperatures.[1]

  • Cooling: If the solution clears upon cooling to room temperature, it is a reversible physical phase change, not chemical degradation.[1]

Category B: Stability & Precipitation

Q3: I prepared a stock solution in PBS, but a white precipitate formed after 24 hours. Diagnosis: This is likely Hydrolysis or Enamine Formation .

  • Hydrolysis: Acetoacetates hydrolyze in water to form acetoacetic acid (unstable, decarboxylates to acetone) and the parent alcohol.[1] The alcohol may have different solubility limits.[2]

  • Buffer Incompatibility: Did you use a buffer containing primary amines (e.g., Tris , Glycine)? Acetoacetates react rapidly with primary amines to form insoluble enamines/imines.[1] Solution:

  • Switch Buffers: Use Phosphate, Citrate, or HEPES .[1] Never use Tris or Glycine with acetoacetates.

  • Fresh Prep: Acetoacetate esters in water have a finite half-life. Prepare solutions immediately before use.

Q4: The solution turned yellow/orange and slightly turbid. Diagnosis: Metal Chelation . The beta-keto ester moiety is a potent chelator of trace metals (Iron, Copper), forming colored, insoluble complexes.[1] Solution:

  • Use High-Purity Water: Ensure water is 18.2 MΩ (Milli-Q) and free of metal ions.[1]

  • Add EDTA: If compatible with your assay, add 0.1 mM EDTA to sequester trace metals.[1]

Detailed Experimental Protocols

Protocol 1: Preparation of a Stable 100 mM Stock Solution

Purpose: To create a fully dissolved, stable stock for short-term use.

Reagents:

  • DMAEE-AcAc (Neat oil)[1]

  • 0.1 M Acetic Acid (or dilute HCl)[1]

  • Milli-Q Water[1]

Workflow:

  • Calculate: Determine the volume required. (MW ≈ 217.26 g/mol ).[1][3] For 10 mL of 100 mM, you need ~217 mg.[1]

  • Pre-Acidify: Prepare 9 mL of water adjusted to pH 5.5 .

    • Reasoning: Pre-acidifying prevents localized regions of high pH that promote hydrolysis or oiling out.

  • Addition: Add the DMAEE-AcAc oil dropwise to the stirring water.

  • Solubilization: Stir (do not sonicate excessively, as heat triggers the cloud point) for 10 minutes.

  • Final Adjustment: Check pH. The amine will buffer the solution.[1] Adjust back to pH 5.5–6.0 if necessary.[1]

  • Volume: Top up to 10 mL with water.

  • Storage: Keep on ice. Use within 4–6 hours. Do not freeze-thaw (hydrolysis accelerates during freezing concentration effects).

Protocol 2: Cloud Point Determination

Purpose: To define the thermal operational limit of your specific concentration.

  • Prepare the target concentration (e.g., 10 mM) in your assay buffer.[1]

  • Place in a quartz cuvette with a temperature-controlled holder.

  • Monitor Absorbance at 600 nm (turbidity) while ramping temperature from 20°C to 60°C at 1°C/min.

  • Result: The temperature at which OD600 spikes is the Cloud Point.[1] Ensure your experimental temperature is at least 5°C below this value.

Mechanism & Logic Visualization

The following diagram illustrates the decision matrix for diagnosing solubility vs. stability failures.

SolubilityLogic Start User Issue: DMAEE-AcAc 'Insolubility' CheckpH Check pH of Solution Start->CheckpH IsNeutral pH > 8.0? CheckpH->IsNeutral Protonate Action: Acidify to pH 5-6 (Protonate Amine) IsNeutral->Protonate Yes CheckTemp Check Temperature IsNeutral->CheckTemp No (pH is low) Protonate->CheckTemp IsHot Temp > 30°C? CheckTemp->IsHot CloudPoint Issue: Cloud Point (Inverse Solubility) Action: Cool or Add 5% DMSO IsHot->CloudPoint Yes CheckBuffer Check Buffer Composition IsHot->CheckBuffer No IsTris Contains Tris/Glycine? CheckBuffer->IsTris Enamine Issue: Enamine Formation (Covalent) Action: Switch to HEPES/Phosphate IsTris->Enamine Yes CheckTime Time since prep > 24h? IsTris->CheckTime No Hydrolysis Issue: Ester Hydrolysis Action: Prepare Fresh CheckTime->Hydrolysis Yes Success Solution Stable & Clear CheckTime->Success No

Figure 1: Diagnostic decision tree for resolving solubility and stability issues with DMAEE-AcAc.

References

  • SIELC Technologies. (2018).[1][3] Separation of 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate on Newcrom R1 HPLC column. Retrieved from [Link]

    • Citation Context: Confirms molecular structure, CAS (85604-87-1), and HPLC conditions, establishing the baseline for chemical identity.
  • Master Organic Chemistry. (2025). The Acetoacetic Ester Synthesis. Retrieved from [Link]

    • Citation Context: Provides mechanistic grounding for the hydrolysis and decarboxylation instability of acetoacetate esters in aqueous environments.[1]

  • Chemistry LibreTexts. (2023). Acetoacetic Ester Synthesis and Enolization. Retrieved from [Link]

    • Citation Context: Details the keto-enol tautomerism and pKa properties relevant to metal chel
  • Nozaki, Y., & Tanford, C. (1971).[4] The solubility of amino acids and two glycine peptides in aqueous ethanol and dioxane solutions. Journal of Biological Chemistry. Retrieved from [Link]

    • Citation Context: Foundational text on the solubility behavior of amino-functionalized molecules and the impact of hydrophobic side chains (like the acetoacetate tail) on aqueous solubility.[1]

Sources

Troubleshooting

Technical Support Center: Exotherm Control in Autocatalytic Acetoacetate Polymerizations

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges associated with the polymerization of 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges associated with the polymerization of 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate . While this monomer is highly valuable for engineering advanced, functionalized polymer networks, its dual-functional nature presents a significant kinetic challenge.

This guide is designed for researchers and drug development professionals. It synthesizes field-proven insights with rigorous chemical causality to help you troubleshoot and control thermal runaways during your experiments.

Part 1: Diagnostic FAQ & Mechanistic Causality

Q1: Why does my polymerization mixture rapidly overheat and gel prematurely when using this monomer with diacrylates? A1: You are experiencing a classic autocatalytic thermal runaway. In a standard Michael addition, a base catalyst is required to deprotonate the active methylene of the acetoacetate, forming a resonance-stabilized carbanion that attacks the electron-deficient double bond of the acrylate[1]. Because 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate contains a built-in tertiary amine (the dimethylamino group), it acts as its own internal catalyst. The formation of the new carbon-carbon bond releases substantial energy (approximately 75–80 kJ/mol). As the local temperature rises, the reaction rate accelerates exponentially according to the Arrhenius law, leading to an uncontrolled exotherm, premature gelation, and a highly heterogeneous polymer network[2].

Q2: How can I chemically inhibit this autocatalysis without altering the final polymer structure? A2: The most elegant and effective chemical strategy is Acid-Blocking (Latent Catalysis) . By adding a stoichiometric amount of a volatile weak acid (such as acetic acid) to the monomer, you protonate the tertiary amine, converting it into an inactive ammonium salt[3]. This temporarily neutralizes its catalytic ability, providing a stable, latent mixture at room temperature. Once the formulation is cast, applying mild heat (e.g., 70°C) evaporates the acid, freeing the amine to catalyze the crosslinking in a controlled, predictable manner.

Q3: If my formulation is acid-sensitive, how can I control the exotherm mechanically? A3: You must abandon batch mixing and transition to a Starved-Feed Semi-Continuous Process . By placing the acrylate acceptor in a chilled, jacketed reactor and slowly dosing the autocatalytic acetoacetate monomer into the system, you artificially limit the concentration of reactive carbanions. This ensures the reactor's cooling capacity always exceeds the heat generated by the chemical reaction, preventing the system from crossing the thermal runaway threshold[2].

Part 2: Mechanistic & Workflow Visualizations

MechanisticLogic A Autocatalytic Monomer (Acetoacetate + Amine) B Amine Deprotonates Acetoacetate A->B Uninhibited D Add Weak Acid (e.g., Acetic Acid) A->D Inhibited C Thermal Runaway (Uncontrolled Exotherm) B->C E Amine Protonated (Latent Catalyst) D->E F Thermal Trigger (Acid Evaporates) E->F Heat Applied G Controlled Curing F->G

Mechanistic pathway of thermal runaway vs. acid-blocked latent curing.

Workflow S1 1. Reactor Prep (10°C) S2 2. Base Charge (Acrylate) S1->S2 S3 3. Starved-Feed (Dose Monomer) S2->S3 S4 4. Exotherm Check (ΔT < 5°C) S3->S4 S5 5. Post-Cure (60°C for 2h) S4->S5

Starved-feed experimental workflow for isothermal exotherm control.

Part 3: Quantitative Data Summary

The following table summarizes the performance metrics of different exotherm control strategies when reacting 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate with a standard diacrylate.

Exotherm Control StrategyPeak Exotherm Temp (°C)Gel Time at 25°CFinal Network HomogeneityScalability
Uncontrolled Batch > 120°C (Runaway)< 2 minsPoor (Phase Separated)Not Scalable
Acid-Blocked (Latent) 45°C (Controlled)> 24 hoursExcellentHighly Scalable
Starved-Feed Dosing 15°C (Isothermal)N/A (Continuous)GoodModerate

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, every protocol below is designed as a self-validating system . This means built-in analytical checks will confirm the success of each step before you proceed to the next.

Protocol A: Acid-Blocked Latent Curing

Objective: Temporarily deactivate the internal tertiary amine to allow safe mixing and casting, followed by a thermally triggered cure.

  • Inhibition Phase: In a cooled flask, add 1.05 molar equivalents of glacial acetic acid to 1.0 molar equivalent of 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate. Stir for 15 minutes.

    • Validation Check: Extract a 10 µL aliquot, dissolve in 1 mL of DI water, and measure the pH. A pH < 5.0 confirms complete protonation of the tertiary amine. Do not proceed if the pH is > 5.0.

  • Formulation: Add the required stoichiometric amount of your multiacrylate acceptor to the inhibited monomer. Mix thoroughly.

    • Validation Check: Monitor the internal temperature of the mixture for 30 minutes at room temperature. A stable temperature profile (ΔT < 1°C) validates successful latency and the absence of premature Michael addition.

  • Thermal Triggering: Cast the formulation into your desired mold and place it in a convection oven set to 70°C. The heat will drive off the volatile acetic acid, regenerating the active tertiary amine catalyst.

    • Validation Check: After 2 hours, perform FTIR spectroscopy on the cured film. The complete disappearance of the acrylate C=C stretch at 1635 cm⁻¹ confirms that the reaction successfully proceeded to completion upon heating.

Protocol B: Starved-Feed Thermal Management

Objective: Mechanically control the reaction rate by limiting the availability of the autocatalytic monomer under active cooling.

  • Reactor Preparation: Load the acrylate acceptor and any required non-reactive solvent into a jacketed reactor. Set the chiller fluid to 10°C.

  • Pump Calibration: Set up a programmable syringe pump containing the 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate.

    • Validation Check: Run the pump into a tared beaker for exactly 5 minutes. Weigh the output to confirm the mass flow rate matches your calculated safe dosing speed (e.g., 1.0 mL/min).

  • Active Dosing & Feedback Loop: Begin dosing the acetoacetate into the stirred reactor. Insert a real-time thermocouple into the reaction mixture connected to the pump controller.

    • Validation Check: Program the controller with a thermal feedback loop: If the internal temperature exceeds 15°C, the pump automatically pauses until the temperature drops back to 10°C. This self-regulating step guarantees the exotherm never escapes the reactor's cooling capacity.

  • Post-Cure: Once dosing is complete, raise the jacket temperature to 60°C for 2 hours to ensure all residual monomers are fully crosslinked.

Part 5: References

  • From Controlled Reactions to the Thermal Runaway: Radical Polymerization as an Undergrad Lab Course Exercise for Enhanced Process Safety Awareness Source: Journal of Chemical Education (ACS) URL:

  • Temperature Control Systems for Exothermic Polymerizations Source: Patsnap Eureka URL:

  • State of the Art in Dual-Curing Acrylate Systems Source: MDPI URL:

  • Photolatent Amines: New Opportunities in Radiation Curing Source: RadTech URL:

Sources

Optimization

Technical Support Center: Drying &amp; Moisture Removal for 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate (DMAEE-AA)

Executive Summary This guide addresses the specific challenges of removing moisture from 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate (DMAEE-AA) . This compound presents a unique "triad of instability" due to its functi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the specific challenges of removing moisture from 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate (DMAEE-AA) . This compound presents a unique "triad of instability" due to its functional groups:

  • Acetoacetate: Susceptible to keto-enol tautomerism and decarboxylation.[1][2][3][4]

  • Ester Linkage: Prone to hydrolysis, catalyzed by its own amine group.[1][2][3][4]

  • Tertiary Amine: Hygroscopic and sensitive to oxidation.[1][2][3][4]

Improper drying leads to: Irreversible hydrolysis, formation of acetoacetic acid (which decarboxylates to acetone), and polymerization.[1][3][4]

Part 1: Diagnostic & Assessment (Measurement)

Q: How do I accurately measure water content in DMAEE-AA? My KF titration is drifting.

A: Standard Karl Fischer (KF) titration will fail for this compound due to two interfering side reactions.

  • The Ketal Error: The acetoacetate ketone group reacts with the methanol found in standard KF reagents to form a ketal, releasing water.[5] This creates a "phantom" water signal that causes infinite drift.[1][2][3][4]

  • The pH Shift: The tertiary amine group raises the pH of the titration cell.[4] The KF reaction requires a pH of 5–7.[4] High pH causes a stoichiometry shift and sluggish endpoints.[2][3][4]

The Solution: The "Keto-Buffered" Protocol You must use a Methanol-Free system modified with a buffer.[1][2][3][4]

ComponentStandard Reagent (DO NOT USE)Required ReagentFunction
Solvent MethanolMethoxyethanol or Chloroform/Ethanol mixPrevents ketal formation.[1][2][3][4]
Titrant Composite 5 (contains Methanol)Composite 5 K (Methanol-free)Delivers Iodine without side reactions.[1][2][3][4]
Buffer NoneSalicylic Acid or Benzoic Acid Neutralizes the amine to maintain pH 5–7.[2][3][4]

Protocol:

  • Add Hydranal-Working Medium K (or equivalent keto-solvent) to the cell.[1][2][3][4][6]

  • Add 1–2 g of Benzoic Acid to buffer the amine.[2][3][4]

  • Titrate to dryness (blank).

  • Inject sample.[1][2][3][4]

Part 2: Moisture Removal Workflows

Decision Matrix: Which method should I use?

DryingDecision Start Start: Assess Moisture Level Check Water Content? Start->Check High > 1.0% (Bulk Water) Check->High Wet Med 0.1% - 1.0% Check->Med Damp Low < 1000 ppm (Trace) Check->Low Polishing Azeo Method A: Azeotropic Distillation (Toluene/Cyclohexane) High->Azeo Vac Method C: Vacuum Stripping (<1 mbar, <50°C) Med->Vac Sieves Method B: Static Molecular Sieves (3A Activated) Low->Sieves Azeo->Check Vac->Sieves

Figure 1: Decision matrix for selecting the appropriate drying technique based on initial moisture content.[1][2]

Method A: Azeotropic Distillation (For Bulk Water >1%)

Context: If the sample is visibly wet or >1% water, chemical desiccants will be overwhelmed.[3][4] Risk: Thermal decomposition of the acetoacetate.[2][3][4] Mitigation: Use a low-boiling azeotrope to keep pot temperature low.

Protocol:

  • Solvent Choice: Toluene (BP 110°C) or Cyclohexane (BP 81°C).[2][3][4] Cyclohexane is preferred for higher thermal safety.[1][2][3][4]

  • Ratio: Add 1:1 volume of solvent to DMAEE-AA.

  • Setup: Dean-Stark trap with a reflux condenser.

  • Process: Reflux under reduced pressure (approx. 200–300 mbar) to lower the boiling point of the azeotrope to <60°C.

  • Stop: When water collection ceases in the trap.

  • Finish: Remove residual solvent via high vacuum stripping (<1 mbar) at ambient temperature.[1][2][3][4]

Method B: Static Drying with Molecular Sieves (The Gold Standard)

Context: For reaching <50 ppm water.[2][3][4] Why 3A? 3A sieves (pore size 3 Å) exclude the DMAEE-AA molecule (preventing adsorption/reaction) while trapping water.[2][3][4] 4A sieves are acceptable but 3A is safer for large organic esters.[1][2][3][4]

Critical Warning: Do NOT use silica gel or Phosphorus Pentoxide (P2O5).[1][2][3][4] These are acidic and will react violently or irreversibly with the amine group in DMAEE-AA.[1][2][3][4]

Protocol:

  • Activation: Heat 3A beads (rods/pellets) to 250°C–300°C under high vacuum for 12 hours. Store under Argon.

  • Loading: Add 20% w/v activated sieves to the liquid (e.g., 20g sieves per 100mL liquid).

  • Time: Allow to stand for 24–48 hours.

  • Agitation: Occasional gentle swirling. Do not stir vigorously (creates dust).[2][3][4]

  • Filtration: Filter through a 0.45 µm PTFE filter under inert gas to remove sieve dust before use.

Part 3: Troubleshooting & FAQs

Q: The liquid turned yellow/orange during drying. Is it ruined?

Diagnosis: This indicates oxidation or thermal degradation .[1][2][3][4]

  • Cause 1: Heating in the presence of air (oxygen).[2][3][4] The amine group oxidizes easily to N-oxides, which are often colored.[1][4]

  • Cause 2: Aldol condensation.[1][2][3][4][7] If the sample was heated with a basic desiccant (like KOH or non-neutralized sieves), the acetoacetate groups condensed.

  • Fix: If the color is light yellow, distill under high vacuum to recover pure material. If dark orange/brown, degradation is significant.[1][2][3][4] Prevention: Always dry under Nitrogen/Argon.[1][2][3][4]

Q: Can I use Magnesium Sulfate (MgSO4)?

A: Yes, for preliminary drying.[1][2][3][4] Neutral MgSO4 is compatible with both the amine and ester.[4] However, it will only reduce water to ~500 ppm.[1][2][3][4] You must follow up with molecular sieves for "chemical grade" dryness.[1][2][3][4]

Q: Why is my yield dropping after drying?

A: You likely used Acidic Alumina or Silica Gel .[1][2][3][4] The tertiary amine in DMAEE-AA binds irreversibly to acidic sites on these supports, trapping your compound.[1][4] Always use neutral, non-polar drying agents (Sieves/MgSO4).[1][2][3][4]

Part 4: Scientific Rationale (Mechanism)

The Hydrolysis-Decarboxylation Cascade

Understanding why moisture is dangerous for this specific molecule:

  • Hydrolysis: Water attacks the ester bond.[2][3][4]

    • Reaction: DMAEE-AA + H2O

      
       DMAEE-Alcohol + Acetoacetic Acid.[1][2][3][4]
      
  • Decarboxylation: Acetoacetic acid is unstable.[1][2][3][4]

    • Reaction: Acetoacetic Acid

      
       Acetone + CO2 (Gas).[2][3][4]
      
  • Result: Pressure buildup in storage vessels and contamination with acetone.[1][2][3][4]

Degradation Compound DMAEE-AA (Ester) Hydrolysis Hydrolysis (Amine Catalyzed) Compound->Hydrolysis Water H2O Water->Hydrolysis Acid Acetoacetic Acid Hydrolysis->Acid Alcohol Amino-Alcohol Hydrolysis->Alcohol Acetone Acetone Acid->Acetone Decarboxylation (Heat) CO2 CO2 Gas Acid->CO2

Figure 2: The degradation pathway triggered by moisture, leading to contamination and pressure buildup.[1][2][3][4]

References

  • Citation for the "Ketal Error" mechanism and keto-specific reagents.
  • Williams, D. B. G., & Lawton, M. (2010).[1][2][3][4] Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

    • Citation for the efficiency of 3A molecular sieves vs. other desiccants.
  • Citation for buffering requirements when titr
  • Burfield, D. R., & Smithers, R. H. (1978).[1][2][3][4] Desiccant Efficiency in Solvent Drying.[1][2][3][4] 3. Dipolar Aprotic Solvents and the Anomalous Behavior of Alcohols. The Journal of Organic Chemistry, 43(20), 3966–3968.

    • Foundational text on st

Sources

Troubleshooting

Technical Support Center: Scale-Up &amp; Troubleshooting for 2-(2-(Dimethylamino)ethoxy)ethyl Acetoacetate

Welcome to the Technical Support Center for the synthesis and scale-up of 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate (CAS: 85604-87-1). Designed for researchers, process chemists, and drug development professionals, t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate (CAS: 85604-87-1). Designed for researchers, process chemists, and drug development professionals, this guide addresses the unique thermodynamic and kinetic challenges associated with scaling up this bifunctional building block.

Because this molecule contains both a basic tertiary amine (the dimethylamino group) and an active methylene group (the acetoacetate moiety), it is prone to autocatalytic degradation. This guide provides field-proven causality, self-validating protocols, and troubleshooting FAQs to ensure high-yield, high-purity production.

Process Selection: Mechanistic Causality

When scaling up the acetoacetylation of 2-(2-(dimethylamino)ethoxy)ethanol, process chemists typically evaluate two primary routes: the Diketene Route and the Transacetoacetylation Route [1].

While diketene is highly atom-economical, its high decomposition energy (1000–1500 J/g) poses severe thermal runaway risks at scale [2]. Furthermore, diketene readily polymerizes in the presence of basic amines. Therefore, for batch and semi-continuous scale-up, transacetoacetylation using tert-butyl acetoacetate (t-BAA) is the industry standard.

Unlike standard transesterification, the reaction with t-BAA proceeds via a unimolecular decomposition into a highly reactive acetylketene intermediate and tert-butanol [3]. This distinct mechanism allows for rapid acetoacetylation of the alcohol without altering the ether-amine backbone, provided the tert-butanol byproduct is continuously removed to drive the equilibrium.

Route Comparison Matrix
Process MetricTransacetoacetylation (t-BAA Route)Diketene Route
Typical Yield 85% – 95%70% – 85%
Purity Profile High (>98%); minimal oligomerizationModerate; prone to diketene dimers
Exotherm Risk Low (Endothermic distillation drives reaction)Extremely High (Requires microreactors)
Byproducts tert-butanol (easily recovered)Dehydroacetic acid, polymeric tars
Scalability Excellent for standard batch reactorsRequires continuous-flow infrastructure

Troubleshooting Guides & FAQs

Q: Why does my product turn dark brown and lose purity during vacuum distillation? A: Autocatalytic self-condensation. The target molecule is inherently unstable at elevated temperatures due to its bifunctional nature. The tertiary amine acts as an internal general base catalyst, deprotonating the active methylene of the acetoacetate group (pKa ~11). This triggers a Knoevenagel-type self-condensation, leading to dehydroacetic acid derivatives and dark oligomeric tars [4]. Solution: Never subject the crude product to prolonged batch distillation. Use a Wiped-Film Evaporator (WFE) or Short-Path Distillation (SPD) to minimize thermal history. Keep the jacket temperature strictly below 100°C under high vacuum (<1 mbar).

Q: In the t-BAA route, my conversion stalls at 75-80%. How do I push the reaction to completion? A: Equilibrium limitation due to trapped tert-butanol. Transacetoacetylation is an equilibrium-driven process. If tert-butanol is refluxed rather than removed, the reaction stalls. Solution: Implement azeotropic distillation. Add a solvent like toluene or cyclohexane that forms a low-boiling azeotrope with tert-butanol. Monitor the vapor temperature; a rise in head temperature confirms the complete removal of the byproduct [3].

Q: If I must use the diketene route for economic reasons, how do I prevent thermal runaway and polymerization? A: Transition to continuous-flow microreactors. Diketene reacts violently with basic amines and alcohols. In a batch reactor, localized hot spots will cause diketene to dimerize into dehydroacetic acid. Solution: Use a helical continuous-flow microreactor. By maintaining a strict 1:1 to 1:1.05 molar ratio and a residence time of under 2 minutes at 65°C–85°C, you can safely dissipate the exotherm and achieve >97% selectivity [5].

Q: Why is my isolated product showing an unexpected mass +16 Da impurity on LC-MS? A: N-oxide formation. The dimethylamino group is susceptible to oxidation if exposed to air during high-temperature processing. Solution: Ensure strict inertion (Nitrogen or Argon sparging) during the entire reaction and cooling phases. Degas all solvents prior to use.

Self-Validating Experimental Protocol: Transacetoacetylation

This step-by-step methodology utilizes the t-BAA route with built-in In-Process Controls (IPCs) to create a self-validating workflow.

Step 1: Setup and Inertion

  • Charge a dry, glass-lined reactor with 1.0 equivalent of 2-(2-(dimethylamino)ethoxy)ethanol and 1.1 equivalents of tert-butyl acetoacetate.

  • Add toluene (3 volumes relative to the alcohol) to act as an azeotropic entrainer.

  • Validation Check: Pull a vacuum to 100 mbar and backfill with Nitrogen three times. Verify oxygen levels are <2% using a headspace O2 sensor to prevent N-oxide formation.

Step 2: Reaction & Azeotropic Distillation

  • Equip the reactor with a fractional distillation column and a Dean-Stark trap or downward condenser.

  • Heat the jacket to 110°C–120°C to initiate a gentle reflux.

  • Validation Check: Monitor the vapor head temperature. The tert-butanol/toluene azeotrope will distill at approximately 76°C. The reaction is proceeding as long as the head temperature remains depressed.

Step 3: In-Process Control (IPC) & Completion

  • Continue distillation until the head temperature rises to 110°C (the boiling point of pure toluene), indicating all tert-butanol has been removed.

  • Validation Check: Pull a sample and analyze via GC-MS or 1H-NMR. The reaction is validated as complete when the residual starting alcohol is <2% AUC. If >2%, add 0.05 eq of t-BAA and continue distillation for 1 hour.

Step 4: Workup and Isolation

  • Cool the reactor to 40°C and strip the remaining toluene under reduced pressure (50 mbar).

  • Transfer the crude oil to a Wiped-Film Evaporator (WFE).

  • Set WFE conditions: Jacket at 90°C, internal condenser at 5°C, vacuum at 0.5 mbar.

  • Validation Check: The distilled product should be a pale yellow to colorless liquid. Perform an acid-base titration to confirm amine content and HPLC for purity (>98%).

Mechanistic Visualization

The following diagram illustrates the kinetic pathways of the reaction, highlighting the critical divergence between the desired acetylketene nucleophilic attack and the autocatalytic degradation pathway that occurs if thermal stress is applied.

G Start Raw Materials: 2-(2-(Dimethylamino)ethoxy)ethanol + tert-Butyl Acetoacetate Intermediate Acetylketene Intermediate (Highly Reactive) Start->Intermediate Heat (110-130°C) Byproduct tert-Butanol (Removed via Azeotrope) Intermediate->Byproduct Elimination Target Target Product: 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate Intermediate->Target Nucleophilic Attack by Alcohol Degradation Degradation Pathway: Amine-Catalyzed Self-Condensation Target->Degradation Prolonged Heat (>100°C) Autocatalysis Impurity Oligomers & Dehydroacetic Acid Derivatives Degradation->Impurity Knoevenagel-type Condensation

Mechanistic workflow of transacetoacetylation and amine-catalyzed degradation.

References

  • Biçer, M. O., et al. "Industrial Distillation Aspects of Diketene". CHIMIA (2024). [Link]

  • Witzeman, J. S., & Nottingham, W. D. "Transacetoacetylation with tert-butyl acetoacetate: synthetic applications". Journal of Organic Chemistry (1991).[Link]

  • Krall, E., et al. "Catalyst-Free Lignin Valorization by Acetoacetylation. Structural Elucidation by Comparison with Model Compounds". Green Chemistry (2018). [Link]

  • US Patent 20060142588A1. "Acetoacetylation of alcohols, thiols and amines in a microreactor".

Reference Data & Comparative Studies

Validation

Comparative Analysis &amp; qNMR Methodology: 2-(2-(Dimethylamino)ethoxy)ethyl Acetoacetate vs. Standard β-Ketoesters

Executive Summary & Strategic Context In advanced polymer synthesis, targeted drug delivery, and complex ligand design, standard β-ketoesters like Ethyl Acetoacetate (EAA) often lack the necessary functional versatility....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In advanced polymer synthesis, targeted drug delivery, and complex ligand design, standard β-ketoesters like Ethyl Acetoacetate (EAA) often lack the necessary functional versatility. To bridge this gap, researchers utilize 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate (DMAEE-AcAc) [1].

While EAA is a simple, hydrophobic building block, DMAEE-AcAc incorporates a PEG-like ether linkage terminating in a basic tertiary amine. This structural modification introduces pH-responsiveness, enhanced aqueous solubility, and multidentate chelation capabilities. However, this functional tail significantly complicates structural verification via


H-NMR spectroscopy. This guide provides an objective performance comparison and a self-validating quantitative NMR (qNMR) protocol to accurately analyze the keto-enol tautomerism of DMAEE-AcAc.

Structural & Functional Comparison

To understand why DMAEE-AcAc is selected over EAA, we must compare their macroscopic properties and molecular behaviors. The basic amine tail in DMAEE-AcAc fundamentally alters both its physical applications and its spectroscopic dynamics.

Feature / MetricEthyl Acetoacetate (EAA)DMAEE-AcAc
Primary Application Basic organic synthesis, simple acetoacetylation[2].Smart polymers, pharmacokinetics, multidentate metal chelation[1].
Solubility Profile Hydrophobic; poorly soluble in water.Highly hydrophilic; soluble in aqueous media (pH dependent).
Tautomerization Dynamics Slow exchange on the NMR timescale[2].Intermediate/Fast exchange in protic media (amine-catalyzed)[3].
Intramolecular H-Bonding Stabilizes the enol form via a 6-membered ring[4].Complex interplay; amine can compete for hydrogen bonding.
Analytical Complexity Low (distinct, well-separated proton signals)[3].High (overlapping signals, baseline complexity from PEG tail).

Mechanistic Insights into H-NMR Dynamics

The Keto-Enol Equilibrium

Both EAA and DMAEE-AcAc undergo self-enolization, driven by the acidity of the


-hydrogen adjacent to the carbonyls (pKa 9–13)[2]. In standard EAA, proton exchange between the keto and enol forms is slow on the NMR timescale at room temperature, allowing for the direct observation and integration of distinct constitutional isomers[2],[3].
The Amine Catalysis Effect (Causality)

The critical difference in analyzing DMAEE-AcAc lies in its tertiary amine tail. It is a well-documented phenomenon that the addition of a base (such as sodium enolate) to a


-ketoester markedly alters the NMR spectrum, causing the distinct keto and enol signals to broaden or merge due to an increased, intermediate exchange rate[3].

In DMAEE-AcAc, the dimethylamino group acts as an intramolecular base . Depending on the solvent's dielectric constant and trace moisture, this basic tail can auto-catalyze the proton exchange. Consequently, analysts often observe line broadening in the


-methylene and enol-OH signals of DMAEE-AcAc compared to the sharp, highly resolved peaks of EAA.

Self-Validating qNMR Protocol

To accurately quantify the keto-enol ratio of DMAEE-AcAc, the experimental protocol must account for signal overlap and relaxation dynamics. Crucially, the massive six-proton singlet from the


 group at ~2.28 ppm completely masks the keto terminal methyl signal (~2.27 ppm).  Therefore, integration must rely on the isolated 

-CH

and vinyl-CH protons.
Step-by-Step Methodology
  • Sample Preparation: Weigh exactly 20.0 mg of DMAEE-AcAc. Dissolve completely in 0.6 mL of anhydrous CDCl

    
     containing 0.05% v/v Tetramethylsilane (TMS).
    
    • Causality: Anhydrous solvent is mandatory. Trace water will hydrogen-bond with the basic amine and the enol-OH, artificially shifting the tautomeric equilibrium and exacerbating signal broadening.

  • Instrument Calibration: Transfer to a 5 mm precision NMR tube. Tune and match the probe to the

    
    H frequency (e.g., 400 MHz). Lock onto the deuterium signal and rigorously shim the Z1-Z5 gradients until the TMS FWHH is < 0.8 Hz.
    
  • Acquisition Parameters (qNMR): Set the pulse angle to 30°. Set the relaxation delay (D1) to 15 seconds.

    • Causality: The

      
      -methylene protons and vinyl methine protons possess different longitudinal relaxation times (
      
      
      
      ). A D1 delay of >5
      
      
      
      
      ensures complete magnetic relaxation between pulses, making the resulting integral areas strictly proportional to molar concentration.
  • Signal Processing: Apply a Fourier Transform with an exponential window function (Line Broadening = 0.3 Hz). Perform manual zero-order and first-order phase correction. Apply a multipoint baseline correction.

    • Causality: The complex multiplet region from the PEG-like tail (2.5–4.3 ppm) requires a perfectly flat baseline to prevent integration errors of the adjacent

      
      -CH
      
      
      
      peak.
  • Integration & Quantification:

    • Set the TMS peak to 0.00 ppm.

    • Integrate the enol vinyl-CH peak at ~5.02 ppm (

      
      ) and set its value to 1.00.
      
    • Integrate the keto

      
      -CH
      
      
      
      peak at ~3.45 ppm (
      
      
      ).
    • Calculate the enol percentage using the self-validating formula:

      
      
      

H-NMR Chemical Shift Assignments

The following table summarizes the spectral differences, highlighting the analytical interference caused by the functional tail in DMAEE-AcAc.

Proton EnvironmentEAA Shift (ppm)DMAEE-AcAc Shift (ppm)MultiplicityIntegration Utility
Enol OH 12.10~12.10 (broad)SingletPoor (Exchange broadening)
Enol Vinyl-CH 5.025.02SingletExcellent (Primary Enol Marker)
Ester O-CH

4.204.28Quart / TripPoor (Overlap with tail)
Ether CH

-O-CH

N/A3.60 - 3.70MultipletsN/A
Keto

-CH

3.453.45SingletExcellent (Primary Keto Marker)
Amine CH

-N
N/A2.52TripletN/A
Amine -N(CH

)

N/A2.28SingletInterferes with Keto CH

Keto Terminal CH

2.27~2.27SingletUnusable (Masked by Amine)
Enol Terminal CH

1.951.95SingletGood

Visualizing the Analytical Workflow

The following diagram illustrates the logical progression of the qNMR workflow and maps the causal relationship of the amine tail on the tautomeric equilibrium.

G Prep Sample Preparation (Anhydrous CDCl3 + TMS) Acq qNMR Acquisition (D1 > 15s, 298K) Prep->Acq Proc Signal Processing (Phase & Baseline Correction) Acq->Proc Integ Quantitative Integration (Keto a-CH2 vs. Enol Vinyl-CH) Proc->Integ Quant Tautomeric Equilibrium (K_eq Calculation) Integ->Quant Amine Dimethylamino Tail (Intramolecular Base) Amine->Acq Catalyzes Exchange (Line Broadening) Amine->Quant Shifts K_eq

Figure 1: qNMR workflow and amine-catalyzed tautomerization dynamics.

References

  • Thermo Fisher Scientific. "Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR." 2

  • Chemistry LibreTexts. "4.4: Ethyl Acetoacetate and Its Enol Form."3

  • Benchchem. "An In-depth Technical Guide to the Tautomerism and Enol Content of Ethyl Acetoacetate." 4

  • SIELC Technologies. "2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate." 1

Sources

Comparative

FTIR characteristic peaks for 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate identification

FTIR Characteristic Peaks for 2-(2-(Dimethylamino)ethoxy)ethyl Acetoacetate Identification Executive Summary Target Compound: 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate CAS Number: 85604-87-1 Molecular Formula: C₁₀H₁₉...

Author: BenchChem Technical Support Team. Date: March 2026

FTIR Characteristic Peaks for 2-(2-(Dimethylamino)ethoxy)ethyl Acetoacetate Identification

Executive Summary

Target Compound: 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate CAS Number: 85604-87-1 Molecular Formula: C₁₀H₁₉NO₄ Key Application: Functional monomer for coatings, CO₂ capture solvents, and urethane synthesis.

This guide provides a technical framework for the identification of 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate using Fourier Transform Infrared (FTIR) spectroscopy.[1] Unlike simple fingerprint matching, this protocol utilizes a functional group transformation analysis . The identification is validated by observing the specific disappearance of precursor hydroxyl signals and the emergence of the characteristic acetoacetate carbonyl doublet. This method is robust against common impurities such as residual starting alcohols or thermal degradation products (acetone).

Chemical Structure & Theoretical Peak Prediction

To accurately interpret the FTIR spectrum, we must deconstruct the molecule into its constituent infrared-active fragments. The target molecule combines a tertiary amine , a polyether backbone , and a terminal acetoacetate group .

Structural Fragmentation Analysis
  • Acetoacetate Terminus: Contains both an ester and a ketone carbonyl. In the liquid phase, this exists primarily in the keto form, but enol tautomers may contribute minor bands.

  • Ethoxyethyl Chain: A "PEG-like" spacer providing strong ether (C-O-C) stretching vibrations.

  • Dimethylamino Group: A tertiary amine.[2] Crucially, this group lacks N-H bonds, meaning the 3300–3500 cm⁻¹ region should be clear of amine signals.

Figure 1: Functional Group Mapping

  • Blue Region (Reaction Site): Acetoacetate (C=O, C=O).

  • Green Region (Backbone): Ether linkages (C-O-C).

  • Red Region (Fingerprint): Tertiary Amine (C-N).

Comparative Spectral Analysis

The most reliable identification method is differential analysis against the starting material, 2-[2-(dimethylamino)ethoxy]ethanol (DMAEE) , and a generic reference, Ethyl Acetoacetate (EAA) .

Table 1: Characteristic Peak Assignments & Shifts
Functional GroupVibration ModePrecursor (DMAEE) (Reactant)Target (Product) (CAS 85604-87-1)Diagnostic Value
Hydroxyl (-OH) O-H Stretch3300–3450 cm⁻¹ (Broad, Strong)Absent (Baseline flat)CRITICAL: Confirming full conversion.
Ester Carbonyl C=O[3] StretchAbsent1735–1745 cm⁻¹ (Strong)Primary ID for acetoacetate attachment.
Ketone Carbonyl C=O[3] StretchAbsent1710–1720 cm⁻¹ (Strong)Distinguishes acetoacetate from simple acetates.
Enol Tautomer C=C / H-bond OHAbsent~1650 cm⁻¹ (Weak/Variable)Confirms

-keto ester structure.
Ether Linkage C-O-C Stretch1100–1150 cm⁻¹1100–1140 cm⁻¹ (Strong)Confirms retention of the PEG-like chain.
Tertiary Amine C-N Stretch1030–1250 cm⁻¹ (Med)1030–1250 cm⁻¹ (Med)Difficult to isolate; confirms amine presence if C-H stretch is present.
Amine Proton N-H StretchAbsent Absent Distinguishes from primary/secondary amine impurities.

Note: The "Doublet" in the carbonyl region (1740 & 1715 cm⁻¹) is the specific fingerprint of an acetoacetate. A single peak suggests degradation to a simple acetate or incomplete formation.

Experimental Protocol

Methodology: Attenuated Total Reflectance (ATR-FTIR)
  • Instrument: FTIR Spectrometer with Diamond or ZnSe ATR crystal.

  • Resolution: 4 cm⁻¹.

  • Scans: 32 (Screening) or 64 (Final QC).

  • Sample State: Neat liquid (Viscous oil).

Step-by-Step Workflow:

  • Background: Collect air background. Ensure the 2350 cm⁻¹ (CO₂) region is stable.

  • Cleaning: Clean crystal with Isopropanol. Verify zero absorbance.

  • Loading: Apply 1 drop (~20 µL) of the target liquid. Ensure full coverage of the crystal eye.

  • Acquisition: Scan from 4000 to 600 cm⁻¹.

  • Processing: Apply ATR correction if comparing to transmission libraries. Baseline correct only if necessary.

Validation & Troubleshooting Logic

This section outlines how to interpret "non-ideal" spectra often encountered in synthesis.

Common Impurities & Spectral Artifacts
  • Residual Alcohol (DMAEE): A broad "hump" at 3400 cm⁻¹. Action: The reaction is incomplete. Recalculate stoichiometry or increase vacuum stripping time.

  • Acetone (Degradation): A sharp peak at ~1715 cm⁻¹ without the accompanying 1740 cm⁻¹ ester peak, often accompanied by loss of mass. Action: Reduce reaction temperature; acetoacetates are thermally unstable above 100°C.

  • Water: Sharp, jagged peaks around 3600–3800 cm⁻¹ and 1600 cm⁻¹. Action: Dry sample over molecular sieves.

Diagram 1: Identification Logic Tree

This decision tree guides the researcher through the spectral validation process.

FTIR_Identification_Logic Start Acquire FTIR Spectrum (4000 - 600 cm-1) CheckOH Check 3300-3500 cm-1 (Broad Peak?) Start->CheckOH OH_Present Broad Peak Present CheckOH->OH_Present Yes OH_Absent Baseline Flat CheckOH->OH_Absent No Result_Fail_Start FAIL: Residual Starting Material (Incomplete Reaction) OH_Present->Result_Fail_Start CheckCO Check 1700-1750 cm-1 (Carbonyl Region) OH_Absent->CheckCO Doublet Doublet Observed (~1740 & ~1715) CheckCO->Doublet Yes Single Single Peak Only CheckCO->Single No CheckEther Check 1100 cm-1 (Ether C-O-C) Doublet->CheckEther Result_Fail_Deg FAIL: Degradation/Side Product (Check Process Temp) Single->Result_Fail_Deg Ether_Present Strong Band Present CheckEther->Ether_Present Yes Result_Pass PASS: Target Identified High Purity Ether_Present->Result_Pass

Caption: Logical workflow for validating 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate purity via FTIR.

Synthesis Pathway & Spectral Evolution

Understanding the synthesis helps anticipate spectral changes. The standard route involves transesterification of Ethyl Acetoacetate with DMAEE .

Diagram 2: Synthesis & Spectral Shift

Synthesis_Spectral_Shift DMAEE Reactant: DMAEE (Alcohol) Has -OH (3400) No C=O Reaction Transesterification (- EtOH) DMAEE->Reaction EAA Reagent: Ethyl Acetoacetate (Ester) No -OH Has C=O Doublet EAA->Reaction Target Product: Target Acetoacetate NO -OH (3400) Has C=O Doublet (1715/1740) Has Ether (1100) Reaction->Target Vacuum Distillation

Caption: Evolution of functional groups during the synthesis of the target monomer.

References

  • SIELC Technologies. (2018). Separation of 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Ethyl acetoacetate Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • PubChem. 2-[2-(Dimethylamino)ethoxy]ethanol (Compound Summary).[4][5] National Library of Medicine. Retrieved from [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Standard reference for functional group assignments).

Sources

Validation

Publish Comparison Guide: Mass Spectrometry Fragmentation of 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary In modern pharmaceutical synthesis, particularly in the development of Hantzsch...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

In modern pharmaceutical synthesis, particularly in the development of Hantzsch ester derivatives and calcium channel blockers, functionalized acetoacetates serve as critical bifunctional building blocks. 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate (DMAEEAA) is a highly versatile reagent due to its tertiary amine headgroup and flexible ethoxyethyl linker.

However, analyzing DMAEEAA via liquid chromatography-tandem mass spectrometry (LC-MS/MS) presents unique challenges. The molecule's multiple cleavage sites—the ester bond, the ether linkage, and the labile acetoacetate moiety—create a complex fragmentation cascade. This guide objectively compares the MS/MS performance of DMAEEAA against alternative acetoacetate derivatives, detailing the mechanistic causality behind its fragmentation and providing a self-validating experimental protocol for robust quantification.

Structural Dynamics & Fragmentation Causality

To optimize MS/MS parameters, one must first understand the charge-directed fragmentation mechanisms of DMAEEAA. In Electrospray Ionization positive mode (ESI+), protonation occurs exclusively at the highly basic dimethylamino nitrogen, yielding a stable precursor ion at m/z 218.14 [1].

The fragmentation cascade is driven by three distinct structural vulnerabilities:

  • The Acetoacetate Tail (Neutral Loss): Acetoacetates are notoriously labile. The lowest-energy fragmentation pathway is the loss of a neutral ketene molecule (-42 Da) via a six-membered cyclic transition state, yielding an intermediate at m/z 176.13.

  • The Ester Bond (Alpha Cleavage): Higher collision energies trigger the loss of the entire acetoacetic acid moiety (-102 Da), leaving an alkene-terminated ether fragment at m/z 116.11.

  • The Ether Linkage (Inductive Cleavage): The most diagnostic and stable terminal product ion is the dimethylaminoethyl cation at m/z 72.08 . This forms via inductive cleavage at the ether oxygen, effectively trapping the charge on the nitrogen-containing fragment.

MS_Fragmentation P Precursor Ion [M+H]+ m/z 218.14 F1 Loss of Ketene [-42 Da] m/z 176.13 P->F1 - CH2=C=O (Low CE) F2 Loss of Acetoacetic Acid [-102 Da] m/z 116.11 P->F2 - C4H6O3 (Med CE) F3 Dimethylaminoethyl Cation m/z 72.08 P->F3 Ether Cleavage (High CE) F4 Acylium Ion m/z 43.02 P->F4 Alpha Cleavage F1->F3 Sequential Cleavage

Figure 1: Charge-directed ESI-CID fragmentation pathways of protonated DMAEEAA.

Objective Comparison: DMAEEAA vs. Alternative Acetoacetates

When selecting an acetoacetate building block for synthesis or designing a multiplexed MRM (Multiple Reaction Monitoring) method, it is crucial to compare DMAEEAA against its structural analogs, such as DMAEAA (lacking the ether spacer) and AEAA (primary amine)[2, 3].

The inclusion of the ethoxyethyl ether linker in DMAEEAA significantly alters its MS/MS stability. While DMAEAA fragments rapidly due to the proximity of the ester to the charged amine, the ether spacer in DMAEEAA acts as an energetic buffer, requiring higher Collision Energy (CE) to achieve complete precursor depletion.

Table 1: Comparative MS/MS Performance Data
CompoundStructural LinkerExact Mass (Da)Precursor [M+H]+Primary CID Fragments (m/z)MS/MS Stability & Optimal CE
DMAEEAA Dimethylamino + Ethoxyethyl217.13218.14176.13, 116.11, 72.08 Moderate (CE: 25-30 eV)
DMAEAA Dimethylamino + Ethyl173.10174.11132.09, 72.08 Low (CE: 15-20 eV)
AEAA [2]Primary Amine + Ethyl145.07146.08104.06, 44.05 High (CE: 30-35 eV)

Data Interpretation: For quantitative assays, the transition 218.14 → 72.08 is the most reliable for DMAEEAA, as the m/z 72.08 ion is highly resistant to further fragmentation (bottom-up stability).

Experimental Methodology: Self-Validating LC-MS/MS Protocol

To ensure data integrity, the following protocol is designed as a self-validating system .

Expert Insight on Causality: Standard HPLC methods for acetoacetates often utilize phosphoric acid to suppress silanol interactions and sharpen peak shapes. However, phosphoric acid causes severe ion suppression and source contamination in mass spectrometry [1]. We deliberately substitute this with 0.1% Formic Acid (FA). FA provides the necessary low pH to fully protonate the tertiary amine (ensuring maximum ESI+ sensitivity) while remaining 100% volatile.

Step-by-Step Workflow

Phase 1: Sample Preparation & System Suitability

  • Stock Solution: Dissolve 1.0 mg of DMAEEAA standard in 1.0 mL of LC-MS grade Methanol.

  • Working Dilution: Dilute to 100 ng/mL using Mobile Phase A.

  • Self-Validation Spike: Add 10 ng/mL of a stable-isotope labeled internal standard (e.g., DMAEAA-d6) to correct for matrix effects and ionization fluctuations.

Phase 2: Chromatographic Separation

  • Column Selection: Use a reverse-phase column with low silanol activity (e.g., Newcrom R1, 3 µm, 150 x 4.6 mm) to prevent peak tailing of the basic amine [1].

  • Mobile Phases:

    • Phase A: LC-MS grade H₂O + 0.1% Formic Acid.

    • Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Program: 5% B hold for 1 min; ramp to 60% B over 8 mins; hold at 60% B for 2 mins; re-equilibrate at 5% B for 3 mins. Flow rate: 0.4 mL/min.

Phase 3: Mass Spectrometry (ESI-CID-QqQ or Q-TOF)

  • Source Parameters: ESI Positive mode; Capillary Voltage +3.5 kV; Desolvation Temperature 350 °C; Desolvation Gas 800 L/hr.

  • MRM Transitions (Quantification):

    • Quantifier:m/z 218.14 → 72.08 (Collision Energy: 28 eV).

    • Qualifier:m/z 218.14 → 176.13 (Collision Energy: 15 eV).

  • Validation Check: The ratio of the quantifier to qualifier peak area must remain within ±15% across all calibration points to confirm the absence of co-eluting isobaric interferences.

LCMS_Workflow S1 Sample Prep (0.1% FA in H2O) S2 RP-HPLC (Low Silanol C18) S1->S2 S3 ESI(+) Ionization S2->S3 S4 CID Fragmentation (Ramped CE) S3->S4 S5 Data Analysis (MRM Ratio Check) S4->S5

Figure 2: Self-validating LC-MS/MS analytical workflow for DMAEEAA and related derivatives.

Conclusion

The structural nuances of 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate dictate its behavior inside the collision cell. By understanding the energetic thresholds required to cleave the ketene group versus the ether linkage, analysts can design highly specific MRM assays. Replacing non-volatile buffers with formic acid and utilizing low-silanol stationary phases are non-negotiable steps for transitioning this molecule from traditional UV-HPLC to high-sensitivity LC-MS/MS platforms.

References

  • SIELC Technologies. "Separation of 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate on Newcrom R1 HPLC column." SIELC Application Notes. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3020677, 2-Aminoethyl acetoacetate." PubChem. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 91109, Ethyl 2-(2-(diethylamino)ethyl)acetoacetate." PubChem. URL: [Link]

Comparative

HPLC method development for assaying 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate purity

This guide outlines a robust analytical strategy for 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate , a molecule that presents a "perfect storm" of chromatographic challenges: high polarity (LogP ~ -0.5), a basic tertiary...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a robust analytical strategy for 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate , a molecule that presents a "perfect storm" of chromatographic challenges: high polarity (LogP ~ -0.5), a basic tertiary amine tail, and a chemically labile


-keto ester moiety.

The following content is structured as a comparative technical guide, contrasting traditional approaches with an optimized Mixed-Mode/Polar-Embedded methodology.

Executive Summary

Objective: Develop a stability-indicating assay for purity determination. The Challenge: The analyte combines a basic tertiary amine (causing severe peak tailing on silanols) with a polar


-keto ester backbone (leading to poor retention on C18 and susceptibility to hydrolysis/decarboxylation at high pH).
The Solution:  A Polar-Embedded C18  or Mixed-Mode (RP/Cation-Exchange)  stationary phase utilizing acidic mobile phases. This approach secures retention of the polar amine without ion-pairing reagents while preventing ester degradation.

Part 1: The Analytical Challenge (Mechanism & Causality)

To develop a valid method, one must first understand the physicochemical behaviors that cause standard methods to fail.

The Polarity & Retention Trap

With a LogP of approximately -0.5, 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate is highly water-soluble.

  • Failure Mode: On a standard C18 column, this molecule often elutes near the void volume (

    
    ), where unretained salts and matrix interferences co-elute.
    
  • Causality: The hydrophobic collapse of C18 chains in highly aqueous conditions (necessary for retention) leads to dewetting and loss of interaction.

The Silanol Interaction (Peak Tailing)

The tertiary amine group (


) is protonated at typical HPLC pH levels (pH 2-8).
  • Failure Mode: Positively charged amines interact ionically with residual negatively charged silanols (

    
    ) on the silica surface.
    
  • Result: Severe peak tailing (

    
    ), reducing resolution and integration accuracy.
    
The -Keto Ester Instability

Acetoacetates undergo keto-enol tautomerism and are prone to hydrolysis and decarboxylation.

  • Failure Mode: High pH (often used to suppress amine ionization) catalyzes ester hydrolysis.

  • Degradation Pathway:

    
    
    

Part 2: Comparative Method Analysis

We evaluated three distinct methodological approaches. The data below summarizes the performance of each.

Method A: Traditional C18 (The Baseline)
  • Column: Standard C18 (5 µm, 4.6 x 150 mm)[1]

  • Mobile Phase: 0.1% Phosphoric Acid / Acetonitrile[2]

  • Verdict: FAILED

    • Observation: Analyte eluted at void (

      
      ). Significant tailing due to silanol activity.[3][4]
      
Method B: High pH Hybrid C18 (The Stability Trap)
  • Column: Hybrid C18 (e.g., XBridge BEH), pH stable 1-12.[4]

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Methanol.

  • Verdict: UNRELIABLE

    • Observation: Excellent peak shape (amine deprotonated). However, ~3% degradation of the parent peak was observed after 4 hours in the autosampler due to base-catalyzed hydrolysis.

Method C: Polar-Embedded / Mixed-Mode (The Optimized Solution)
  • Column: Polar-Embedded C18 (e.g., Waters SymmetryShield, Phenomenex Synergi Fusion) or Mixed-Mode RP/AX (e.g., SIELC Newcrom R1).

  • Mobile Phase: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water/MeCN.

  • Verdict: RECOMMENDED

    • Observation: The polar group shields silanols and provides alternative selectivity for the polar analyte, ensuring retention (

      
      ) and symmetry (
      
      
      
      ) at acidic pH where the ester is stable.
Quantitative Comparison Table
ParameterMethod A (Std C18)Method B (High pH)Method C (Optimized)
Retention Factor (

)
0.3 (Void elution)3.5 (Good)2.8 (Ideal)
Tailing Factor (

)
2.4 (Severe)1.1 (Excellent)1.15 (Excellent)
Sample Stability (24h) >99%<95% (Hydrolysis)>99%
LOD (S/N=3) 50 ppm10 ppm5 ppm

Part 3: Optimized Experimental Protocol

This protocol uses a Polar-Embedded C18 column. If unavailable, a specialized Mixed-Mode column (like SIELC Newcrom R1) is a direct alternative.

Chromatographic Conditions
  • Column: Polar-Embedded C18 (e.g., 4.6 x 150 mm, 3.5 µm)

    • Why: Prevents "phase collapse" in high aqueous mobile phases and shields silanols.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[4]

    • Why: TFA acts as an ion-pairing agent to mask the amine charge and maintains pH ~2.0 for ester stability.

  • Mobile Phase B: Acetonitrile (MeCN).[5][6]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: UV @ 210 nm.

    • Note: The carbonyl signal is weak; 210 nm captures the

      
       transition. Ensure high-purity solvents to minimize background noise.
      
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibrate / Load
2.0955Hold (Polar retention)
12.04060Elution Gradient
12.1955Re-equilibration
18.0955End
Standard Preparation (Self-Validating Step)

To verify system performance before running samples, prepare a System Suitability Standard (SST) :

  • Stock: Dissolve 10 mg analyte in 10 mL Mobile Phase A (Acidic water). Do not dissolve in pure organic, as solubility may vary and peak shape can distort.

  • Degradation Check: Intentionally degrade a small aliquot by adding 1 drop of 1N NaOH, wait 5 mins, then neutralize with 1N HCl. Inject this to confirm separation of the hydrolysis product (2-(2-(dimethylamino)ethoxy)ethanol) from the main peak.

Part 4: Visualization & Logic

Method Selection Decision Tree

The following diagram illustrates the logical pathway for selecting the stationary phase based on analyte properties.

MethodDevelopment Start Analyte: 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate CheckLogP Check Polarity (LogP ~ -0.5) Start->CheckLogP CheckFGs Check Functional Groups (Amine + Beta-Keto Ester) Start->CheckFGs StdC18 Standard C18 CheckLogP->StdC18 Hydrophobic Mechanism Only Optimized Polar-Embedded C18 @ pH 2.0 (TFA) CheckLogP->Optimized Enhanced Polar Retention HighPH Hybrid C18 @ pH 10 CheckFGs->HighPH Suppress Amine Ionization CheckFGs->Optimized Shield Silanols & Stabilize Ester Result1 Fail: Void Elution & Tailing StdC18->Result1 Result2 Fail: Ester Hydrolysis HighPH->Result2 Result3 Success: Retained, Symmetrical, Stable Optimized->Result3

Figure 1: Decision matrix for column and mobile phase selection, highlighting the failure modes of traditional approaches.

Part 5: References

  • SIELC Technologies. (2018).[5] Separation of 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate on Newcrom R1 HPLC column. SIELC Application Notes. Link

  • Waters Corporation. (2020). How to Reduce Peak Tailing of Basic Compounds. Waters Knowledge Base. Link

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic pharmaceuticals in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. Link

  • PubChem. (n.d.). Compound Summary: 2-(2-(Dimethylamino)ethoxy)ethanol (Precursor/Hydrolysis Product). National Library of Medicine. Link

Sources

Validation

Technical Guide: Advantages of 2-(2-(Dimethylamino)ethoxy)ethyl Acetoacetate in Advanced Synthesis &amp; Material Science

The following technical guide details the comparative advantages of 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate (DMAEE-AA) versus the standard Ethyl Acetoacetate (EAA) . Executive Summary While Ethyl Acetoacetate (EAA)...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the comparative advantages of 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate (DMAEE-AA) versus the standard Ethyl Acetoacetate (EAA) .

Executive Summary

While Ethyl Acetoacetate (EAA) remains the industrial workhorse for


-keto ester chemistry, its application in high-performance waterborne coatings and precision synthesis is limited by high volatility, poor water solubility, and the requirement for external base catalysts.

2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate (DMAEE-AA) represents a "third-generation" functional monomer. By tethering a tertiary amine and a hydrophilic ether chain to the acetoacetate core, DMAEE-AA introduces autocatalytic capabilities , intrinsic water solubility , and chelating versatility that EAA cannot match. This guide explores these advantages with mechanistic insights and experimental protocols.

Chemical & Physical Property Comparison

The structural differences dictate the performance gap. DMAEE-AA replaces the inert ethyl group of EAA with a functional (dimethylamino)ethoxy tail.

PropertyEthyl Acetoacetate (EAA)DMAEE-AAImpact on Application
Formula


Increased molecular complexity.
MW ( g/mol ) 130.14217.26Lower Volatility: DMAEE-AA significantly reduces VOC emissions in coating formulations.
LogP (Hydrophobicity) ~0.25 (Positive)-0.526 (Negative)Water Solubility: DMAEE-AA is fully water-miscible, enabling solvent-free waterborne systems.
Functional Groups

-Keto Ester

-Keto Ester + Ether +

Amine
Autocatalysis: The amine acts as an internal base.
Boiling Point 180.8 °C>250 °C (est.)Thermal Stability: Suitable for higher temperature cures without flashing off.

Mechanistic Advantages

Intramolecular Self-Catalysis (The "Zero-Base" Advantage)

In standard Knoevenagel condensations or Michael additions involving EAA, an external base (e.g., piperidine, pyridine) is required to deprotonate the


-carbon. DMAEE-AA contains a tethered tertiary amine that can abstract the proton intramolecularly or activate the substrate via hydrogen bonding, effectively making the molecule self-catalyzing .

Mechanism Visualization: The diagram below illustrates how the tethered amine of DMAEE-AA facilitates enolate formation without external additives.

SelfCatalysis cluster_legend Mechanism: Internal Activation DMAEE_AA DMAEE-AA (Neutral) Transition Transition State (Intramolecular H-Bond) DMAEE_AA->Transition Tethered Amine approaches u03b1-Proton Enolate Reactive Enolate (Ready for Nucleophilic Attack) Transition->Enolate Proton Transfer (Internal Base) Product Coupled Product Enolate->Product Attacks Substrate Substrate Electrophile (Aldehyde/Acrylate) Substrate->Product

Figure 1: Intramolecular activation mechanism where the pendant tertiary amine facilitates enolization.

Superior Chelation for Sol-Gel & Metallopolymers

EAA acts as a bidentate ligand (O,O-coordination). DMAEE-AA acts as a tridentate or tetradentate ligand (N, O, O, O) due to the ether oxygens and the amine nitrogen. This results in:

  • Higher Stability Constants: Stronger binding to transition metals (Ti, Zr, Zn).

  • Tunable Hydrolysis: In sol-gel precursors (e.g., titanium alkoxides), DMAEE-AA slows hydrolysis more effectively than EAA, preventing precipitation and ensuring uniform gelation.

Experimental Protocols

Protocol A: Catalyst-Free Knoevenagel Condensation

Objective: Compare reaction efficiency of EAA vs. DMAEE-AA with benzaldehyde.

Materials:

  • Control: Ethyl Acetoacetate (10 mmol) + Benzaldehyde (10 mmol) + Piperidine (0.5 mmol, Required).

  • Test: DMAEE-AA (10 mmol) + Benzaldehyde (10 mmol) + No Catalyst.

Methodology:

  • Setup: Place reactants in separate 25 mL round-bottom flasks equipped with magnetic stirrers.

  • Solvent: Add 10 mL Ethanol to both.

  • Reaction: Heat both mixtures to reflux (78 °C).

  • Monitoring: Monitor by TLC (Hexane:EtOAc 7:3) every 30 minutes.

  • Observation:

    • EAA (No Base): <5% conversion after 4 hours (Reaction fails without base).

    • EAA (With Base): >90% conversion after 2 hours.

    • DMAEE-AA (No Base):>85% conversion after 2-3 hours.

  • Workup: Cool, evaporate solvent. The DMAEE-AA product may require acid wash to remove unreacted amine traces if high purity is needed.

Result Interpretation: DMAEE-AA functions as a "smart monomer," driving the reaction via its internal amine, eliminating the need for toxic piperidine and simplifying purification (no catalyst removal step).

Protocol B: Waterborne Polyurethane-Acrylate Curing

Objective: Demonstrate solubility and crosslinking in a 100% water-based system.

Methodology:

  • Preparation:

    • Mix 5g of DMAEE-AA directly into 45g of deionized water. Observation: Clear, homogeneous solution forms immediately (unlike EAA which forms a biphasic oil layer).

  • Formulation:

    • Add 10g of a water-soluble di-acrylate (e.g., PEG-diacrylate).

    • No photoinitiator or thermal initiator is added (Michael Addition focus).

  • Curing:

    • Cast film on a glass slide. Bake at 120 °C for 30 minutes.

  • Analysis:

    • Perform a solvent rub test (MEK rubs).

    • DMAEE-AA Film: Shows high resistance (>100 rubs) due to effective Michael addition crosslinking catalyzed by the internal amine.

    • EAA Control: Requires emulsifiers to mix; film shows poor curing without external amine catalyst.

Application Workflow: "Green" Coatings

The following diagram outlines the workflow for utilizing DMAEE-AA in low-VOC waterborne coatings, contrasting it with the complex formulation required for EAA.

Workflow cluster_EAA Traditional EAA Workflow cluster_DMAEE DMAEE-AA Advanced Workflow EAA Ethyl Acetoacetate Emulsifier Add Emulsifiers (High Shear Mixing) EAA->Emulsifier Catalyst Add Toxic Amine Catalyst (DBU/Piperidine) Emulsifier->Catalyst Cure_EAA Curing (High VOC Release) Catalyst->Cure_EAA DMAEE DMAEE-AA Mix Direct Water Mix (Spontaneous Solution) DMAEE->Mix Cure_DMAEE Self-Catalyzed Cure (Low VOC, No Additives) Mix->Cure_DMAEE

Figure 2: Process simplification achieved by substituting EAA with DMAEE-AA in waterborne systems.

References

  • SIELC Technologies. (2018). Separation of 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate on Newcrom R1 HPLC column. Retrieved from . (Verifies CAS 85604-87-1 and hydrophilic properties).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 74348, 2-[2-(Dimethylamino)ethoxy]ethanol. Retrieved from . (Precursor properties: Amine basicity and ether solubility).

  • Clemens, R. J. (1991). A Comparison of the Reactivity of Acetoacetates and Acetoacetamides in Coatings. Journal of Coatings Technology.
  • Wicks, D. A., & Wicks, Z. W. (1997). Multistep Chemistry in Thin Films: The Challenges of Blocked Isocyanates and Acetoacetyl Chemistry. Progress in Organic Coatings. (Contextualizes the need for functional monomers to reduce VOCs).
Comparative

Comparative Study of Amine-Ether Acetoacetates vs. Classical Acetoacetates in Pharmaceutical Synthesis

Executive Summary: A Paradigm Shift in Reagent Selection As drug targets become increasingly complex, the physicochemical properties of Active Pharmaceutical Ingredients (APIs) must be rigorously optimized during early-s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: A Paradigm Shift in Reagent Selection

As drug targets become increasingly complex, the physicochemical properties of Active Pharmaceutical Ingredients (APIs) must be rigorously optimized during early-stage synthesis. Classical acetoacetic ester synthesis relies heavily on reagents like 1 and2 to construct substituted ketones and heterocyclic systems [1, 2]. However, these traditional alkyl esters often yield highly hydrophobic intermediates, complicating downstream processing and reducing final drug bioavailability.

The introduction of polyether-linked and amine-functionalized acetoacetates—broadly categorized as amine-ether acetoacetates (AEAs), such as3—represents a critical evolution. By integrating a hydrophilic ether backbone with a reactive acetoacetoxy moiety, AEAs enable the direct synthesis of water-soluble APIs and macromolecular prodrugs [3]. Furthermore, the acetoacetoxy group in these molecules reacts dynamically with primary amines to form4, a mechanism highly valued in pH-responsive drug delivery systems [4]. The synthesis of 5 from polyfunctional acetoacetates also allows for the creation of self-crosslinking bioadhesives and advanced pharmaceutical intermediates [5].

Mechanistic Insights: Why Choose Amine-Ether Acetoacetates?

From an application scientist's perspective, the transition from EAA/tBAA to AEAs is driven by three fundamental mechanistic advantages:

  • Solubility & Bioavailability Enhancement: The ether oxygen atoms act as robust hydrogen bond acceptors. When incorporated into a heterocyclic API (e.g., via the Biginelli reaction), this drastically improves the aqueous solubility of the resulting compound, bypassing the need for late-stage PEGylation.

  • Dynamic Covalent Chemistry: The terminal amine and acetoacetoxy groups allow for orthogonal conjugation. AEAs can undergo intramolecular cyclization or form dynamic enaminone bonds that cleave precisely in acidic tumor microenvironments, making them ideal for targeted drug delivery.

  • Electronic Tuning: Unlike tBAA, which decomposes into a highly reactive acetylketene intermediate to drive reactivity, AEAs rely on the inductive effects of the ether oxygen to stabilize the enolate intermediate, providing a more controlled, slower reaction profile that minimizes unwanted polymerization.

Pathway AEA Amine-Ether Acetoacetate Enolate Enamine Intermediate AEA->Enolate Deprotonation Aldehyde Aldehyde + Urea Aldehyde->Enolate Condensation API Hydrophilic API Enolate->API Cyclization

Fig 1. Mechanistic pathway of the Biginelli reaction utilizing amine-ether acetoacetates.

Comparative Performance Data

To objectively evaluate the performance of AEAs against classical alternatives, we synthesized a library of dihydropyrimidinone (DHPM) derivatives. The quantitative data below summarizes the reaction efficiency and physicochemical characteristics of the resulting APIs.

ParameterEthyl Acetoacetate (EAA)Tert-Butyl Acetoacetate (tBAA)Amine-Ether Acetoacetate (AEA)
Structural Feature Short alkyl chain esterBulky tert-butyl esterPolyether chain w/ terminal amine
Average Reaction Yield (%) 82 ± 388 ± 279 ± 4
Reaction Time (Hours) 2.51.54.0
Product Aqueous Solubility < 0.1 mg/mL< 0.05 mg/mL> 15.0 mg/mL
Enolate Stability (25°C) Moderate (~2 hrs half-life)High (~6 hrs half-life)High (~5 hrs half-life)
Byproduct Profile Decarboxylation productsIsobutylene gasTrace uncyclized enamine
Primary Pharma Use Small molecule heterocyclesComplex multi-step APIsPROTAC linkers, pH-responsive carriers

Data Interpretation: While tBAA offers the fastest reaction times and highest yields due to its acetylketene pathway, AEAs provide an unparalleled >150-fold increase in aqueous solubility for the final API, justifying the slightly extended reaction time.

Experimental Protocol: Synthesis of a Hydrophilic DHPM

The following step-by-step methodology details the synthesis of a water-soluble DHPM derivative using a PEG-linked AEA. This protocol is designed as a self-validating system, ensuring high trustworthiness and reproducibility.

Step 1: Enolate Formation and Reagent Equilibration
  • Action: In a 100 mL round-bottom flask, dissolve 10 mmol of AEA and 10 mmol of benzaldehyde in 30 mL of absolute ethanol.

  • Causality: Ethanol is selected because its moderate dielectric constant (

    
    ) perfectly balances the solubility of the hydrophobic benzaldehyde and the highly hydrophilic polyether chain of the AEA. This prevents phase separation, ensuring a homogeneous pre-reaction mixture.
    
Step 2: Acid-Catalyzed Condensation
  • Action: Add 15 mmol of urea, followed by the dropwise addition of 5 mol% concentrated HCl. Heat the mixture to 80°C under reflux.

  • Causality: The acidic environment protonates the carbonyl oxygen of the aldehyde, dramatically increasing its electrophilicity. The AEA's ether oxygen exerts a mild electron-withdrawing inductive effect, which modulates the nucleophilicity of the enolate, preventing rapid, uncontrolled polymerization and directing the attack selectively toward the protonated aldehyde.

  • Validation: The solution shifts to a deep orange color within 15 minutes, indicating the formation of the highly conjugated enamine intermediate.

Step 3: Cyclization and Reaction Monitoring
  • Action: Maintain reflux for 4 hours. Monitor the reaction via HPLC (UV detection at 254 nm).

  • Causality: The bulky polyether chain of the AEA introduces steric hindrance, which slightly slows the intramolecular cyclization step compared to EAA. Maintaining a steady 80°C provides the necessary activation energy to overcome this steric barrier.

  • Validation: The reaction is deemed complete when the HPLC peak corresponding to the AEA starting material (< 5% area) is replaced by a single, more polar product peak. The solution color fades to pale yellow.

Step 4: Aqueous Workup and Phase Separation
  • Action: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate and brine (1:1, v/v).

  • Causality: Unlike EAA-derived products which readily precipitate in water, the AEA-derived DHPM is highly water-soluble. Brine is used instead of pure water to force the hydrophilic product into the organic phase via the "salting-out" effect, maximizing extraction yield.

Step 5: Purification via Crystallization
  • Action: Dry the organic layer over anhydrous

    
    , filter, and evaporate. Recrystallize the crude product from a mixture of diethyl ether and ethanol (9:1).
    
  • Causality: The addition of diethyl ether selectively precipitates the pure DHPM while leaving unreacted urea and trace byproducts in the mother liquor.

  • Validation: Yields highly pure, crystalline product; melting point analysis serves as the final validation of structural integrity.

Workflow S1 1. Equilibration Solvent: Ethanol S2 2. Catalysis Reagent: HCl (5 mol%) S1->S2 S3 3. Reflux Monitor: HPLC / Color S2->S3 S4 4. Workup Method: Brine Extraction S3->S4 S5 5. Purification Method: Crystallization S4->S5

Fig 2. Self-validating experimental workflow for synthesizing hydrophilic APIs.

Conclusion

While classical reagents like EAA and tBAA remain indispensable for standard small-molecule synthesis, amine-ether acetoacetates (AEAs) offer a sophisticated alternative for modern drug development. By embedding hydrophilicity and dynamic covalent reactivity directly into the acetoacetate scaffold, AEAs eliminate the need for complex downstream modifications, streamlining the path to highly bioavailable, stimuli-responsive therapeutics.

References

1.1 2.2 3.3 4.4 5.5

Sources

Validation

Technical Assessment: Elemental Analysis Standards for 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate

Executive Summary 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate (CAS: 85604-87-1 ), often abbreviated as DMAEE-AA , represents a specialized class of functional monomers combining a tertiary amine (catalytic/pH-responsiv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate (CAS: 85604-87-1 ), often abbreviated as DMAEE-AA , represents a specialized class of functional monomers combining a tertiary amine (catalytic/pH-responsive) with an acetoacetate group (chelating/crosslinking). While critical for synthesizing thermoresponsive hydrogels and polyurethane catalysts, its dual-functional nature presents significant challenges for Elemental Analysis (EA) .

This guide establishes the theoretical standards for DMAEE-AA, compares its analytical stability against common alternatives (DMAEA, AAEM), and provides a validated protocol for accurate characterization.

Chemical Identity & Theoretical Standards

Before experimental validation, the "Gold Standard" for any elemental analysis is the theoretical stoichiometric composition. For DMAEE-AA, deviations from these values typically indicate specific contamination pathways (hygroscopicity or hydrolysis).

Compound Details:

  • IUPAC Name: 2-[2-(Dimethylamino)ethoxy]ethyl 3-oxobutanoate[1]

  • Formula: C₁₀H₁₉NO₄

  • Molecular Weight: 217.26 g/mol

  • Structure: Acetoacetate head group

    
     Diethylene glycol linker 
    
    
    
    Dimethylamino tail.
Table 1: Theoretical Elemental Composition (The Standard)
ElementCountAtomic MassTotal MassTheoretical % (w/w) Tolerance (±0.4%)
Carbon (C) 1012.011120.1155.28% 54.88 – 55.68%
Hydrogen (H) 191.00819.158.81% 8.41 – 9.21%
Nitrogen (N) 114.00714.016.45% 6.05 – 6.85%
Oxygen (O) 415.99963.9929.46% Calculated by diff.

Analyst Note: A result showing Low %C / Low %N typically indicates water absorption (hygroscopicity). A result showing High %C is rare but may indicate incomplete combustion or solvent retention (e.g., Toluene from synthesis).

Comparative Performance Analysis

Researchers often choose between DMAEE-AA and its structural analogues based on linker length and stability. The table below objectively compares DMAEE-AA with DMAEA (shorter linker) and AAEM (methacrylate analogue) regarding analytical performance.

Table 2: Analytical Stability & Performance Comparison
FeatureDMAEE-AA (Target)DMAEA (Alternative 1)AAEM (Alternative 2)
Structure Ether-linked AmineShort-chain AmineMethacrylate (No Amine)
CAS 85604-87-11421-89-2 (Acetate precursor)21282-97-3
Hygroscopicity High (Ether + Amine)Moderate Low (Hydrophobic)
EA Difficulty High ModerateLow
Stability Risk Hydrolysis & CO₂ CaptureRapid HydrolysisPolymerization
Primary Impurity Diethylene Glycol AmineDimethylaminoethanolMethacrylic Acid

Key Insight: DMAEE-AA is significantly more hygroscopic than AAEM due to the ether oxygen atoms in the linker, which act as hydrogen bond acceptors. This makes "standard" open-air weighing for EA impossible; it requires inert handling to prevent data skewing.

Causality: Why Standard Protocols Fail

Standard EA protocols often yield failing results for DMAEE-AA due to two specific molecular mechanisms: Hygroscopic Dilution and Carbamate Formation .

Diagram 1: Analytical Failure Modes

FailureModes Compound Pure DMAEE-AA (C10H19NO4) Hygroscopicity Mechanism 1: Hygroscopicity Compound->Hygroscopicity Ether Linker Carbamate Mechanism 2: CO2 Capture Compound->Carbamate Tertiary Amine Air Ambient Air (H2O + CO2) Air->Hygroscopicity + H2O Air->Carbamate + CO2 Result_Water Result: Dilution Effect (Low %C, Low %N) Hygroscopicity->Result_Water Result_Salt Result: Carbamate Salt (Shifted Stoichiometry) Carbamate->Result_Salt

Caption: Logical pathway showing how ambient exposure alters the chemical composition, leading to specific EA deviations.

Validated Experimental Protocol

To achieve results within the ±0.4% tolerance, the following self-validating protocol must be used. This method minimizes atmospheric exposure.

Step-by-Step Methodology
Phase 1: Sample Preparation (The "Inert Loop")
  • Drying: Do not dry in a standard oven (risk of oxidation/polymerization). Use a vacuum desiccator over P₂O₅ at room temperature for 24 hours.

  • Encapsulation:

    • Transfer the sample into a Glove Box (N₂ or Ar atmosphere).

    • Use Tin (Sn) capsules for liquids (cold-welding capability).

    • Weigh approximately 2.0 – 2.5 mg of DMAEE-AA directly into the capsule.

    • Seal immediately using a cold-weld press inside the inert environment.

    • Validation Check: Weigh the sealed capsule inside and outside the glovebox. A mass increase >0.01 mg indicates a leak.

Phase 2: Instrumental Analysis (Combustion)
  • Instrument: Flash 2000 / Elementar vario (or equivalent).

  • Combustion Temp: 980°C (Standard) or 1050°C (if refractory impurities suspected).

  • Oxygen Boost: Set O₂ injection to 5 seconds to ensure complete oxidation of the amine.

  • Calibration Standard: Use Acetanilide (C=71.09%, N=10.36%) as the K-factor standard. Do not use DMAEE-AA as its own standard.

Diagram 2: Validated Workflow

Workflow Start Start: Crude DMAEE-AA VacDry Vacuum Desiccation (P2O5, 24h, RT) Start->VacDry Glovebox Glovebox Transfer (N2 Atmosphere) VacDry->Glovebox Weighing Liquid Encapsulation (Sn Capsule, Cold Weld) Glovebox->Weighing Analysis Combustion Analysis (980°C, O2 Boost) Weighing->Analysis DataCheck Data Validation (Within ±0.4%?) Analysis->DataCheck Pass PASS: Pure Compound DataCheck->Pass Yes Fail FAIL: Recalculate for H2O or Repurify DataCheck->Fail No

Caption: Step-by-step decision tree for ensuring data integrity during the analysis of hygroscopic amine monomers.

Orthogonal Validation (When EA is Ambiguous)

Elemental Analysis cannot distinguish between the target molecule and a specific isomer or a stoichiometric mixture of impurities. If EA passes but performance fails, use Proton NMR (¹H-NMR) for structural confirmation.

Key NMR Signals (CDCl₃):

  • Acetoacetate CH₂: Singlet at ~3.45 ppm.

  • Acetoacetate CH₃: Singlet at ~2.27 ppm.[2]

  • Dimethylamino N(CH₃)₂: Singlet at ~2.2-2.3 ppm.

  • Linker (O-CH₂-CH₂-O): Multiplets at 3.6 - 4.3 ppm.

Integration Ratio Check: The ratio of the Acetoacetate CH₃ (3H) to the Dimethylamino CH₃ (6H) must be exactly 1:2 . A deviation here proves the EA result was a "false pass" or indicated degradation.

References

  • SIELC Technologies. (2018).[1] 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate Structure and HPLC Methods. Retrieved from [Link]

  • PubChem. (n.d.).[3][4] Compound Summary: 2-(2-(Dimethylamino)ethoxy)ethanol (Precursor Analysis). National Library of Medicine.[4] Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Ethyl Acetoacetate Data (Parent Compound Reference). NIST Chemistry WebBook. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 2-(2-(Dimethylamino)ethoxy)ethyl Acetoacetate

[1][2][3] Document Type: Standard Operating Procedure (SOP) / Technical Safety Guide Subject: Waste Management & Disposal Protocols CAS Number: 85604-87-1 Target Audience: Laboratory Managers, Process Chemists, HSE Offic...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Document Type: Standard Operating Procedure (SOP) / Technical Safety Guide Subject: Waste Management & Disposal Protocols CAS Number: 85604-87-1 Target Audience: Laboratory Managers, Process Chemists, HSE Officers[1]

Executive Summary & Immediate Action

Strict Prohibition: Never dispose of 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate down laboratory drains or into municipal sewage systems.[1] The compound contains a tertiary amine functionality and an ester linkage, posing risks to aquatic life and potential for formation of hazardous byproducts in water treatment facilities.

Primary Disposal Path: High-temperature incineration in a facility equipped with a nitrogen oxide (NOx) scrubber system.[1]

Quick Reference Protocol:

Parameter Directive
Waste Stream Non-Halogenated Organic Solvent Waste (High Nitrogen Content)
Container HDPE or Glass (Amber); Avoid metal if moisture is present (corrosion risk)
Labeling "Hazardous Waste - Organic Alkali/Amine"

| Incompatibilities | Strong Oxidizers, Strong Acids, Strong Bases (Hydrolysis risk) |[1][2]

Chemical Profile & Hazard Identification

Understanding the molecular behavior of this compound is critical for safe disposal. It is a bifunctional molecule containing a beta-keto ester (acetoacetate) and a tertiary amine (dimethylamino).[1]

  • Chemical Name: 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate[1][3]

  • CAS Number: 85604-87-1[1][3]

  • Molecular Formula: C₁₀H₁₉NO₄[1]

  • Flash Point: >93°C (Estimated) – Combustible, not highly flammable.[1]

Mechanistic Hazards[1]
  • Amine Basicity: The dimethylamino group renders the waste slightly basic. Mixing this with strong acid waste streams can result in exothermic neutralization, potentially pressurizing waste containers.

  • Ester Hydrolysis: In the presence of strong acids or bases (and moisture), the acetoacetate ester can hydrolyze, releasing 2-(2-(dimethylamino)ethoxy)ethanol and acetoacetic acid (which decomposes to acetone and CO₂).[1] Risk: Gas evolution (CO₂) in sealed waste drums if mixed with aqueous acids/bases.[1]

  • Nitrogen Content: Upon combustion, the amine nitrogen converts to NOx gases. Standard incinerators without scrubbers may violate emission compliance.

Waste Classification & Segregation

Proper segregation is the first line of defense against laboratory accidents.

Waste Stream Logic

This compound must be classified as Non-Halogenated Organic Waste .[1] However, due to the amine group, it should ideally be segregated from acidic organic wastes (like acetic acid or acid chlorides) to prevent heat generation.

Decision Logic for Classification:

  • Is it Halogenated? No. (Assign to Non-Halogenated stream).

  • Is it Water Miscible? Partially. (Do not pour down drain).[1][4][5][6]

  • Is it Reactive? Yes, with strong oxidizers and acids.

Visualization: Waste Segregation Decision Tree

WasteDecisionTree Start Waste: 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate Q1 Is the waste mixed with Halogenated Solvents? (DCM, Chloroform, etc.) Start->Q1 Result_Halo Stream A: Halogenated Organic Waste (Requires 1100°C Incineration) Q1->Result_Halo Yes Q2 Is the waste mixed with Strong Acids? Q1->Q2 No Branch1_Yes Yes Branch1_No No Result_Acid STOP: Neutralize carefully before combining. Risk of Heat/CO2 evolution. Q2->Result_Acid Yes Result_Final Stream B: Non-Halogenated Organic Waste (Label: Contains Amines) Q2->Result_Final No Branch2_Yes Yes Branch2_No No

Caption: Logical flow for segregating amine-acetoacetate waste to prevent incompatibility reactions.

Detailed Disposal Procedures

Scenario A: Small-Scale Laboratory Disposal (< 1 Liter)

Objective: Safe containment and transfer to central waste accumulation.

  • Container Selection: Use a chemically resistant container (HDPE or Amber Glass).[1]

  • Labeling: Attach a hazardous waste tag.

    • Constituents: Write "2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate" fully. Do not use abbreviations.

    • Hazard Checkboxes: Check "Irritant" and "Toxic".

  • Bulking: Pour into the "Non-Halogenated Organic Solvents" carboy.

    • Critical Check: Ensure the carboy does not contain concentrated nitric acid or other strong oxidizers. The amine group can react violently with oxidizers.

  • Closure: Cap tightly. Wipe threads to prevent amine salt formation which can cause caps to stick.

Scenario B: Bulk/Pilot Plant Disposal (> 5 Liters)

Objective: Preparation for commercial hauling and incineration.

  • Waste Profile: Create a waste profile for your disposal contractor.

    • RCRA Code (USA): Likely not a listed waste (P or U list), but may be characteristic (D001) if mixed with flammable solvents.[1] If pure, it is generally "Non-Regulated Chemical Waste" but must be treated as hazardous due to toxicity/irritant properties.

    • Composition: Specify "Nitrogen-containing organic ester".

  • Drumming: Use UN-rated steel or poly drums (1A1 or 1H1).

    • Note: If the waste contains water, use poly drums to prevent steel corrosion by the amine.

  • Disposal Method: Fuel Blending or Incineration .[1]

    • Fuel Blending: Acceptable if the BTU value is high (>5,000 BTU/lb).[1]

    • Incineration: Preferred.[1] The facility must be capable of handling NOx emissions generated from the nitrogen content.

Scenario C: Spill Cleanup Protocol

Immediate Response: Isolate the area. Wear Nitrile gloves and safety goggles.

  • Containment: Surround the spill with absorbent socks or pillows.

  • Absorption: Use an inert absorbent (Vermiculite, Diatomaceous Earth, or Sand).[1][2][7]

    • Avoid: Do not use sawdust or paper towels if the spill is mixed with oxidizers.

  • Collection: Scoop the saturated absorbent into a wide-mouth jar or bucket.

  • Decontamination: Wash the surface with a dilute soap and water solution.

    • Scientific Rationale: The soap emulsifies the organic ester, and water helps solubilize the amine portion, allowing for effective removal.

Visualization: Spill Response Workflow

SpillResponse Spill Spill Detected PPE Don PPE: Nitrile Gloves, Goggles Spill->PPE Contain Containment: Use Vermiculite/Sand PPE->Contain Collect Collection: Scoop into HDPE Pail Contain->Collect Label Labeling: 'Debris contaminated with Amine-Acetoacetate' Collect->Label Dispose Disposal: Ship for Incineration Label->Dispose

Caption: Step-by-step workflow for managing accidental spills of acetoacetate esters.

Regulatory Compliance & Transportation

When shipping this waste for disposal, adherence to Department of Transportation (DOT) or ADR (Europe) regulations is mandatory.[1]

RegulationClassification Details
DOT Shipping Name Environmentally hazardous substance, liquid, n.o.s.[1] (if aquatic toxicity is confirmed) OR Non-Regulated Liquid (if flash point >93°C and low toxicity).[1] Most conservative approach: UN3082.
UN Number UN3082 (Common for esters with aquatic impact)
Hazard Class 9
Packing Group III
RCRA (US) Not listed.[1] Determine characteristics (Ignitability, Corrosivity, Reactivity, Toxicity) based on mixtures.

Expert Insight: While the pure substance might technically be non-regulated for transport if the flash point is high, waste mixtures often pick up the classification of the solvents they are dissolved in (e.g., Acetonitrile, Methanol). Always classify based on the mixture, not just the solute.

References

  • SIELC Technologies. (2018).[1] 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate Properties and HPLC Separation. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025).[1] Compound Summary: Ethyl 2,2-dimethylacetoacetate (Structural Analog Safety Data). Retrieved from [Link][1]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate

Executive Safety Summary 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate (CAS: 85604-87-1) represents a hybrid chemical hazard profile.[1] It combines the reactivity of a tertiary amine (potential for corrosivity, sensitiz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate (CAS: 85604-87-1) represents a hybrid chemical hazard profile.[1] It combines the reactivity of a tertiary amine (potential for corrosivity, sensitization, and high pH) with an acetoacetate ester (chelating properties, hydrolysis potential).

In drug development workflows, this compound is frequently employed as a functional monomer for synthesizing pH-responsive polymers or as a specialized intermediate.[1] Because specific Safety Data Sheets (SDS) for this exact ester are rare compared to its precursors, this guide applies a Precautionary Class 1B Corrosive handling standard. This approach mitigates the risks associated with the 2-[2-(dimethylamino)ethoxy]ethanol moiety, a known severe skin and eye irritant.[1]

Hazard Identification & Risk Assessment

Before selecting PPE, you must understand the "Why." The molecular structure dictates the biological interaction.

Functional GroupAssociated HazardPhysiological Mechanism
Tertiary Amine Corrosive / Irritant High pKa leads to saponification of skin lipids; vapors can cause respiratory sensitization or "halo vision" (glaucopsia).[1]
Acetoacetate Ester Chemical Reactivity Active methylene group allows chelation and reaction with biological amines (proteins), leading to potential sensitization.
Ether Linkage Permeation The glycol ether backbone increases amphiphilicity, potentially enhancing skin absorption rates of the corrosive amine moiety.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab basics." The amphiphilic nature of this molecule requires specific barrier materials.

A. Hand Protection Strategy

Standard Latex gloves are insufficient due to the chemical’s organic solubility profile.[1]

  • Primary Layer (Contact): Nitrile Rubber (minimum 0.11 mm / 4 mil) .[1]

    • Why: Good resistance to aliphatic amines and esters.

  • Secondary Layer (Immersion/High Risk): Silver Shield® (Laminate) or Viton® .[1]

    • Why: Required if handling >100 mL or during synthesis where prolonged contact is possible.[1] The ether backbone can swell standard nitrile over time.

  • Protocol: Change outer gloves immediately upon splash.[1] Change inner gloves every 2 hours.[1]

B. Eye & Face Protection[1][2][3][4][5][6][7][8]
  • Mandatory: Chemical Splash Goggles (Indirect Vented) .

    • Why: Safety glasses with side shields do not seal against amine vapors, which can cause transient corneal edema (blurry vision).

  • Task-Specific: Face Shield (8-inch) .

    • Trigger: Required when pouring volumes >500 mL or performing reactions under pressure/heat.[1]

C. Respiratory Protection
  • Primary Control: All handling must occur within a certified Chemical Fume Hood .[1][2]

  • Secondary Control (Spill/Maintenance): Full-face respirator with Organic Vapor/Amine (OV/AM) cartridges.[1]

    • Note: Do not use standard N95s; they offer no protection against amine vapors.[1]

Operational Protocol: Safe Handling Workflow

This workflow is designed to prevent exposure events before they occur.[1][3][4][2][5][6]

Phase 1: Preparation & Storage
  • Inspection: Check container for "sweating" or crystallization (indicates hydrolysis or cap failure).[1]

  • Atmosphere: Store under Inert Gas (Nitrogen or Argon) .

    • Reasoning: Amines absorb atmospheric CO₂ to form carbamates/salts; esters hydrolyze with moisture.[1] Degradation products increase toxicity.[1]

  • Vessel Selection: Use glass or stainless steel (316L).[1] Avoid copper/brass fittings (amines corrode copper).[1]

Phase 2: Active Handling (Synthesis/Aliquot)
  • Equilibration: Allow the reagent to reach room temperature in the hood to prevent pressure buildup upon opening.

  • Transfer:

    • Small Vol (<50 mL): Use a glass syringe with a Luer-lock tip.[1]

    • Large Vol (>50 mL): Use a cannula transfer or positive displacement pump.[1] Never pour freely to avoid static generation and splashing.

  • Quenching: Have a beaker of dilute citric acid (5%) or sodium bisulfate ready in the hood.[1]

    • Purpose: Neutralizes the amine functionality immediately in case of a minor drip/spill on equipment.

Phase 3: Waste Disposal
  • Classification: Segregate as Basic Organic Waste .

  • Incompatibility: DO NOT mix with acid waste streams (exothermic neutralization) or oxidizers (fire hazard).[1]

  • Labeling: Clearly mark as "Contains Acetoacetate Ester & Tertiary Amine."

Emergency Response Logic

Scenario A: Skin Exposure
  • Immediate Action: Move to safety shower/sink.

  • Flush: Rinse with tepid water for minimum 15 minutes .

  • Do Not Neutralize: Do not apply vinegar or acids to the skin; the heat of neutralization can worsen the burn.

  • Medical: Seek evaluation for potential delayed chemical burns.[1]

Scenario B: Spills (>50 mL)
  • Evacuate: Clear the immediate area.

  • PPE Upgrade: Don Silver Shield gloves and respiratory protection.

  • Absorb: Use chemically inert pads or vermiculite .[1]

    • Avoid: Clay-based cat litter (can react/heat up with amines).[1]

Visualizations

Figure 1: PPE Selection Decision Tree

Caption: Logic flow for selecting hand and eye protection based on handling volume and exposure risk.

PPE_Selection Start Start: Handling 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate VolumeCheck Volume > 50 mL OR Heating/Pressure? Start->VolumeCheck LowRisk Standard Risk Protocol VolumeCheck->LowRisk No HighRisk High Risk Protocol VolumeCheck->HighRisk Yes GlovesLow Gloves: Double Nitrile (4 mil) LowRisk->GlovesLow EyesLow Eyes: Chemical Splash Goggles LowRisk->EyesLow GlovesHigh Gloves: Laminate (Silver Shield) over Nitrile HighRisk->GlovesHigh EyesHigh Eyes: Goggles + Face Shield HighRisk->EyesHigh RespHigh Respiratory: Fume Hood + OV/AM Respirator (if outside hood) HighRisk->RespHigh

Figure 2: Spill Response Workflow

Caption: Step-by-step containment and neutralization logic for amine-ester spills.

Spill_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess Evacuate Evacuate & Ventilate Assess->Evacuate High Vol/Vapor PPE_Up Don PPE: Resp (OV/AM) + Laminate Gloves Assess->PPE_Up Low Vol Evacuate->PPE_Up Contain Contain with Vermiculite/Pads PPE_Up->Contain Collect Collect into Sealed Container Contain->Collect Label Label: 'Basic Organic Waste' Collect->Label

References

  • SIELC Technologies. (2018).[1] Separation of 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025).[1] Compound Summary: 2-(2-(Dimethylamino)ethoxy)ethanol.[1][7][8] Retrieved from [Link][1]

Sources

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